EP 171
Beschreibung
Eigenschaften
Molekularformel |
C23H29FO5 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19+,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
JEUSDRLWFSRHSX-XUEDOEMRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@@H](COC3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9 alpha-homo-9,11-epoxy-15 beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid EP 171 EP-171 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EP 171
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of EP 171, a potent and highly specific thromboxane A2 (TXA2) mimetic. The information is compiled from foundational pharmacological studies to serve as a technical guide for professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound is a synthetic prostanoid that functions as a high-affinity agonist at thromboxane A2 (TP) receptors.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2 analog, confers both high potency and specificity for the TP receptor.[1] The activation of TP receptors by this compound initiates a cascade of intracellular signaling events, leading to physiological responses characteristic of thromboxane A2, such as smooth muscle contraction and platelet aggregation.[1]
Signaling Pathway
The binding of this compound to the TP receptor, a G-protein coupled receptor (GPCR), is presumed to activate the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key downstream effectors that mediate the physiological actions of this compound.
Caption: Signaling pathway of this compound via the TP receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and receptor interactions of this compound.
Table 1: Agonist Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC50 (pM) | Potency Ratio (this compound vs. U-46619) |
| Six Isolated Smooth Muscle Preparations (Range) | 45 - 138 | 33 - 167 times more potent |
Data extracted from a study on various smooth muscle tissues.[1]
Table 2: Activity of this compound on Human Platelets
| Parameter | Concentration | Potency Ratio (this compound vs. U-46619) |
| Shape Change | 0.1 nM | ~90 times more potent |
| Aggregation | 1 nM | ~90 times more potent |
Data from in vitro studies on human blood platelets.[1]
Table 3: Receptor Binding and Antagonist Interaction
| Parameter | Agonist | Value |
| IC50 (human platelets) | This compound | 2.9 nM |
| Estimated Ki (human platelets) | This compound | ~1 nM |
| pA2 (pig pulmonary artery) | This compound vs. EP 092 | 8.09 |
| pA2 (pig pulmonary artery) | U-46619 vs. EP 092 | 8.15 |
IC50 and Ki values were determined through competitive binding assays with [125I]-PTA-OH. The pA2 values indicate the affinity of the antagonist EP 092 for the TP receptor when stimulated by this compound or U-46619.[1]
Experimental Protocols
The following outlines the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.
Isolated Smooth Muscle Contraction Assays
-
Objective: To determine the potency and efficacy of this compound in inducing smooth muscle contraction.
-
Methodology:
-
Various smooth muscle tissues (e.g., guinea-pig trachea, pig pulmonary artery) were dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissues were connected to isometric force transducers to record changes in muscle tension.
-
After an equilibration period, cumulative concentration-response curves were generated for this compound and the standard TP receptor agonist, U-46619.
-
The contractile responses were recorded, and EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated.
-
For antagonist studies, tissues were pre-incubated with the TP receptor antagonist EP 092 before generating the agonist concentration-response curves. The pA2 value, a measure of antagonist affinity, was then determined.[1]
-
Caption: Experimental workflow for isolated smooth muscle assays.
Platelet Aggregation and Shape Change Assays
-
Objective: To assess the effect of this compound on human platelet activation.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from fresh human blood samples by centrifugation.
-
Platelet aggregation was monitored using an aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.
-
Platelet shape change, an early event in platelet activation, was also monitored by the aggregometer as a decrease in light transmission.
-
Different concentrations of this compound or U-46619 were added to the PRP, and the resulting shape change and aggregation were recorded over time.
-
The minimum concentration required to induce these responses was determined.[1]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the TP receptor on intact human platelets.
-
Methodology:
-
Intact human platelets were isolated and prepared.
-
A radiolabeled TP receptor antagonist, [125I]-PTA-OH, was used as the radioligand.
-
Competition binding experiments were performed by incubating the platelets with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of radioactivity bound to the platelets was quantified using a gamma counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined from the competition curve.
-
The Ki (inhibition constant), a measure of the binding affinity of this compound, was calculated from the IC50 value.[1]
-
Specificity Profile
This compound demonstrates a high degree of specificity for the TP receptor. When compared to its activity at other prostanoid receptors, such as the EP1 and FP receptors, this compound showed significantly higher potency at the TP receptor.[1] This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.
Pharmacodynamic Characteristics
A notable feature of this compound's action is its slow onset and offset.[1] The contractile responses induced by this compound in isolated tissues develop slowly and are also slow to reverse upon washout or addition of a TP receptor antagonist.[1] For instance, the time for 50% reversal of this compound-induced contractions in the guinea-pig trachea was approximately 3 hours.[1] This slow kinetic profile appears to be correlated with its high potency.[1]
Conclusion
This compound is a well-characterized, high-affinity agonist for the thromboxane A2 (TP) receptor. Its mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses. The extensive in vitro characterization of this compound, including its high potency, specificity, and slow pharmacodynamics, establishes it as a valuable tool for studying TP receptor pharmacology and a reference compound in the development of novel TP receptor modulators.
References
An In-depth Technical Guide to the Mechanism of Action of EP 171
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of EP 171, a potent and highly specific thromboxane A2 (TXA2) mimetic. The information is compiled from foundational pharmacological studies to serve as a technical guide for professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound is a synthetic prostanoid that functions as a high-affinity agonist at thromboxane A2 (TP) receptors.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2 analog, confers both high potency and specificity for the TP receptor.[1] The activation of TP receptors by this compound initiates a cascade of intracellular signaling events, leading to physiological responses characteristic of thromboxane A2, such as smooth muscle contraction and platelet aggregation.[1]
Signaling Pathway
The binding of this compound to the TP receptor, a G-protein coupled receptor (GPCR), is presumed to activate the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key downstream effectors that mediate the physiological actions of this compound.
Caption: Signaling pathway of this compound via the TP receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and receptor interactions of this compound.
Table 1: Agonist Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC50 (pM) | Potency Ratio (this compound vs. U-46619) |
| Six Isolated Smooth Muscle Preparations (Range) | 45 - 138 | 33 - 167 times more potent |
Data extracted from a study on various smooth muscle tissues.[1]
Table 2: Activity of this compound on Human Platelets
| Parameter | Concentration | Potency Ratio (this compound vs. U-46619) |
| Shape Change | 0.1 nM | ~90 times more potent |
| Aggregation | 1 nM | ~90 times more potent |
Data from in vitro studies on human blood platelets.[1]
Table 3: Receptor Binding and Antagonist Interaction
| Parameter | Agonist | Value |
| IC50 (human platelets) | This compound | 2.9 nM |
| Estimated Ki (human platelets) | This compound | ~1 nM |
| pA2 (pig pulmonary artery) | This compound vs. EP 092 | 8.09 |
| pA2 (pig pulmonary artery) | U-46619 vs. EP 092 | 8.15 |
IC50 and Ki values were determined through competitive binding assays with [125I]-PTA-OH. The pA2 values indicate the affinity of the antagonist EP 092 for the TP receptor when stimulated by this compound or U-46619.[1]
Experimental Protocols
The following outlines the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.
Isolated Smooth Muscle Contraction Assays
-
Objective: To determine the potency and efficacy of this compound in inducing smooth muscle contraction.
-
Methodology:
-
Various smooth muscle tissues (e.g., guinea-pig trachea, pig pulmonary artery) were dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissues were connected to isometric force transducers to record changes in muscle tension.
-
After an equilibration period, cumulative concentration-response curves were generated for this compound and the standard TP receptor agonist, U-46619.
-
The contractile responses were recorded, and EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated.
-
For antagonist studies, tissues were pre-incubated with the TP receptor antagonist EP 092 before generating the agonist concentration-response curves. The pA2 value, a measure of antagonist affinity, was then determined.[1]
-
Caption: Experimental workflow for isolated smooth muscle assays.
Platelet Aggregation and Shape Change Assays
-
Objective: To assess the effect of this compound on human platelet activation.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from fresh human blood samples by centrifugation.
-
Platelet aggregation was monitored using an aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.
-
Platelet shape change, an early event in platelet activation, was also monitored by the aggregometer as a decrease in light transmission.
-
Different concentrations of this compound or U-46619 were added to the PRP, and the resulting shape change and aggregation were recorded over time.
-
The minimum concentration required to induce these responses was determined.[1]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the TP receptor on intact human platelets.
-
Methodology:
-
Intact human platelets were isolated and prepared.
-
A radiolabeled TP receptor antagonist, [125I]-PTA-OH, was used as the radioligand.
-
Competition binding experiments were performed by incubating the platelets with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of radioactivity bound to the platelets was quantified using a gamma counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined from the competition curve.
-
The Ki (inhibition constant), a measure of the binding affinity of this compound, was calculated from the IC50 value.[1]
-
Specificity Profile
This compound demonstrates a high degree of specificity for the TP receptor. When compared to its activity at other prostanoid receptors, such as the EP1 and FP receptors, this compound showed significantly higher potency at the TP receptor.[1] This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.
Pharmacodynamic Characteristics
A notable feature of this compound's action is its slow onset and offset.[1] The contractile responses induced by this compound in isolated tissues develop slowly and are also slow to reverse upon washout or addition of a TP receptor antagonist.[1] For instance, the time for 50% reversal of this compound-induced contractions in the guinea-pig trachea was approximately 3 hours.[1] This slow kinetic profile appears to be correlated with its high potency.[1]
Conclusion
This compound is a well-characterized, high-affinity agonist for the thromboxane A2 (TP) receptor. Its mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses. The extensive in vitro characterization of this compound, including its high potency, specificity, and slow pharmacodynamics, establishes it as a valuable tool for studying TP receptor pharmacology and a reference compound in the development of novel TP receptor modulators.
References
Discovery and synthesis of EP 171 compound
An In-Depth Technical Guide to the Discovery and Synthesis of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza.[1] It is an orally active neuraminidase inhibitor used for the treatment and prevention of both influenza A and B virus infections.[2][3] Developed by Gilead Sciences and marketed by Hoffmann-La Roche, its synthesis and mechanism of action represent a significant case study in modern drug development.[2][4] This document provides a detailed overview of the discovery, mechanism of action, synthesis, and clinical efficacy of oseltamivir, tailored for a scientific audience.
Discovery and Rationale
The development of oseltamivir was driven by the need for an effective oral antiviral to combat seasonal and pandemic influenza.[1] The therapeutic target is the influenza virus neuraminidase (NA) enzyme, a surface glycoprotein essential for the viral life cycle.[3][5] NA facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the host cell surface.[5][6] By inhibiting this enzyme, the spread of the virus within the respiratory tract is curtailed.[3][6] Oseltamivir phosphate is a prodrug, which is converted in the liver by esterases into its active form, oseltamivir carboxylate.[3][5] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[3][5]
Mechanism of Action
Oseltamivir's therapeutic effect is rooted in its ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[3][7]
Signaling Pathway and Mechanism of Inhibition:
-
Viral Attachment and Entry: The influenza virus hemagglutinin (HA) glycoprotein binds to sialic acid receptors on the surface of a host cell, initiating viral entry.
-
Viral Replication: Inside the host cell, the virus replicates, producing new virions.
-
Virion Release (Neuraminidase Action): New virions bud from the host cell membrane but remain tethered by HA binding to sialic acid. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the new viruses and allowing them to infect other cells.[8]
-
Inhibition by Oseltamivir Carboxylate: Oseltamivir phosphate is orally administered and absorbed, then rapidly converted by hepatic esterases to its active form, oseltamivir carboxylate.[6] This active metabolite binds to the active site of the neuraminidase enzyme, competitively inhibiting its function.[3]
-
Outcome: With neuraminidase activity blocked, newly formed virions cannot detach from the host cell surface.[6] They aggregate at the cell membrane, preventing the spread of infection.[5]
Chemical Synthesis Overview
The commercial synthesis of oseltamivir is a notable achievement in process chemistry, starting from the naturally available biomolecule (-)-shikimic acid, which is harvested from Chinese star anise or produced via recombinant E. coli.[5][9] The synthesis is stereochemically complex, as the target molecule has three stereocenters, making it one of eight possible stereoisomers.[9]
Numerous synthetic routes have been developed, with the industrial process by Hoffmann-La Roche being a key example.[2][4] An early, scalable synthesis developed at Gilead Sciences also started from (-)-shikimic acid.[4][10]
Key transformations in a representative synthesis include: [2][9][10]
-
Epoxidation: Selective activation of a hydroxyl group to form an epoxide.
-
Azide Chemistry: Regio- and stereospecific opening of the epoxide with an azide nucleophile to introduce a key nitrogen functionality.
-
Aziridination: Formation of a strained three-membered aziridine ring, which serves as a precursor to the final amine groups.
-
Ring Opening: Regioselective opening of the aziridine ring with 3-pentanol.
Due to the potential hazards associated with azides, significant research has gone into developing azide-free synthetic routes.[2]
Quantitative Data
In Vitro Efficacy
The potency of oseltamivir's active metabolite, oseltamivir carboxylate, is measured by its 50% inhibitory concentration (IC₅₀) against the neuraminidase enzyme of various influenza strains. Lower IC₅₀ values indicate greater potency.[11]
| Influenza Virus Subtype | Inhibitor | Mean IC₅₀ (nM) |
| A/H1N1 | Oseltamivir Carboxylate | 0.4 - 1.54 |
| Zanamivir | 0.61 - 0.92 | |
| A/H3N2 | Oseltamivir Carboxylate | 0.43 - 2.28 |
| Zanamivir | 1.48 - 3.09 | |
| Influenza B | Oseltamivir Carboxylate | 5.21 - 13 |
| Zanamivir | 2.02 - 4.19 | |
| (Data compiled from representative studies; values can vary based on specific viral strains and assay conditions).[2][11][12] |
Pharmacokinetics
| Parameter | Value |
| Oral Bioavailability | > 80% |
| Systemic availability (as active metabolite) | ≥ 75% of oral dose[6] |
| Half-life (Oseltamivir Prodrug) | 1 - 3 hours |
| Half-life (Oseltamivir Carboxylate) | 6 - 10 hours |
| Elimination | > 90% eliminated in urine as the active metabolite |
| (Data from pharmacokinetic studies).[7] |
Clinical Efficacy
Clinical trials have evaluated oseltamivir's effectiveness in treating and preventing influenza.
| Outcome | Result | Population |
| Reduction in Symptom Duration | 20.7 hours (mean reduction)[13] | Intention-to-Treat (ITT) Adults |
| Reduction in Hospitalization | No statistically significant reduction vs. placebo[13][14] | ITT Population |
| 52% reduction vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease | |
| Reduction in Complications | 28% reduction in respiratory tract infections vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease |
| Reduced risk of pneumonia in the intention-to-treat infected (ITTI) population[13] | ITTI Population |
Note: The clinical benefit is greatest when treatment is initiated within 48 hours of symptom onset.[6]
Experimental Protocols
In Vitro Fluorometric Neuraminidase Inhibition Assay
This assay is widely used to determine the IC₅₀ values of neuraminidase inhibitors.[16] It measures the enzymatic activity of viral neuraminidase on a fluorogenic substrate.[12]
Objective: To quantify the concentration of an inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.
Materials and Reagents:
-
Virus Stock: Influenza virus isolate of known subtype.
-
Inhibitors: Oseltamivir carboxylate, Zanamivir (as control).
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16]
-
Assay Buffer: MES buffer with CaCl₂, pH 6.5.[16]
-
Stop Solution: High pH buffer, e.g., NaOH in ethanol.[11]
-
Instrumentation: 96-well black microplates, fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm).[11][12]
Methodology:
-
Virus Titration:
-
Perform a serial dilution of the virus stock in assay buffer to determine the optimal dilution that yields a strong fluorescent signal without saturating the detector.[12] This ensures the assay is conducted in the linear range of the enzyme kinetics.
-
-
Inhibitor Preparation:
-
Prepare a master stock of oseltamivir carboxylate.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (typically 2-fold or 10-fold dilutions).[12]
-
-
Assay Procedure:
-
To a 96-well plate, add the serially diluted inhibitor solutions.
-
Add the pre-determined optimal dilution of the virus to each well (except for no-virus background controls).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Terminate the reaction by adding the Stop Solution to each well.[12]
-
-
Data Analysis:
-
Measure the fluorescence in each well using a plate reader.
-
Subtract the background fluorescence (from no-virus control wells).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
Key Synthetic Protocol: Azide-Free Synthesis via Epoxide Intermediate (Conceptual)
While detailed industrial protocols are proprietary, academic literature outlines key transformations. The following describes a conceptual step in an azide-free synthesis.[1][2]
Objective: To install the C4-amino and C5-amino functionalities without using hazardous azide reagents.
Reaction: Diastereoselective copper-catalyzed aziridination followed by regioselective ring-opening.[1]
Conceptual Protocol:
-
Aziridination: A suitably protected cyclohexene precursor is reacted with a nitrogen source (e.g., a protected aminating agent) in the presence of a rhodium or copper catalyst. This reaction is designed to be highly diastereoselective, forming the desired aziridine ring on the correct face of the molecule.[1]
-
Purification: The aziridine intermediate is purified using column chromatography.
-
Regioselective Ring Opening: The purified aziridine is treated with a nucleophile (e.g., 3-pentanol) and a Lewis acid catalyst (e.g., BF₃·Et₂O). The Lewis acid activates the aziridine ring, and the nucleophile attacks one of the carbons (regioselectively) to open the ring, installing both the ether and the amino functionalities in the correct stereochemical configuration.[1][9]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the key amino-ether intermediate, which is then carried forward to complete the synthesis of oseltamivir.
Conclusion
Oseltamivir is a critical tool in the management of influenza, a result of rational drug design targeting the viral neuraminidase enzyme. Its discovery and subsequent synthetic development, particularly the evolution from natural product-based synthesis to more efficient and safer routes, highlight key advancements in pharmaceutical science. The quantitative data from in vitro, pharmacokinetic, and clinical studies confirm its role as an effective antiviral, especially when administered early in the course of infection. The detailed protocols for its evaluation and synthesis provide a robust framework for ongoing research and development in the field of antiviral therapy.
References
- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. droracle.ai [droracle.ai]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Oseltamivir Used to Prevent Hospitalization in Outpatients With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rate of use and effectiveness of oseltamivir in the treatment of influenza illness in high‐risk populations: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of EP 171 compound
An In-Depth Technical Guide to the Discovery and Synthesis of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza.[1] It is an orally active neuraminidase inhibitor used for the treatment and prevention of both influenza A and B virus infections.[2][3] Developed by Gilead Sciences and marketed by Hoffmann-La Roche, its synthesis and mechanism of action represent a significant case study in modern drug development.[2][4] This document provides a detailed overview of the discovery, mechanism of action, synthesis, and clinical efficacy of oseltamivir, tailored for a scientific audience.
Discovery and Rationale
The development of oseltamivir was driven by the need for an effective oral antiviral to combat seasonal and pandemic influenza.[1] The therapeutic target is the influenza virus neuraminidase (NA) enzyme, a surface glycoprotein essential for the viral life cycle.[3][5] NA facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the host cell surface.[5][6] By inhibiting this enzyme, the spread of the virus within the respiratory tract is curtailed.[3][6] Oseltamivir phosphate is a prodrug, which is converted in the liver by esterases into its active form, oseltamivir carboxylate.[3][5] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[3][5]
Mechanism of Action
Oseltamivir's therapeutic effect is rooted in its ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[3][7]
Signaling Pathway and Mechanism of Inhibition:
-
Viral Attachment and Entry: The influenza virus hemagglutinin (HA) glycoprotein binds to sialic acid receptors on the surface of a host cell, initiating viral entry.
-
Viral Replication: Inside the host cell, the virus replicates, producing new virions.
-
Virion Release (Neuraminidase Action): New virions bud from the host cell membrane but remain tethered by HA binding to sialic acid. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the new viruses and allowing them to infect other cells.[8]
-
Inhibition by Oseltamivir Carboxylate: Oseltamivir phosphate is orally administered and absorbed, then rapidly converted by hepatic esterases to its active form, oseltamivir carboxylate.[6] This active metabolite binds to the active site of the neuraminidase enzyme, competitively inhibiting its function.[3]
-
Outcome: With neuraminidase activity blocked, newly formed virions cannot detach from the host cell surface.[6] They aggregate at the cell membrane, preventing the spread of infection.[5]
Chemical Synthesis Overview
The commercial synthesis of oseltamivir is a notable achievement in process chemistry, starting from the naturally available biomolecule (-)-shikimic acid, which is harvested from Chinese star anise or produced via recombinant E. coli.[5][9] The synthesis is stereochemically complex, as the target molecule has three stereocenters, making it one of eight possible stereoisomers.[9]
Numerous synthetic routes have been developed, with the industrial process by Hoffmann-La Roche being a key example.[2][4] An early, scalable synthesis developed at Gilead Sciences also started from (-)-shikimic acid.[4][10]
Key transformations in a representative synthesis include: [2][9][10]
-
Epoxidation: Selective activation of a hydroxyl group to form an epoxide.
-
Azide Chemistry: Regio- and stereospecific opening of the epoxide with an azide nucleophile to introduce a key nitrogen functionality.
-
Aziridination: Formation of a strained three-membered aziridine ring, which serves as a precursor to the final amine groups.
-
Ring Opening: Regioselective opening of the aziridine ring with 3-pentanol.
Due to the potential hazards associated with azides, significant research has gone into developing azide-free synthetic routes.[2]
Quantitative Data
In Vitro Efficacy
The potency of oseltamivir's active metabolite, oseltamivir carboxylate, is measured by its 50% inhibitory concentration (IC₅₀) against the neuraminidase enzyme of various influenza strains. Lower IC₅₀ values indicate greater potency.[11]
| Influenza Virus Subtype | Inhibitor | Mean IC₅₀ (nM) |
| A/H1N1 | Oseltamivir Carboxylate | 0.4 - 1.54 |
| Zanamivir | 0.61 - 0.92 | |
| A/H3N2 | Oseltamivir Carboxylate | 0.43 - 2.28 |
| Zanamivir | 1.48 - 3.09 | |
| Influenza B | Oseltamivir Carboxylate | 5.21 - 13 |
| Zanamivir | 2.02 - 4.19 | |
| (Data compiled from representative studies; values can vary based on specific viral strains and assay conditions).[2][11][12] |
Pharmacokinetics
| Parameter | Value |
| Oral Bioavailability | > 80% |
| Systemic availability (as active metabolite) | ≥ 75% of oral dose[6] |
| Half-life (Oseltamivir Prodrug) | 1 - 3 hours |
| Half-life (Oseltamivir Carboxylate) | 6 - 10 hours |
| Elimination | > 90% eliminated in urine as the active metabolite |
| (Data from pharmacokinetic studies).[7] |
Clinical Efficacy
Clinical trials have evaluated oseltamivir's effectiveness in treating and preventing influenza.
| Outcome | Result | Population |
| Reduction in Symptom Duration | 20.7 hours (mean reduction)[13] | Intention-to-Treat (ITT) Adults |
| Reduction in Hospitalization | No statistically significant reduction vs. placebo[13][14] | ITT Population |
| 52% reduction vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease | |
| Reduction in Complications | 28% reduction in respiratory tract infections vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease |
| Reduced risk of pneumonia in the intention-to-treat infected (ITTI) population[13] | ITTI Population |
Note: The clinical benefit is greatest when treatment is initiated within 48 hours of symptom onset.[6]
Experimental Protocols
In Vitro Fluorometric Neuraminidase Inhibition Assay
This assay is widely used to determine the IC₅₀ values of neuraminidase inhibitors.[16] It measures the enzymatic activity of viral neuraminidase on a fluorogenic substrate.[12]
Objective: To quantify the concentration of an inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.
Materials and Reagents:
-
Virus Stock: Influenza virus isolate of known subtype.
-
Inhibitors: Oseltamivir carboxylate, Zanamivir (as control).
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16]
-
Assay Buffer: MES buffer with CaCl₂, pH 6.5.[16]
-
Stop Solution: High pH buffer, e.g., NaOH in ethanol.[11]
-
Instrumentation: 96-well black microplates, fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm).[11][12]
Methodology:
-
Virus Titration:
-
Perform a serial dilution of the virus stock in assay buffer to determine the optimal dilution that yields a strong fluorescent signal without saturating the detector.[12] This ensures the assay is conducted in the linear range of the enzyme kinetics.
-
-
Inhibitor Preparation:
-
Prepare a master stock of oseltamivir carboxylate.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (typically 2-fold or 10-fold dilutions).[12]
-
-
Assay Procedure:
-
To a 96-well plate, add the serially diluted inhibitor solutions.
-
Add the pre-determined optimal dilution of the virus to each well (except for no-virus background controls).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Terminate the reaction by adding the Stop Solution to each well.[12]
-
-
Data Analysis:
-
Measure the fluorescence in each well using a plate reader.
-
Subtract the background fluorescence (from no-virus control wells).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
Key Synthetic Protocol: Azide-Free Synthesis via Epoxide Intermediate (Conceptual)
While detailed industrial protocols are proprietary, academic literature outlines key transformations. The following describes a conceptual step in an azide-free synthesis.[1][2]
Objective: To install the C4-amino and C5-amino functionalities without using hazardous azide reagents.
Reaction: Diastereoselective copper-catalyzed aziridination followed by regioselective ring-opening.[1]
Conceptual Protocol:
-
Aziridination: A suitably protected cyclohexene precursor is reacted with a nitrogen source (e.g., a protected aminating agent) in the presence of a rhodium or copper catalyst. This reaction is designed to be highly diastereoselective, forming the desired aziridine ring on the correct face of the molecule.[1]
-
Purification: The aziridine intermediate is purified using column chromatography.
-
Regioselective Ring Opening: The purified aziridine is treated with a nucleophile (e.g., 3-pentanol) and a Lewis acid catalyst (e.g., BF₃·Et₂O). The Lewis acid activates the aziridine ring, and the nucleophile attacks one of the carbons (regioselectively) to open the ring, installing both the ether and the amino functionalities in the correct stereochemical configuration.[1][9]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the key amino-ether intermediate, which is then carried forward to complete the synthesis of oseltamivir.
Conclusion
Oseltamivir is a critical tool in the management of influenza, a result of rational drug design targeting the viral neuraminidase enzyme. Its discovery and subsequent synthetic development, particularly the evolution from natural product-based synthesis to more efficient and safer routes, highlight key advancements in pharmaceutical science. The quantitative data from in vitro, pharmacokinetic, and clinical studies confirm its role as an effective antiviral, especially when administered early in the course of infection. The detailed protocols for its evaluation and synthesis provide a robust framework for ongoing research and development in the field of antiviral therapy.
References
- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. droracle.ai [droracle.ai]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Oseltamivir Used to Prevent Hospitalization in Outpatients With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rate of use and effectiveness of oseltamivir in the treatment of influenza illness in high‐risk populations: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TP-Receptor Binding Affinity and Selectivity of EP 171
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of EP 171, a potent thromboxane A2 (TXA2) mimetic, at the thromboxane A2 receptor (TP-receptor). This document collates quantitative data on binding affinity and selectivity, details the experimental protocols used for these determinations, and illustrates the key signaling pathways involved.
Quantitative Binding and Potency Data
The binding affinity and functional potency of this compound have been rigorously characterized in various in vitro systems. The following tables summarize the key quantitative data, facilitating a clear comparison of its pharmacological profile.
Table 1: Binding Affinity of this compound for the TP-Receptor on Human Platelets
| Ligand | IC50 (nM) | Apparent Ki (nM) | Radioligand Used |
| This compound | 2.9 | ~1 | [¹²⁵I]-PTA-OH |
Data sourced from competition binding assays on intact human platelets. The Ki value is an estimation accounting for the racemic nature of this compound and ligand depletion.[1]
Table 2: Functional Potency of this compound in Various TP-Receptor-Mediated Assays
| Preparation/Assay | Parameter | This compound | U-46619 |
| Isolated Smooth Muscle Preparations (various) | EC50 (pM) | 45 - 138 | - |
| Human Platelet Shape Change | EC50 (nM) | ~0.1 | - |
| Human Platelet Aggregation | EC50 (nM) | ~1 | ~90 |
| Pig Pulmonary Artery (in the presence of EP 092) | pA2 | 8.09 | 8.15 |
EC50 values represent the concentration of agonist that produces 50% of the maximal response. The pA2 value is a measure of the affinity of an antagonist (EP 092) for its receptor.[1]
Table 3: Receptor Selectivity Profile of this compound
| Receptor | Preparation | Agonist Activity |
| TP-Receptor | Human Platelets, Various Smooth Muscles | High Potency Agonist |
| EP1-Receptor | Guinea-Pig Fundus | Low Potency |
| FP-Receptor | Dog Iris Sphincter | Low Potency |
This compound demonstrates significantly higher specificity for the TP-receptor compared to other prostanoid receptors like EP1 and FP.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and selectivity of this compound.
Competition Radioligand Binding Assay on Human Platelets
This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the TP-receptor on intact human platelets.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Radioligand: [¹²⁵I]-PTA-OH (a radio-iodinated TP-receptor antagonist).
-
Test compound: this compound.
-
Reference compound: U-46619.
-
Binding buffer (e.g., Tyrode's buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a beta-scintillation counter.
Procedure:
-
Platelet Preparation: Human blood is collected into an anticoagulant solution (e.g., citrate). Platelet-rich plasma is obtained by centrifugation at a low speed. Platelets are then washed and resuspended in the binding buffer to a specific concentration.
-
Assay Setup: In assay tubes, the washed platelets are incubated with a fixed concentration of the radioligand ([¹²⁵I]-PTA-OH).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference compound are added to the tubes. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard TP-receptor agonist.
-
Incubation: The mixture is incubated at room temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a beta-scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Isolated Smooth Muscle Contraction Assay
This functional assay measures the ability of this compound to induce contraction in isolated smooth muscle tissues, which is a TP-receptor-mediated response.
Materials:
-
Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Test compound: this compound.
-
Reference agonist: U-46619.
-
TP-receptor antagonist: EP 092.
Procedure:
-
Tissue Preparation: The desired smooth muscle tissue is dissected and mounted in an organ bath containing warmed, aerated physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Addition: Cumulative concentrations of this compound or a reference agonist are added to the organ bath, and the resulting contraction is measured by the force transducer.
-
Dose-Response Curve: A dose-response curve is generated by plotting the contractile response against the agonist concentration. The EC50 value is determined from this curve.
-
Antagonist Studies: To confirm the involvement of the TP-receptor, the assay can be repeated in the presence of a TP-receptor antagonist (e.g., EP 092). The antagonist will cause a rightward shift in the agonist dose-response curve. The pA2 value for the antagonist can be calculated from these data.
Experimental Workflow for Isolated Smooth Muscle Contraction Assay
References
An In-depth Technical Guide to the TP-Receptor Binding Affinity and Selectivity of EP 171
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of EP 171, a potent thromboxane A2 (TXA2) mimetic, at the thromboxane A2 receptor (TP-receptor). This document collates quantitative data on binding affinity and selectivity, details the experimental protocols used for these determinations, and illustrates the key signaling pathways involved.
Quantitative Binding and Potency Data
The binding affinity and functional potency of this compound have been rigorously characterized in various in vitro systems. The following tables summarize the key quantitative data, facilitating a clear comparison of its pharmacological profile.
Table 1: Binding Affinity of this compound for the TP-Receptor on Human Platelets
| Ligand | IC50 (nM) | Apparent Ki (nM) | Radioligand Used |
| This compound | 2.9 | ~1 | [¹²⁵I]-PTA-OH |
Data sourced from competition binding assays on intact human platelets. The Ki value is an estimation accounting for the racemic nature of this compound and ligand depletion.[1]
Table 2: Functional Potency of this compound in Various TP-Receptor-Mediated Assays
| Preparation/Assay | Parameter | This compound | U-46619 |
| Isolated Smooth Muscle Preparations (various) | EC50 (pM) | 45 - 138 | - |
| Human Platelet Shape Change | EC50 (nM) | ~0.1 | - |
| Human Platelet Aggregation | EC50 (nM) | ~1 | ~90 |
| Pig Pulmonary Artery (in the presence of EP 092) | pA2 | 8.09 | 8.15 |
EC50 values represent the concentration of agonist that produces 50% of the maximal response. The pA2 value is a measure of the affinity of an antagonist (EP 092) for its receptor.[1]
Table 3: Receptor Selectivity Profile of this compound
| Receptor | Preparation | Agonist Activity |
| TP-Receptor | Human Platelets, Various Smooth Muscles | High Potency Agonist |
| EP1-Receptor | Guinea-Pig Fundus | Low Potency |
| FP-Receptor | Dog Iris Sphincter | Low Potency |
This compound demonstrates significantly higher specificity for the TP-receptor compared to other prostanoid receptors like EP1 and FP.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and selectivity of this compound.
Competition Radioligand Binding Assay on Human Platelets
This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the TP-receptor on intact human platelets.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Radioligand: [¹²⁵I]-PTA-OH (a radio-iodinated TP-receptor antagonist).
-
Test compound: this compound.
-
Reference compound: U-46619.
-
Binding buffer (e.g., Tyrode's buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a beta-scintillation counter.
Procedure:
-
Platelet Preparation: Human blood is collected into an anticoagulant solution (e.g., citrate). Platelet-rich plasma is obtained by centrifugation at a low speed. Platelets are then washed and resuspended in the binding buffer to a specific concentration.
-
Assay Setup: In assay tubes, the washed platelets are incubated with a fixed concentration of the radioligand ([¹²⁵I]-PTA-OH).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference compound are added to the tubes. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard TP-receptor agonist.
-
Incubation: The mixture is incubated at room temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a beta-scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Isolated Smooth Muscle Contraction Assay
This functional assay measures the ability of this compound to induce contraction in isolated smooth muscle tissues, which is a TP-receptor-mediated response.
Materials:
-
Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Test compound: this compound.
-
Reference agonist: U-46619.
-
TP-receptor antagonist: EP 092.
Procedure:
-
Tissue Preparation: The desired smooth muscle tissue is dissected and mounted in an organ bath containing warmed, aerated physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Addition: Cumulative concentrations of this compound or a reference agonist are added to the organ bath, and the resulting contraction is measured by the force transducer.
-
Dose-Response Curve: A dose-response curve is generated by plotting the contractile response against the agonist concentration. The EC50 value is determined from this curve.
-
Antagonist Studies: To confirm the involvement of the TP-receptor, the assay can be repeated in the presence of a TP-receptor antagonist (e.g., EP 092). The antagonist will cause a rightward shift in the agonist dose-response curve. The pA2 value for the antagonist can be calculated from these data.
Experimental Workflow for Isolated Smooth Muscle Contraction Assay
References
An In-depth Technical Guide to EP 171: A Potent Thromboxane A2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of EP 171, a high-affinity synthetic agonist of the thromboxane A2 (TP) receptor. This document details the signaling pathways activated by this compound and provides methodologies for key experiments used to characterize its activity.
Molecular Structure and Chemical Properties
This compound, a potent and specific TP receptor agonist, is a synthetic organic compound. Its chemical structure and properties are summarized below.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | [1] |
| Molecular Formula | C₂₃H₂₉FO₅ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2CC[C@H]1O[C@H]2C/C=C\CCCC(=O)O.F-c1ccc(OCC(O)/C=C/[C@H]2[C@@H]3CC[C@H]2O[C@H]3C/C=C\CCCC(=O)O)cc1 | [2] |
| InChIKey | JEUSDRLWFSRHSX-XUEDOEMRSA-N | [2] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 11 | [3] |
| Boiling Point | 585.4 °C at 760 mmHg | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[1][5] The activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are crucial in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[1][6]
The TP receptor couples to at least two major G protein families: Gq and G13.[2][7]
-
Gq Pathway: Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses like platelet shape change and granule secretion.[5][8]
-
G13 Pathway: The Gα13 subunit, when activated, engages the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain, leading to smooth muscle contraction.[7]
The following diagram illustrates the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound via the TP receptor.
Biological Activity and Quantitative Data
This compound is characterized by its high affinity and potency as a TP receptor agonist. Its biological activity has been assessed in various in vitro systems, including isolated smooth muscle preparations and human platelets.
Table 2: Biological Activity of this compound
| Parameter | Value | Assay System | Source |
| EC₅₀ | 45 - 138 pM | Isolated smooth muscle preparations | [1] |
| IC₅₀ | 2.9 nM | Competition binding assay with [¹²⁵I]-PTA-OH on intact human platelets | [1] |
| Ki (estimated) | ~1 nM | Calculated from IC₅₀, accounting for racemic nature and ligand depletion | [1] |
| Platelet Aggregation | ~90 times more potent than U-46619 | Human blood platelets | [1] |
| Platelet Shape Change | 0.1 nM | Human blood platelets | [1] |
Experimental Protocols
The characterization of this compound's biological activity relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Isolated Smooth Muscle Contraction Assay
This assay measures the contractile response of smooth muscle tissue to this compound, providing a functional measure of its agonist activity at TP receptors.
Methodology:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[9]
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Cut the tissue into rings or strips of appropriate size.[9]
-
-
Tissue Mounting:
-
Mount the tissue preparations in an isolated tissue bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[10]
-
Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimentation:
-
After equilibration, test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the tissue bath at regular intervals.
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum response to the standard agent.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ value.
-
The following diagram outlines the workflow for the isolated smooth muscle contraction assay.
Caption: Workflow for isolated smooth muscle contraction assay.
Platelet Aggregation Assay
This assay assesses the ability of this compound to induce the aggregation of platelets, a key physiological response mediated by TP receptors.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Separate the PRP and keep it at room temperature for use within a few hours.
-
Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a specific concentration of this compound to the PRP and record the change in light transmittance over time as platelets aggregate.
-
Perform experiments with a range of this compound concentrations to determine the dose-response relationship.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation as the maximum percentage change in light transmittance.
-
Determine the concentration of this compound that induces 50% of the maximal aggregation (EC₅₀).
-
The following diagram illustrates the workflow for the platelet aggregation assay.
Caption: Workflow for platelet aggregation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the TP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the TP receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[4]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [¹²⁵I]-PTA-OH) and varying concentrations of unlabeled this compound.[1][4]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).
-
Incubate the mixture at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[4]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the thromboxane A2 receptor. Its high potency and specificity make it an important ligand for investigating TP receptor signaling and for the development of novel therapeutics targeting this pathway. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of this compound and other TP receptor modulators.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to EP 171: A Potent Thromboxane A2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of EP 171, a high-affinity synthetic agonist of the thromboxane A2 (TP) receptor. This document details the signaling pathways activated by this compound and provides methodologies for key experiments used to characterize its activity.
Molecular Structure and Chemical Properties
This compound, a potent and specific TP receptor agonist, is a synthetic organic compound. Its chemical structure and properties are summarized below.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | [1] |
| Molecular Formula | C₂₃H₂₉FO₅ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2CC[C@H]1O[C@H]2C/C=C\CCCC(=O)O.F-c1ccc(OCC(O)/C=C/[C@H]2[C@@H]3CC[C@H]2O[C@H]3C/C=C\CCCC(=O)O)cc1 | [2] |
| InChIKey | JEUSDRLWFSRHSX-XUEDOEMRSA-N | [2] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 11 | [3] |
| Boiling Point | 585.4 °C at 760 mmHg | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[1][5] The activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are crucial in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[1][6]
The TP receptor couples to at least two major G protein families: Gq and G13.[2][7]
-
Gq Pathway: Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses like platelet shape change and granule secretion.[5][8]
-
G13 Pathway: The Gα13 subunit, when activated, engages the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain, leading to smooth muscle contraction.[7]
The following diagram illustrates the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound via the TP receptor.
Biological Activity and Quantitative Data
This compound is characterized by its high affinity and potency as a TP receptor agonist. Its biological activity has been assessed in various in vitro systems, including isolated smooth muscle preparations and human platelets.
Table 2: Biological Activity of this compound
| Parameter | Value | Assay System | Source |
| EC₅₀ | 45 - 138 pM | Isolated smooth muscle preparations | [1] |
| IC₅₀ | 2.9 nM | Competition binding assay with [¹²⁵I]-PTA-OH on intact human platelets | [1] |
| Ki (estimated) | ~1 nM | Calculated from IC₅₀, accounting for racemic nature and ligand depletion | [1] |
| Platelet Aggregation | ~90 times more potent than U-46619 | Human blood platelets | [1] |
| Platelet Shape Change | 0.1 nM | Human blood platelets | [1] |
Experimental Protocols
The characterization of this compound's biological activity relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Isolated Smooth Muscle Contraction Assay
This assay measures the contractile response of smooth muscle tissue to this compound, providing a functional measure of its agonist activity at TP receptors.
Methodology:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[9]
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Cut the tissue into rings or strips of appropriate size.[9]
-
-
Tissue Mounting:
-
Mount the tissue preparations in an isolated tissue bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[10]
-
Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimentation:
-
After equilibration, test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the tissue bath at regular intervals.
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum response to the standard agent.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ value.
-
The following diagram outlines the workflow for the isolated smooth muscle contraction assay.
Caption: Workflow for isolated smooth muscle contraction assay.
Platelet Aggregation Assay
This assay assesses the ability of this compound to induce the aggregation of platelets, a key physiological response mediated by TP receptors.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Separate the PRP and keep it at room temperature for use within a few hours.
-
Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a specific concentration of this compound to the PRP and record the change in light transmittance over time as platelets aggregate.
-
Perform experiments with a range of this compound concentrations to determine the dose-response relationship.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation as the maximum percentage change in light transmittance.
-
Determine the concentration of this compound that induces 50% of the maximal aggregation (EC₅₀).
-
The following diagram illustrates the workflow for the platelet aggregation assay.
Caption: Workflow for platelet aggregation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the TP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the TP receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[4]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [¹²⁵I]-PTA-OH) and varying concentrations of unlabeled this compound.[1][4]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).
-
Incubate the mixture at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[4]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the thromboxane A2 receptor. Its high potency and specificity make it an important ligand for investigating TP receptor signaling and for the development of novel therapeutics targeting this pathway. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of this compound and other TP receptor modulators.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
In Vitro Potency of EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of EP 171, a high-affinity thromboxane A2 (TP) receptor agonist. The information presented herein is compiled from foundational studies and established methodologies relevant to the field of prostanoid receptor pharmacology. This document details the quantitative potency of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways.
Data Presentation: Quantitative Potency of this compound
This compound has demonstrated exceptionally high agonist potency at TP-receptors in various in vitro models.[1] It is noted to be 33 to 167 times more potent than the well-known TP-receptor agonist U-46619.[1] The following tables summarize the key quantitative data from these studies.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | Parameter | Value (pM) |
| Various (6 preparations) | EC50 Range | 45 - 138 |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Potency of this compound in Human Platelets
| Assay | Parameter | Value (nM) |
| Platelet Shape Change | EC50 | 0.1 |
| Platelet Aggregation | EC50 | 1.0 |
| Binding to TP-receptors | IC50 | 2.9 |
| Binding to TP-receptors | Ki (estimated) | ~1.0 |
IC50 (Half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki (Inhibition constant) is an indication of the binding affinity of a competing ligand.
Table 3: Antagonist Activity against this compound
| Preparation | Antagonist | Parameter | Value |
| Pig Pulmonary Artery | EP 092 | pA2 | 8.09 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of this compound's potency involved several key in vitro assays. The methodologies described below are based on the reported studies and supplemented with standard laboratory protocols for these types of experiments.
Isolated Smooth Muscle Contraction Assay
This assay measures the ability of an agonist to induce contraction in isolated smooth muscle tissues that express the target receptor.
Objective: To determine the EC50 of this compound in inducing smooth muscle contraction via TP-receptor activation.
Materials:
-
Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).
-
Organ bath system with temperature control (37°C) and aeration (e.g., 95% O2, 5% CO2).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isotonic force transducer and data acquisition system.
-
This compound and other reference compounds (e.g., U-46619).
-
TP-receptor antagonist (e.g., EP 092) for specificity studies.
Procedure:
-
Tissues are dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated.
-
Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.
-
The contractile response (force) is measured using an isotonic force transducer and recorded.
-
For antagonist studies, tissues are pre-incubated with a fixed concentration of the antagonist (e.g., EP 092) for a defined period before generating the agonist concentration-response curve.
-
Data is analyzed by plotting the contractile response against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 and Emax (maximal response).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for in vitro assessment of platelet function and is used to measure the ability of an agonist to induce platelet aggregation.[2]
Objective: To determine the EC50 of this compound for inducing human platelet aggregation.
Materials:
-
Fresh human whole blood collected in an anticoagulant (e.g., 3.2% sodium citrate).[3]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
This compound and other agonists (e.g., ADP, collagen).
Procedure:
-
PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP.[3] The remaining blood is centrifuged at a high speed (e.g., 2000 g for 15 minutes) to obtain PPP.[3]
-
Calibration: The aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
A specific concentration of this compound is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
This is repeated for a range of this compound concentrations to generate a dose-response curve.
-
The maximum aggregation percentage for each concentration is plotted against the log concentration of this compound to determine the EC50.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.[4]
Objective: To determine the IC50 and Ki of this compound for the TP-receptor on intact human platelets.
Materials:
-
Intact human platelets or membrane preparations from cells expressing the TP-receptor.
-
A specific TP-receptor radioligand (e.g., [125I]-PTA-OH).
-
Unlabeled competing ligand (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the platelet/membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[5]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[4] Unbound radioligand passes through the filter.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[5]
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway activated by this compound.
Caption: Generalized workflow for in vitro determination of agonist potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
In Vitro Potency of EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of EP 171, a high-affinity thromboxane A2 (TP) receptor agonist. The information presented herein is compiled from foundational studies and established methodologies relevant to the field of prostanoid receptor pharmacology. This document details the quantitative potency of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways.
Data Presentation: Quantitative Potency of this compound
This compound has demonstrated exceptionally high agonist potency at TP-receptors in various in vitro models.[1] It is noted to be 33 to 167 times more potent than the well-known TP-receptor agonist U-46619.[1] The following tables summarize the key quantitative data from these studies.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | Parameter | Value (pM) |
| Various (6 preparations) | EC50 Range | 45 - 138 |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Potency of this compound in Human Platelets
| Assay | Parameter | Value (nM) |
| Platelet Shape Change | EC50 | 0.1 |
| Platelet Aggregation | EC50 | 1.0 |
| Binding to TP-receptors | IC50 | 2.9 |
| Binding to TP-receptors | Ki (estimated) | ~1.0 |
IC50 (Half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki (Inhibition constant) is an indication of the binding affinity of a competing ligand.
Table 3: Antagonist Activity against this compound
| Preparation | Antagonist | Parameter | Value |
| Pig Pulmonary Artery | EP 092 | pA2 | 8.09 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of this compound's potency involved several key in vitro assays. The methodologies described below are based on the reported studies and supplemented with standard laboratory protocols for these types of experiments.
Isolated Smooth Muscle Contraction Assay
This assay measures the ability of an agonist to induce contraction in isolated smooth muscle tissues that express the target receptor.
Objective: To determine the EC50 of this compound in inducing smooth muscle contraction via TP-receptor activation.
Materials:
-
Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).
-
Organ bath system with temperature control (37°C) and aeration (e.g., 95% O2, 5% CO2).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isotonic force transducer and data acquisition system.
-
This compound and other reference compounds (e.g., U-46619).
-
TP-receptor antagonist (e.g., EP 092) for specificity studies.
Procedure:
-
Tissues are dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated.
-
Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.
-
The contractile response (force) is measured using an isotonic force transducer and recorded.
-
For antagonist studies, tissues are pre-incubated with a fixed concentration of the antagonist (e.g., EP 092) for a defined period before generating the agonist concentration-response curve.
-
Data is analyzed by plotting the contractile response against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 and Emax (maximal response).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for in vitro assessment of platelet function and is used to measure the ability of an agonist to induce platelet aggregation.[2]
Objective: To determine the EC50 of this compound for inducing human platelet aggregation.
Materials:
-
Fresh human whole blood collected in an anticoagulant (e.g., 3.2% sodium citrate).[3]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
This compound and other agonists (e.g., ADP, collagen).
Procedure:
-
PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP.[3] The remaining blood is centrifuged at a high speed (e.g., 2000 g for 15 minutes) to obtain PPP.[3]
-
Calibration: The aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
A specific concentration of this compound is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
This is repeated for a range of this compound concentrations to generate a dose-response curve.
-
The maximum aggregation percentage for each concentration is plotted against the log concentration of this compound to determine the EC50.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.[4]
Objective: To determine the IC50 and Ki of this compound for the TP-receptor on intact human platelets.
Materials:
-
Intact human platelets or membrane preparations from cells expressing the TP-receptor.
-
A specific TP-receptor radioligand (e.g., [125I]-PTA-OH).
-
Unlabeled competing ligand (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the platelet/membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[5]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[4] Unbound radioligand passes through the filter.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[5]
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway activated by this compound.
Caption: Generalized workflow for in vitro determination of agonist potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
EP 171 effects on vascular smooth muscle contraction
An In-Depth Technical Guide on the Effects of EP 171 on Vascular Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, high-affinity thromboxane A2 (TXA2) mimetic that exhibits exceptionally high agonist potency at thromboxane A2 receptors (TP-receptors).[1] Its high potency and specificity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, particularly in the context of vascular smooth muscle regulation. This document provides a comprehensive overview of the effects of this compound on vascular smooth muscle contraction, detailing its mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a prostaglandin H2 analog developed for its potent and selective action on TP-receptors.[1] Structurally, the replacement of the omega-terminus of a prostaglandin H2 precursor with a p-fluorophenoxy group confers its high potency.[1] It is significantly more potent than the commonly used TP-receptor agonist U-46619, making it a powerful agent for inducing vascular smooth muscle contraction.[1] The actions of this compound are characterized by a slow onset and an even slower offset, which can present challenges in experimental design but also highlights its strong and persistent receptor interaction.[1]
Mechanism of Action and Signaling Pathways
The contractile effect of this compound on vascular smooth muscle cells (VSMCs) is mediated exclusively through the activation of G-protein coupled TP-receptors. This activation initiates a cascade of intracellular events leading to an increase in cytosolic calcium (Ca²⁺) and sensitization of the contractile machinery to Ca²⁺.
TP-Receptor Activation and G-Protein Coupling
Upon binding of this compound, the TP-receptor activates at least two major G-protein families: Gαq/11 and Gα12/13.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3]
-
IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[2][3][4] This initial, rapid increase in intracellular Ca²⁺ is a primary trigger for contraction.
-
DAG activates protein kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the phosphorylation of CPI-17, an inhibitor of myosin light chain phosphatase.[3][5]
-
-
Gα12/13 Pathway: This pathway activates the small GTPase RhoA.[5][6] Activated RhoA stimulates Rho-associated kinase (ROCK), a critical enzyme in the Ca²⁺ sensitization mechanism.[4][5][7][8]
Calcium-Dependent Contraction
The increase in intracellular Ca²⁺ concentration, initiated by IP₃-mediated release from the SR, is the central event in VSMC contraction.
-
Four Ca²⁺ ions bind to the protein calmodulin (CaM).
-
The Ca²⁺-CaM complex then binds to and activates myosin light chain kinase (MLCK).[4][5][9]
-
Activated MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀).[4][5][9]
-
Phosphorylation of MLC₂₀ enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and force generation, resulting in cell contraction.[9]
Calcium Sensitization
A key feature of agonist-induced contraction, including that by this compound, is the phenomenon of Ca²⁺ sensitization. This allows the VSMC to maintain contraction even after the initial Ca²⁺ transient has subsided. This process is primarily mediated by the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC₂₀ and promotes relaxation.[3][5]
-
RhoA/ROCK Pathway: The Gα12/13-activated RhoA/ROCK pathway is the principal mediator of Ca²⁺ sensitization. ROCK directly phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[5][8] This shifts the kinase/phosphatase balance towards a more phosphorylated state of MLC₂₀, sustaining contraction at lower Ca²⁺ levels.
-
PKC-mediated Pathway: PKC, activated by DAG, can phosphorylate the 17-kDa protein CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[5][10]
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound-induced vascular smooth muscle contraction.
Quantitative Data on this compound Activity
The potency and affinity of this compound have been quantified in various smooth muscle preparations and binding assays. The data consistently demonstrate its high potency compared to other TP-receptor agonists.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC₅₀ (pM) | Potency Ratio (this compound vs. U-46619) | Reference |
| Guinea-pig trachea | 45 - 138 | 33 - 167 times more potent | [1] |
| Pig pulmonary artery | 45 - 138 | 33 - 167 times more potent | [1] |
| Other preparations | 45 - 138 | 33 - 167 times more potent | [1] |
Table 2: Receptor Binding and Antagonist Activity
| Parameter | Value | Preparation / Method | Notes | Reference |
| IC₅₀ | 2.9 nM | Competition binding vs. [¹²⁵I]-PTA-OH on human platelets | Measures concentration to displace 50% of radioligand. | [1] |
| Ki (estimated) | ~1.0 nM | Calculated from IC₅₀ on human platelets | True inhibitor constant, accounting for racemic nature. | [1] |
| pA₂ (EP 092) | 8.09 | Pig pulmonary artery | Measures antagonist potency. Similar to pA₂ vs. U-46619 (8.15). | [1] |
Experimental Protocols
Characterizing the effects of this compound on vascular smooth muscle involves standardized physiological and cell-based assays.
Isolated Tissue Bath for Isometric Contraction Measurement
This ex vivo method is the gold standard for assessing the contractility of intact vascular tissue in response to pharmacological agents.
Objective: To measure the isometric force generated by a vascular smooth muscle ring (e.g., rat aorta) in response to cumulative concentrations of this compound.
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Gas mixture: 95% O₂ / 5% CO₂
-
This compound and other pharmacological agents (e.g., U-46619, EP 092)
-
Vascular tissue (e.g., thoracic aorta from a rat)
Procedure:
-
Tissue Dissection: Euthanize the animal and carefully dissect the thoracic aorta. Place it in cold PSS.
-
Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in a tissue bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11]
-
Equilibration & Tensioning: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g).[12] Replace the PSS every 15-20 minutes.
-
Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline tension.[12]
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., increasing concentrations from 1 pM to 10 nM).
-
Allow the contraction at each concentration to reach a stable plateau before adding the next concentration.
-
Record the force generated by the force transducer continuously.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Eₘₐₓ).
-
Caption: Workflow for an isolated tissue bath experiment.
Calcium Imaging in Cultured VSMCs
This in vitro method allows for the direct visualization and quantification of intracellular Ca²⁺ changes in response to this compound.
Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells following stimulation with this compound.
Materials:
-
Primary or immortalized vascular smooth muscle cells
-
Cell culture plates or coverslips suitable for microscopy
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM)
-
Extracellular solution (ECS) or buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Procedure:
-
Cell Culture: Plate VSMCs on glass-bottom dishes or coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 5-10 µM) in ECS for 30-40 minutes in the dark at 37°C.[13]
-
De-esterification: Wash the cells twice with fresh ECS to remove extracellular dye. Incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.[13]
-
Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes, taking images at regular intervals (e.g., every 2-5 seconds).
-
Add this compound to the dish to achieve the desired final concentration.
-
Continue recording the fluorescence signal for several minutes to capture the initial peak and any sustained response.
-
-
Data Analysis:
-
Select several individual cells as regions of interest (ROIs).
-
Measure the average fluorescence intensity for each ROI in each frame.
-
Subtract the background fluorescence.
-
Normalize the data by expressing the change in fluorescence (F) relative to the initial baseline fluorescence (F₀), often as (F - F₀) / F₀ or F/F₀.
-
Plot the normalized fluorescence intensity over time to visualize the Ca²⁺ transient.
-
Conclusion
This compound is a highly potent and selective TP-receptor agonist that induces robust contraction in vascular smooth muscle. Its action is mediated through the canonical Gαq/11-PLC-IP₃ pathway for Ca²⁺ release and the Gα12/13-RhoA-ROCK pathway for Ca²⁺ sensitization. The quantitative data confirm its exceptional potency, far exceeding that of standard agonists like U-46619. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound to explore the intricacies of vascular smooth muscle physiology and the role of TP-receptors in cardiovascular health and disease.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial cell-derived vasoconstrictors: mechanisms of action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Guidance Molecules in Vascular Smooth Muscle [frontiersin.org]
- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insight Into Rho Kinase Isoforms in Obesity and Energy Homeostasis [frontiersin.org]
- 7. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scialert.net [scialert.net]
- 13. Frontiers | Activation and Contraction of Human “Vascular” Smooth Muscle Cells Grown From Circulating Blood Progenitors [frontiersin.org]
EP 171 effects on vascular smooth muscle contraction
An In-Depth Technical Guide on the Effects of EP 171 on Vascular Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, high-affinity thromboxane A2 (TXA2) mimetic that exhibits exceptionally high agonist potency at thromboxane A2 receptors (TP-receptors).[1] Its high potency and specificity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, particularly in the context of vascular smooth muscle regulation. This document provides a comprehensive overview of the effects of this compound on vascular smooth muscle contraction, detailing its mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a prostaglandin H2 analog developed for its potent and selective action on TP-receptors.[1] Structurally, the replacement of the omega-terminus of a prostaglandin H2 precursor with a p-fluorophenoxy group confers its high potency.[1] It is significantly more potent than the commonly used TP-receptor agonist U-46619, making it a powerful agent for inducing vascular smooth muscle contraction.[1] The actions of this compound are characterized by a slow onset and an even slower offset, which can present challenges in experimental design but also highlights its strong and persistent receptor interaction.[1]
Mechanism of Action and Signaling Pathways
The contractile effect of this compound on vascular smooth muscle cells (VSMCs) is mediated exclusively through the activation of G-protein coupled TP-receptors. This activation initiates a cascade of intracellular events leading to an increase in cytosolic calcium (Ca²⁺) and sensitization of the contractile machinery to Ca²⁺.
TP-Receptor Activation and G-Protein Coupling
Upon binding of this compound, the TP-receptor activates at least two major G-protein families: Gαq/11 and Gα12/13.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3]
-
IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[2][3][4] This initial, rapid increase in intracellular Ca²⁺ is a primary trigger for contraction.
-
DAG activates protein kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the phosphorylation of CPI-17, an inhibitor of myosin light chain phosphatase.[3][5]
-
-
Gα12/13 Pathway: This pathway activates the small GTPase RhoA.[5][6] Activated RhoA stimulates Rho-associated kinase (ROCK), a critical enzyme in the Ca²⁺ sensitization mechanism.[4][5][7][8]
Calcium-Dependent Contraction
The increase in intracellular Ca²⁺ concentration, initiated by IP₃-mediated release from the SR, is the central event in VSMC contraction.
-
Four Ca²⁺ ions bind to the protein calmodulin (CaM).
-
The Ca²⁺-CaM complex then binds to and activates myosin light chain kinase (MLCK).[4][5][9]
-
Activated MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀).[4][5][9]
-
Phosphorylation of MLC₂₀ enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and force generation, resulting in cell contraction.[9]
Calcium Sensitization
A key feature of agonist-induced contraction, including that by this compound, is the phenomenon of Ca²⁺ sensitization. This allows the VSMC to maintain contraction even after the initial Ca²⁺ transient has subsided. This process is primarily mediated by the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC₂₀ and promotes relaxation.[3][5]
-
RhoA/ROCK Pathway: The Gα12/13-activated RhoA/ROCK pathway is the principal mediator of Ca²⁺ sensitization. ROCK directly phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[5][8] This shifts the kinase/phosphatase balance towards a more phosphorylated state of MLC₂₀, sustaining contraction at lower Ca²⁺ levels.
-
PKC-mediated Pathway: PKC, activated by DAG, can phosphorylate the 17-kDa protein CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[5][10]
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound-induced vascular smooth muscle contraction.
Quantitative Data on this compound Activity
The potency and affinity of this compound have been quantified in various smooth muscle preparations and binding assays. The data consistently demonstrate its high potency compared to other TP-receptor agonists.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC₅₀ (pM) | Potency Ratio (this compound vs. U-46619) | Reference |
| Guinea-pig trachea | 45 - 138 | 33 - 167 times more potent | [1] |
| Pig pulmonary artery | 45 - 138 | 33 - 167 times more potent | [1] |
| Other preparations | 45 - 138 | 33 - 167 times more potent | [1] |
Table 2: Receptor Binding and Antagonist Activity
| Parameter | Value | Preparation / Method | Notes | Reference |
| IC₅₀ | 2.9 nM | Competition binding vs. [¹²⁵I]-PTA-OH on human platelets | Measures concentration to displace 50% of radioligand. | [1] |
| Ki (estimated) | ~1.0 nM | Calculated from IC₅₀ on human platelets | True inhibitor constant, accounting for racemic nature. | [1] |
| pA₂ (EP 092) | 8.09 | Pig pulmonary artery | Measures antagonist potency. Similar to pA₂ vs. U-46619 (8.15). | [1] |
Experimental Protocols
Characterizing the effects of this compound on vascular smooth muscle involves standardized physiological and cell-based assays.
Isolated Tissue Bath for Isometric Contraction Measurement
This ex vivo method is the gold standard for assessing the contractility of intact vascular tissue in response to pharmacological agents.
Objective: To measure the isometric force generated by a vascular smooth muscle ring (e.g., rat aorta) in response to cumulative concentrations of this compound.
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Gas mixture: 95% O₂ / 5% CO₂
-
This compound and other pharmacological agents (e.g., U-46619, EP 092)
-
Vascular tissue (e.g., thoracic aorta from a rat)
Procedure:
-
Tissue Dissection: Euthanize the animal and carefully dissect the thoracic aorta. Place it in cold PSS.
-
Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in a tissue bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11]
-
Equilibration & Tensioning: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g).[12] Replace the PSS every 15-20 minutes.
-
Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline tension.[12]
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., increasing concentrations from 1 pM to 10 nM).
-
Allow the contraction at each concentration to reach a stable plateau before adding the next concentration.
-
Record the force generated by the force transducer continuously.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Eₘₐₓ).
-
Caption: Workflow for an isolated tissue bath experiment.
Calcium Imaging in Cultured VSMCs
This in vitro method allows for the direct visualization and quantification of intracellular Ca²⁺ changes in response to this compound.
Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells following stimulation with this compound.
Materials:
-
Primary or immortalized vascular smooth muscle cells
-
Cell culture plates or coverslips suitable for microscopy
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM)
-
Extracellular solution (ECS) or buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Procedure:
-
Cell Culture: Plate VSMCs on glass-bottom dishes or coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 5-10 µM) in ECS for 30-40 minutes in the dark at 37°C.[13]
-
De-esterification: Wash the cells twice with fresh ECS to remove extracellular dye. Incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.[13]
-
Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes, taking images at regular intervals (e.g., every 2-5 seconds).
-
Add this compound to the dish to achieve the desired final concentration.
-
Continue recording the fluorescence signal for several minutes to capture the initial peak and any sustained response.
-
-
Data Analysis:
-
Select several individual cells as regions of interest (ROIs).
-
Measure the average fluorescence intensity for each ROI in each frame.
-
Subtract the background fluorescence.
-
Normalize the data by expressing the change in fluorescence (F) relative to the initial baseline fluorescence (F₀), often as (F - F₀) / F₀ or F/F₀.
-
Plot the normalized fluorescence intensity over time to visualize the Ca²⁺ transient.
-
Conclusion
This compound is a highly potent and selective TP-receptor agonist that induces robust contraction in vascular smooth muscle. Its action is mediated through the canonical Gαq/11-PLC-IP₃ pathway for Ca²⁺ release and the Gα12/13-RhoA-ROCK pathway for Ca²⁺ sensitization. The quantitative data confirm its exceptional potency, far exceeding that of standard agonists like U-46619. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound to explore the intricacies of vascular smooth muscle physiology and the role of TP-receptors in cardiovascular health and disease.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial cell-derived vasoconstrictors: mechanisms of action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Guidance Molecules in Vascular Smooth Muscle [frontiersin.org]
- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insight Into Rho Kinase Isoforms in Obesity and Energy Homeostasis [frontiersin.org]
- 7. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scialert.net [scialert.net]
- 13. Frontiers | Activation and Contraction of Human “Vascular” Smooth Muscle Cells Grown From Circulating Blood Progenitors [frontiersin.org]
The Role of EP 171 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a potent and highly specific synthetic agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. As a stable TXA2 mimetic, this compound serves as a critical tool in the study of platelet aggregation and thrombotic diseases. Its high affinity and slow-reversing action make it particularly valuable for investigating the downstream signaling pathways of TP receptor activation, which play a central role in hemostasis and thrombosis. This technical guide provides an in-depth overview of the role of this compound in platelet aggregation studies, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding for researchers in the field.
Introduction
Platelet aggregation is a fundamental process in the formation of the primary hemostatic plug and is a key event in the pathophysiology of arterial thrombosis, leading to myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid that plays a crucial role in amplifying platelet activation and aggregation. However, its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo studies.
This compound, a p-fluorophenoxy analogue of a prostaglandin H2 derivative, was developed as a stable and highly potent TXA2 mimetic. It exhibits high affinity and specificity for the TP receptor, making it an invaluable pharmacological tool to elucidate the mechanisms of platelet activation mediated by this receptor. Unlike the endogenous ligand, this compound's actions are characterized by a slow onset and offset, providing a sustained and controllable stimulus for experimental purposes.[1] This guide will explore the utility of this compound in platelet aggregation research, detailing its pharmacological properties and providing practical guidance for its experimental application.
Mechanism of Action of this compound
This compound exerts its pro-aggregatory effects by binding to and activating the TP receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, in humans, primarily exists as the TPα isoform on platelets.[2][3] Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, predominantly Gq and G12/13.[4]
Activation of these G proteins initiates a cascade of intracellular signaling events:
-
Gq Pathway: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the dense tubular system (an internal calcium store in platelets), triggering the release of calcium (Ca2+) into the cytoplasm.
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
G12/13 Pathway: The activated Gα12/13 subunits activate the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). RhoA, in turn, activates Rho-associated kinase (ROCK).
These signaling pathways converge to induce the key events of platelet activation:
-
Shape Change: The initial response to activation, where platelets transform from a discoid to a spherical shape with pseudopods. This process is largely driven by the RhoA/ROCK pathway, which modulates the platelet cytoskeleton.[2]
-
Granule Secretion: Activated platelets release the contents of their dense and alpha granules. This includes ADP, serotonin, and other molecules that further amplify platelet activation in an autocrine and paracrine manner.[5]
-
Integrin αIIbβ3 Activation: The "inside-out" signaling cascade leads to a conformational change in the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor, increasing its affinity for fibrinogen.[2]
-
Aggregation: Activated integrin αIIbβ3 receptors on adjacent platelets bind to fibrinogen, forming bridges that link the platelets together and lead to the formation of a stable platelet aggregate.[2][6]
The signaling pathway of this compound-induced platelet aggregation is depicted in the following diagram:
Caption: Signaling pathway of this compound-induced platelet aggregation.
Quantitative Data on this compound's Effects on Human Platelets
The high potency of this compound as a platelet activator has been quantified in several studies. The following tables summarize key quantitative data regarding its effects on human platelets.
Table 1: Potency of this compound in Inducing Platelet Responses
| Parameter | Value | Agonist | Reference |
| Platelet Shape Change | 0.1 nM | This compound | [1] |
| Platelet Aggregation | 1 nM | This compound | [1] |
| EC50 (Smooth Muscle Contraction) | 45 - 138 pM | This compound | [1] |
Table 2: Receptor Binding Affinity of this compound
| Parameter | Value | Radioligand | Reference |
| IC50 | 2.9 nM | [¹²⁵I]-PTA-OH | [1] |
| Ki (estimated) | ~1 nM | [¹²⁵I]-PTA-OH | [1] |
Table 3: Comparative Potency of this compound and U-46619 (a commonly used TXA2 mimetic)
| Parameter | Fold Difference | Reference |
| Platelet Activation | ~90 times more potent than U-46619 | [1] |
| TP-receptor Agonism (Smooth Muscle) | 33-167 times more potent than U-46619 | [1] |
Experimental Protocols for Platelet Aggregation Studies Using this compound
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation.[7][8] The following protocol details the use of this compound as an agonist in an LTA assay.
Materials and Reagents
-
This compound (stock solution in a suitable solvent, e.g., ethanol or DMSO, stored at -20°C or below)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Sterile saline (0.9% NaCl)
-
Tyrode's buffer
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and sterile tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[9] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[10]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[11] Carefully aspirate the supernatant, which is the PRP, and transfer it to a sterile polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.[12] The supernatant is the PPP.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Pipette PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% light transmission baseline.
-
Sample Preparation: Pipette PRP into a cuvette with a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring. This will serve as the 0% light transmission baseline.
-
Addition of this compound:
-
Prepare serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations in the PRP (e.g., ranging from picomolar to nanomolar concentrations based on its known potency).
-
Add a small volume of the diluted this compound to the PRP cuvette to initiate the aggregation response. The final volume of the added agonist should not exceed 10% of the PRP volume.
-
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. The aggregometer software will generate an aggregation curve.
-
Controls:
-
Negative Control: Add the vehicle (solvent for this compound) to the PRP to ensure it does not induce aggregation.
-
Positive Control: Use a known platelet agonist like ADP or collagen to confirm platelet reactivity.
-
Antagonist Studies: To confirm the specificity of this compound for the TP receptor, pre-incubate the PRP with a specific TP receptor antagonist (e.g., SQ 29,548) before adding this compound. This should inhibit the aggregation response.
-
The general workflow for an LTA experiment is illustrated below:
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EP 171 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a potent and highly specific synthetic agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. As a stable TXA2 mimetic, this compound serves as a critical tool in the study of platelet aggregation and thrombotic diseases. Its high affinity and slow-reversing action make it particularly valuable for investigating the downstream signaling pathways of TP receptor activation, which play a central role in hemostasis and thrombosis. This technical guide provides an in-depth overview of the role of this compound in platelet aggregation studies, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding for researchers in the field.
Introduction
Platelet aggregation is a fundamental process in the formation of the primary hemostatic plug and is a key event in the pathophysiology of arterial thrombosis, leading to myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid that plays a crucial role in amplifying platelet activation and aggregation. However, its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo studies.
This compound, a p-fluorophenoxy analogue of a prostaglandin H2 derivative, was developed as a stable and highly potent TXA2 mimetic. It exhibits high affinity and specificity for the TP receptor, making it an invaluable pharmacological tool to elucidate the mechanisms of platelet activation mediated by this receptor. Unlike the endogenous ligand, this compound's actions are characterized by a slow onset and offset, providing a sustained and controllable stimulus for experimental purposes.[1] This guide will explore the utility of this compound in platelet aggregation research, detailing its pharmacological properties and providing practical guidance for its experimental application.
Mechanism of Action of this compound
This compound exerts its pro-aggregatory effects by binding to and activating the TP receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, in humans, primarily exists as the TPα isoform on platelets.[2][3] Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, predominantly Gq and G12/13.[4]
Activation of these G proteins initiates a cascade of intracellular signaling events:
-
Gq Pathway: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the dense tubular system (an internal calcium store in platelets), triggering the release of calcium (Ca2+) into the cytoplasm.
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
G12/13 Pathway: The activated Gα12/13 subunits activate the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). RhoA, in turn, activates Rho-associated kinase (ROCK).
These signaling pathways converge to induce the key events of platelet activation:
-
Shape Change: The initial response to activation, where platelets transform from a discoid to a spherical shape with pseudopods. This process is largely driven by the RhoA/ROCK pathway, which modulates the platelet cytoskeleton.[2]
-
Granule Secretion: Activated platelets release the contents of their dense and alpha granules. This includes ADP, serotonin, and other molecules that further amplify platelet activation in an autocrine and paracrine manner.[5]
-
Integrin αIIbβ3 Activation: The "inside-out" signaling cascade leads to a conformational change in the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor, increasing its affinity for fibrinogen.[2]
-
Aggregation: Activated integrin αIIbβ3 receptors on adjacent platelets bind to fibrinogen, forming bridges that link the platelets together and lead to the formation of a stable platelet aggregate.[2][6]
The signaling pathway of this compound-induced platelet aggregation is depicted in the following diagram:
Caption: Signaling pathway of this compound-induced platelet aggregation.
Quantitative Data on this compound's Effects on Human Platelets
The high potency of this compound as a platelet activator has been quantified in several studies. The following tables summarize key quantitative data regarding its effects on human platelets.
Table 1: Potency of this compound in Inducing Platelet Responses
| Parameter | Value | Agonist | Reference |
| Platelet Shape Change | 0.1 nM | This compound | [1] |
| Platelet Aggregation | 1 nM | This compound | [1] |
| EC50 (Smooth Muscle Contraction) | 45 - 138 pM | This compound | [1] |
Table 2: Receptor Binding Affinity of this compound
| Parameter | Value | Radioligand | Reference |
| IC50 | 2.9 nM | [¹²⁵I]-PTA-OH | [1] |
| Ki (estimated) | ~1 nM | [¹²⁵I]-PTA-OH | [1] |
Table 3: Comparative Potency of this compound and U-46619 (a commonly used TXA2 mimetic)
| Parameter | Fold Difference | Reference |
| Platelet Activation | ~90 times more potent than U-46619 | [1] |
| TP-receptor Agonism (Smooth Muscle) | 33-167 times more potent than U-46619 | [1] |
Experimental Protocols for Platelet Aggregation Studies Using this compound
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation.[7][8] The following protocol details the use of this compound as an agonist in an LTA assay.
Materials and Reagents
-
This compound (stock solution in a suitable solvent, e.g., ethanol or DMSO, stored at -20°C or below)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Sterile saline (0.9% NaCl)
-
Tyrode's buffer
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and sterile tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[9] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[10]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[11] Carefully aspirate the supernatant, which is the PRP, and transfer it to a sterile polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.[12] The supernatant is the PPP.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Pipette PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% light transmission baseline.
-
Sample Preparation: Pipette PRP into a cuvette with a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring. This will serve as the 0% light transmission baseline.
-
Addition of this compound:
-
Prepare serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations in the PRP (e.g., ranging from picomolar to nanomolar concentrations based on its known potency).
-
Add a small volume of the diluted this compound to the PRP cuvette to initiate the aggregation response. The final volume of the added agonist should not exceed 10% of the PRP volume.
-
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. The aggregometer software will generate an aggregation curve.
-
Controls:
-
Negative Control: Add the vehicle (solvent for this compound) to the PRP to ensure it does not induce aggregation.
-
Positive Control: Use a known platelet agonist like ADP or collagen to confirm platelet reactivity.
-
Antagonist Studies: To confirm the specificity of this compound for the TP receptor, pre-incubate the PRP with a specific TP receptor antagonist (e.g., SQ 29,548) before adding this compound. This should inhibit the aggregation response.
-
The general workflow for an LTA experiment is illustrated below:
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
EP 171 as a Research Tool for Thromboxane A2 Receptor (TP-Receptor) Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EP 171, a potent and selective thromboxane A2 (TXA2) receptor (TP-receptor) agonist. This compound serves as a critical research tool for investigating the intricate signaling pathways governed by TP-receptors, which play a pivotal role in a multitude of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction. This document outlines the pharmacological properties of this compound, details experimental protocols for its use, and illustrates the key signaling cascades it activates.
Core Pharmacology of this compound
This compound is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2, confers very high agonist potency and specificity for TP-receptors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound, primarily derived from seminal studies on isolated smooth muscle preparations and human platelets.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations [1]
| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |
| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |
Table 2: Activity of this compound in Human Platelets [1]
| Parameter | Concentration (nM) | Notes |
| Shape Change | 0.1 | Slow onset |
| Aggregation | 1.0 | Slow onset |
| IC50 (vs. [125I]-PTA-OH) | 2.9 | Correlated well with aggregating potency |
| Estimated Ki | ~1.0 | Taking into account racemic nature and receptor binding |
Table 3: Antagonism of this compound Action [1]
| Preparation | Antagonist | pA2 Value |
| Pig Pulmonary Artery | EP 092 | 8.09 (vs. This compound) |
| Pig Pulmonary Artery | EP 092 | 8.15 (vs. U-46619) |
TP-Receptor Signaling Pathways
TP-receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathways involve the activation of Gq and G13 proteins.
Gq-Mediated Pathway
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to processes like platelet aggregation and smooth muscle contraction.
Caption: Gq-mediated TP-receptor signaling pathway.
G13-Mediated Pathway
In addition to Gq, TP-receptors can also couple to G13. Activation of G13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-kinase (ROCK), a key regulator of the actin cytoskeleton, leading to changes in cell shape and motility.
Caption: G13-mediated TP-receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe TP-receptor function. These protocols are synthesized from established pharmacological procedures.
Isolated Smooth Muscle Contraction Assay
This assay is used to determine the potency and efficacy of this compound in inducing smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., trachea, aorta).
-
Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Cut the tissue into rings or strips of appropriate size.
2. Organ Bath Setup:
-
Mount the tissue preparations in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
3. Experimental Procedure:
-
After equilibration, contract the tissue with a standard agonist (e.g., KCl or a high concentration of a reference agonist) to ensure viability.
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal response to a reference agonist.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).
Caption: Workflow for isolated smooth muscle contraction assay.
Human Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
2. Aggregometry:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% transmission) and PPP (100% transmission).
-
Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C.
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time as platelets aggregate.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
3. Data Analysis:
-
Construct concentration-response curves for this compound-induced platelet aggregation.
-
Determine the EC50 for aggregation.
Caption: Workflow for human platelet aggregation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the TP-receptor.
1. Membrane Preparation:
-
Prepare a crude membrane fraction from a source rich in TP-receptors (e.g., human platelets or a cell line overexpressing the receptor).
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled TP-receptor ligand (e.g., [125I]-PTA-OH).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation.
Caption: Workflow for radioligand competition binding assay.
Conclusion
This compound is a powerful and highly selective tool for the investigation of TP-receptor signaling. Its high potency and slow reversibility make it particularly useful for studying the sustained activation of these receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize this compound to unravel the complexities of thromboxane A2-mediated cellular responses in both health and disease.
References
EP 171 as a Research Tool for Thromboxane A2 Receptor (TP-Receptor) Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EP 171, a potent and selective thromboxane A2 (TXA2) receptor (TP-receptor) agonist. This compound serves as a critical research tool for investigating the intricate signaling pathways governed by TP-receptors, which play a pivotal role in a multitude of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction. This document outlines the pharmacological properties of this compound, details experimental protocols for its use, and illustrates the key signaling cascades it activates.
Core Pharmacology of this compound
This compound is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2, confers very high agonist potency and specificity for TP-receptors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound, primarily derived from seminal studies on isolated smooth muscle preparations and human platelets.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations [1]
| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |
| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |
Table 2: Activity of this compound in Human Platelets [1]
| Parameter | Concentration (nM) | Notes |
| Shape Change | 0.1 | Slow onset |
| Aggregation | 1.0 | Slow onset |
| IC50 (vs. [125I]-PTA-OH) | 2.9 | Correlated well with aggregating potency |
| Estimated Ki | ~1.0 | Taking into account racemic nature and receptor binding |
Table 3: Antagonism of this compound Action [1]
| Preparation | Antagonist | pA2 Value |
| Pig Pulmonary Artery | EP 092 | 8.09 (vs. This compound) |
| Pig Pulmonary Artery | EP 092 | 8.15 (vs. U-46619) |
TP-Receptor Signaling Pathways
TP-receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathways involve the activation of Gq and G13 proteins.
Gq-Mediated Pathway
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to processes like platelet aggregation and smooth muscle contraction.
Caption: Gq-mediated TP-receptor signaling pathway.
G13-Mediated Pathway
In addition to Gq, TP-receptors can also couple to G13. Activation of G13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-kinase (ROCK), a key regulator of the actin cytoskeleton, leading to changes in cell shape and motility.
Caption: G13-mediated TP-receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe TP-receptor function. These protocols are synthesized from established pharmacological procedures.
Isolated Smooth Muscle Contraction Assay
This assay is used to determine the potency and efficacy of this compound in inducing smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., trachea, aorta).
-
Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Cut the tissue into rings or strips of appropriate size.
2. Organ Bath Setup:
-
Mount the tissue preparations in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
3. Experimental Procedure:
-
After equilibration, contract the tissue with a standard agonist (e.g., KCl or a high concentration of a reference agonist) to ensure viability.
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal response to a reference agonist.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).
Caption: Workflow for isolated smooth muscle contraction assay.
Human Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
2. Aggregometry:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% transmission) and PPP (100% transmission).
-
Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C.
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time as platelets aggregate.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
3. Data Analysis:
-
Construct concentration-response curves for this compound-induced platelet aggregation.
-
Determine the EC50 for aggregation.
Caption: Workflow for human platelet aggregation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the TP-receptor.
1. Membrane Preparation:
-
Prepare a crude membrane fraction from a source rich in TP-receptors (e.g., human platelets or a cell line overexpressing the receptor).
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled TP-receptor ligand (e.g., [125I]-PTA-OH).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation.
Caption: Workflow for radioligand competition binding assay.
Conclusion
This compound is a powerful and highly selective tool for the investigation of TP-receptor signaling. Its high potency and slow reversibility make it particularly useful for studying the sustained activation of these receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize this compound to unravel the complexities of thromboxane A2-mediated cellular responses in both health and disease.
References
Methodological & Application
Application Notes and Protocols for EP 171 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a highly potent and specific thromboxane A2 (TXA2) mimetic, acting as a high-affinity agonist at the thromboxane A2 receptor (TP receptor)[1]. Its utility in pharmacological studies stems from its ability to elicit physiological responses, primarily smooth muscle contraction, at exceptionally low concentrations. These application notes provide a detailed protocol for the use of this compound in isolated organ bath experiments to characterize its effects on smooth muscle preparations. Due to its slow onset and offset of action, specific considerations in the experimental design are required to obtain reliable and reproducible data[1].
Mechanism of Action: TP Receptor Signaling
This compound exerts its effects by activating the G-protein coupled TP receptor. The binding of this compound to the TP receptor, which is coupled to Gq/11, initiates a signaling cascade that leads to smooth muscle contraction[2][3]. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, the activation of the RhoA/Rho-associated kinase (ROK) pathway can contribute to Ca2+ sensitization of the contractile machinery[3][4].
Quantitative Data
This compound is a highly potent agonist at TP receptors, with EC50 values in the picomolar range across various smooth muscle preparations[1].
| Tissue Preparation | EC50 (pM) | Reference |
| Various Isolated Smooth Muscles (e.g., guinea-pig trachea, pig pulmonary artery) | 45 - 138 | [1] |
Note: The original study mentions a range for six different isolated smooth muscle preparations without detailing each one.
Experimental Protocol: Isolated Organ Bath
This protocol outlines the procedure for determining the concentration-response relationship of this compound on isolated smooth muscle tissue.
1. Materials and Reagents:
-
Isolated Tissue: Guinea-pig trachea or pig pulmonary artery are suitable preparations[1]. Other vascular or airway smooth muscle tissues may also be used.
-
Krebs-Henseleit Solution (Physiological Salt Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 1 mM) in a suitable solvent such as ethanol or DMSO. Subsequent dilutions should be made in distilled water or Krebs-Henseleit solution.
-
Indomethacin and Atropine (optional): For guinea-pig trachea and fundus, the inclusion of indomethacin (1 µM) to inhibit cyclooxygenase activity and atropine (20 nM) to block muscarinic receptors is recommended[5].
-
Gas Mixture: 95% O2 / 5% CO2
-
Isolated Organ Bath System: Including tissue holders, force-displacement transducers, and a data acquisition system.
-
Standard Laboratory Equipment: Dissection tools, beakers, pipettes, etc.
2. Experimental Workflow:
3. Detailed Procedure:
3.1. Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired tissue (e.g., trachea, pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of adherent connective and fatty tissues.
-
For vascular tissues, prepare rings of approximately 2-4 mm in length. For tracheal tissue, a spiral strip or a ring preparation can be used.
3.2. Apparatus Setup and Tissue Mounting:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with 95% O2 / 5% CO2.
-
Mount the tissue preparations in the organ baths using appropriate holders (e.g., stainless steel hooks).
-
Connect the tissue to a force-displacement transducer to record isometric tension.
-
Allow the tissue to equilibrate for at least 60 minutes under an optimal resting tension (this must be determined empirically for each tissue type, but a common starting point is 1-2 grams). During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3.3. Viability Test:
-
After equilibration, contract the tissue with a high potassium chloride (KCl) solution (e.g., 60-80 mM) to ensure tissue viability.
-
Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
3.4. This compound Concentration-Response Curve:
Method A: Cumulative Concentration-Response (for tissues with a faster response)
-
Once the baseline is stable after the viability test and washout, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments.
-
Crucially, due to the slow onset of action of this compound, allow sufficient time between additions for the response to reach a stable plateau. This may be significantly longer than for other agonists.
-
Continue adding this compound until a maximal response is achieved or the concentration-response curve has clearly plateaued.
Method B: Single Concentration with Perfusion (for tissues with a very slow response)
-
As described in the literature for this compound, an alternative method can be employed for tissues with a very slow response[5].
-
Perfuse the organ bath with a single, suitable concentration of this compound until a stable level of contraction is reached.
-
Stop the perfusion and add a high concentration of a standard, fast-acting TP receptor agonist (e.g., U-46619, 1 µM) to establish the maximum response of the tissue[5].
3.5. Washout:
-
The actions of this compound are slowly reversed. A prolonged washout period with frequent changes of the Krebs-Henseleit solution is necessary to return the tissue to baseline tension. For some tissues, complete reversal may take several hours[1].
4. Data Analysis:
-
Record the tension generated by the tissue at each concentration of this compound.
-
Express the responses as a percentage of the maximal contraction induced by this compound or a reference agonist (e.g., high KCl or U-46619).
-
Plot the percentage response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
Conclusion
This compound is a valuable pharmacological tool for studying TP receptor-mediated responses. The high potency and slow kinetics of this compound necessitate careful consideration in the design and execution of isolated organ bath experiments. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for EP 171 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a highly potent and specific thromboxane A2 (TXA2) mimetic, acting as a high-affinity agonist at the thromboxane A2 receptor (TP receptor)[1]. Its utility in pharmacological studies stems from its ability to elicit physiological responses, primarily smooth muscle contraction, at exceptionally low concentrations. These application notes provide a detailed protocol for the use of this compound in isolated organ bath experiments to characterize its effects on smooth muscle preparations. Due to its slow onset and offset of action, specific considerations in the experimental design are required to obtain reliable and reproducible data[1].
Mechanism of Action: TP Receptor Signaling
This compound exerts its effects by activating the G-protein coupled TP receptor. The binding of this compound to the TP receptor, which is coupled to Gq/11, initiates a signaling cascade that leads to smooth muscle contraction[2][3]. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, the activation of the RhoA/Rho-associated kinase (ROK) pathway can contribute to Ca2+ sensitization of the contractile machinery[3][4].
Quantitative Data
This compound is a highly potent agonist at TP receptors, with EC50 values in the picomolar range across various smooth muscle preparations[1].
| Tissue Preparation | EC50 (pM) | Reference |
| Various Isolated Smooth Muscles (e.g., guinea-pig trachea, pig pulmonary artery) | 45 - 138 | [1] |
Note: The original study mentions a range for six different isolated smooth muscle preparations without detailing each one.
Experimental Protocol: Isolated Organ Bath
This protocol outlines the procedure for determining the concentration-response relationship of this compound on isolated smooth muscle tissue.
1. Materials and Reagents:
-
Isolated Tissue: Guinea-pig trachea or pig pulmonary artery are suitable preparations[1]. Other vascular or airway smooth muscle tissues may also be used.
-
Krebs-Henseleit Solution (Physiological Salt Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 1 mM) in a suitable solvent such as ethanol or DMSO. Subsequent dilutions should be made in distilled water or Krebs-Henseleit solution.
-
Indomethacin and Atropine (optional): For guinea-pig trachea and fundus, the inclusion of indomethacin (1 µM) to inhibit cyclooxygenase activity and atropine (20 nM) to block muscarinic receptors is recommended[5].
-
Gas Mixture: 95% O2 / 5% CO2
-
Isolated Organ Bath System: Including tissue holders, force-displacement transducers, and a data acquisition system.
-
Standard Laboratory Equipment: Dissection tools, beakers, pipettes, etc.
2. Experimental Workflow:
3. Detailed Procedure:
3.1. Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired tissue (e.g., trachea, pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of adherent connective and fatty tissues.
-
For vascular tissues, prepare rings of approximately 2-4 mm in length. For tracheal tissue, a spiral strip or a ring preparation can be used.
3.2. Apparatus Setup and Tissue Mounting:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with 95% O2 / 5% CO2.
-
Mount the tissue preparations in the organ baths using appropriate holders (e.g., stainless steel hooks).
-
Connect the tissue to a force-displacement transducer to record isometric tension.
-
Allow the tissue to equilibrate for at least 60 minutes under an optimal resting tension (this must be determined empirically for each tissue type, but a common starting point is 1-2 grams). During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3.3. Viability Test:
-
After equilibration, contract the tissue with a high potassium chloride (KCl) solution (e.g., 60-80 mM) to ensure tissue viability.
-
Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
3.4. This compound Concentration-Response Curve:
Method A: Cumulative Concentration-Response (for tissues with a faster response)
-
Once the baseline is stable after the viability test and washout, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments.
-
Crucially, due to the slow onset of action of this compound, allow sufficient time between additions for the response to reach a stable plateau. This may be significantly longer than for other agonists.
-
Continue adding this compound until a maximal response is achieved or the concentration-response curve has clearly plateaued.
Method B: Single Concentration with Perfusion (for tissues with a very slow response)
-
As described in the literature for this compound, an alternative method can be employed for tissues with a very slow response[5].
-
Perfuse the organ bath with a single, suitable concentration of this compound until a stable level of contraction is reached.
-
Stop the perfusion and add a high concentration of a standard, fast-acting TP receptor agonist (e.g., U-46619, 1 µM) to establish the maximum response of the tissue[5].
3.5. Washout:
-
The actions of this compound are slowly reversed. A prolonged washout period with frequent changes of the Krebs-Henseleit solution is necessary to return the tissue to baseline tension. For some tissues, complete reversal may take several hours[1].
4. Data Analysis:
-
Record the tension generated by the tissue at each concentration of this compound.
-
Express the responses as a percentage of the maximal contraction induced by this compound or a reference agonist (e.g., high KCl or U-46619).
-
Plot the percentage response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
Conclusion
This compound is a valuable pharmacological tool for studying TP receptor-mediated responses. The high potency and slow kinetics of this compound necessitate careful consideration in the design and execution of isolated organ bath experiments. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. scispace.com [scispace.com]
Preparation of Stock Solutions for Cell Culture: A Detailed Guide to EP 171
The inquiry "EP 171" in the context of cell culture stock solution preparation presents an ambiguity, as it can refer to at least two distinct chemical compounds: the potent thromboxane A2 mimetic, This compound , and the hematopoietic stem cell self-renewal agonist, UM171 . Due to the lack of publicly available, detailed chemical supplier data for the thromboxane A2 mimetic this compound, including its molecular weight, CAS number, and recommended solvents, providing a precise and safe protocol for its stock solution preparation is not feasible.
Therefore, this document will focus on providing a comprehensive application note and protocol for the preparation of stock solutions for UM171 , a compound for which detailed chemical information is readily accessible. This will ensure that researchers, scientists, and drug development professionals can prepare and utilize this reagent with accuracy and safety.
Application Notes for UM171
Introduction:
UM171 is a pyrimidoindole derivative that has been identified as a potent agonist of human hematopoietic stem cell (HSC) self-renewal. It facilitates the ex vivo expansion of HSCs, a critical process for various therapeutic applications, including bone marrow transplantation. Understanding the proper preparation and application of UM171 stock solutions is paramount for achieving reproducible and reliable experimental outcomes.
Mechanism of Action:
UM171 is understood to exert its effects through the potentiation of a CULLIN3-E3 ubiquitin ligase complex, which leads to the degradation of the LSD1/RCOR1 corepressor complex. This action helps to maintain the epigenetic landscape required for HSC self-renewal during ex vivo culture. Additionally, UM171 has been shown to modulate the activity of the MYC protein, a key regulator of cell cycle and metabolism, thereby preserving HSCs from culture-induced stress.
Applications in Cell Culture:
-
Hematopoietic Stem Cell Expansion: The primary application of UM171 is in the ex vivo expansion of human HSCs from sources such as cord blood, bone marrow, and mobilized peripheral blood.
-
Stem Cell Research: UM171 is a valuable tool for studying the molecular mechanisms that govern HSC self-renewal and differentiation.
-
Drug Discovery: As a modulator of key cellular pathways, UM171 can be used in screening assays to identify other small molecules with similar or opposing effects.
Quantitative Data for UM171
For ease of reference, the key quantitative data for UM171 are summarized in the table below.
| Property | Value |
| Molecular Weight | 453.54 g/mol |
| CAS Number | 1448724-09-1 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 75 mg/mL (≥ 165.37 mM) |
| Typical Stock Solution Concentration | 1 mM - 10 mM in DMSO |
| Typical Working Concentration | 35 nM - 100 nM in cell culture medium |
| Storage of Powder | Store at -20°C, protect from light. |
| Storage of Stock Solution | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM UM171 Stock Solution in DMSO
Materials:
-
UM171 powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of UM171 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.5354 mg of UM171 (Molecular Weight = 453.54 g/mol ).
-
Dissolution:
-
Aseptically add the weighed UM171 powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. To prepare 1 mL of a 10 mM solution from 4.5354 mg of UM171, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution.
-
-
Sterilization: As UM171 is dissolved in DMSO, which is a solvent that can pass through many filter types, and the powder itself is typically provided sterile, filtration of the final stock solution is often omitted to prevent loss of compound. All handling should be performed under aseptic conditions to maintain sterility.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the DMSO stock solution is stable for several months.
-
Protocol 2: Preparation of Working Solutions and Use in Cell Culture
Materials:
-
10 mM UM171 stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell type (e.g., StemSpan™ SFEM II + supplements for HSCs)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM UM171 stock solution from the freezer and thaw it at room temperature.
-
Once thawed, briefly centrifuge the vial to collect the entire volume at the bottom.
-
-
Serial Dilution (Example for a final concentration of 35 nM):
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to the final working concentration. To achieve a final concentration of 35 nM in 10 mL of culture medium, you would add 3.5 µL of the 100 µM intermediate solution to the 10 mL of medium.
-
Note: It is crucial to add the UM171 solution to the culture medium and mix well before adding it to the cells. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Add the UM171-containing medium to your cell culture plates.
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO₂).
-
The duration of treatment will depend on the specific experimental design.
-
Visualizations
Caption: Workflow for the preparation of UM171 stock and working solutions.
Caption: Simplified signaling pathway of UM171 in hematopoietic stem cells.
Preparation of Stock Solutions for Cell Culture: A Detailed Guide to EP 171
The inquiry "EP 171" in the context of cell culture stock solution preparation presents an ambiguity, as it can refer to at least two distinct chemical compounds: the potent thromboxane A2 mimetic, This compound , and the hematopoietic stem cell self-renewal agonist, UM171 . Due to the lack of publicly available, detailed chemical supplier data for the thromboxane A2 mimetic this compound, including its molecular weight, CAS number, and recommended solvents, providing a precise and safe protocol for its stock solution preparation is not feasible.
Therefore, this document will focus on providing a comprehensive application note and protocol for the preparation of stock solutions for UM171 , a compound for which detailed chemical information is readily accessible. This will ensure that researchers, scientists, and drug development professionals can prepare and utilize this reagent with accuracy and safety.
Application Notes for UM171
Introduction:
UM171 is a pyrimidoindole derivative that has been identified as a potent agonist of human hematopoietic stem cell (HSC) self-renewal. It facilitates the ex vivo expansion of HSCs, a critical process for various therapeutic applications, including bone marrow transplantation. Understanding the proper preparation and application of UM171 stock solutions is paramount for achieving reproducible and reliable experimental outcomes.
Mechanism of Action:
UM171 is understood to exert its effects through the potentiation of a CULLIN3-E3 ubiquitin ligase complex, which leads to the degradation of the LSD1/RCOR1 corepressor complex. This action helps to maintain the epigenetic landscape required for HSC self-renewal during ex vivo culture. Additionally, UM171 has been shown to modulate the activity of the MYC protein, a key regulator of cell cycle and metabolism, thereby preserving HSCs from culture-induced stress.
Applications in Cell Culture:
-
Hematopoietic Stem Cell Expansion: The primary application of UM171 is in the ex vivo expansion of human HSCs from sources such as cord blood, bone marrow, and mobilized peripheral blood.
-
Stem Cell Research: UM171 is a valuable tool for studying the molecular mechanisms that govern HSC self-renewal and differentiation.
-
Drug Discovery: As a modulator of key cellular pathways, UM171 can be used in screening assays to identify other small molecules with similar or opposing effects.
Quantitative Data for UM171
For ease of reference, the key quantitative data for UM171 are summarized in the table below.
| Property | Value |
| Molecular Weight | 453.54 g/mol |
| CAS Number | 1448724-09-1 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 75 mg/mL (≥ 165.37 mM) |
| Typical Stock Solution Concentration | 1 mM - 10 mM in DMSO |
| Typical Working Concentration | 35 nM - 100 nM in cell culture medium |
| Storage of Powder | Store at -20°C, protect from light. |
| Storage of Stock Solution | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM UM171 Stock Solution in DMSO
Materials:
-
UM171 powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of UM171 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.5354 mg of UM171 (Molecular Weight = 453.54 g/mol ).
-
Dissolution:
-
Aseptically add the weighed UM171 powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. To prepare 1 mL of a 10 mM solution from 4.5354 mg of UM171, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution.
-
-
Sterilization: As UM171 is dissolved in DMSO, which is a solvent that can pass through many filter types, and the powder itself is typically provided sterile, filtration of the final stock solution is often omitted to prevent loss of compound. All handling should be performed under aseptic conditions to maintain sterility.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the DMSO stock solution is stable for several months.
-
Protocol 2: Preparation of Working Solutions and Use in Cell Culture
Materials:
-
10 mM UM171 stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell type (e.g., StemSpan™ SFEM II + supplements for HSCs)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM UM171 stock solution from the freezer and thaw it at room temperature.
-
Once thawed, briefly centrifuge the vial to collect the entire volume at the bottom.
-
-
Serial Dilution (Example for a final concentration of 35 nM):
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to the final working concentration. To achieve a final concentration of 35 nM in 10 mL of culture medium, you would add 3.5 µL of the 100 µM intermediate solution to the 10 mL of medium.
-
Note: It is crucial to add the UM171 solution to the culture medium and mix well before adding it to the cells. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Add the UM171-containing medium to your cell culture plates.
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO₂).
-
The duration of treatment will depend on the specific experimental design.
-
Visualizations
Caption: Workflow for the preparation of UM171 stock and working solutions.
Caption: Simplified signaling pathway of UM171 in hematopoietic stem cells.
Application Notes and Protocols for EP 171 in Platelet Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly selective synthetic agonist of the thromboxane A2 (TP) receptor.[1][2][3] As a stable mimetic of the endogenous prostanoid, thromboxane A2 (TXA2), this compound plays a critical role in inducing platelet activation, a fundamental process in hemostasis and thrombosis.[1][3] Upon binding to the TP receptor on the platelet surface, this compound triggers a cascade of intracellular signaling events, leading to platelet shape change, degranulation, and aggregation, ultimately culminating in the formation of a platelet plug.[3][4] The high potency and specificity of this compound make it a valuable tool for in vitro studies of platelet function, investigation of TP receptor signaling, and the screening of potential antiplatelet therapeutics.[1][3] These application notes provide a recommended concentration range, detailed experimental protocols, and an overview of the signaling pathway for the use of this compound in platelet activation assays.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for inducing key platelet activation events based on published data. It is recommended to perform a dose-response curve to determine the optimal concentration for specific experimental conditions.
| Parameter | Recommended Concentration Range | Key Findings |
| Platelet Shape Change | 0.1 nM - 1 nM | Induction of platelet shape change, an early indicator of activation, is observed at concentrations as low as 0.1 nM.[2][3] |
| Platelet Aggregation | 1 nM - 10 nM | This compound induces platelet aggregation with a threshold concentration of approximately 1 nM.[2][3] |
| TP Receptor Binding (IC50) | ~2.9 nM | The half-maximal inhibitory concentration (IC50) for this compound binding to the TP receptor on intact human platelets is approximately 2.9 nM.[2][3] |
Signaling Pathway
This compound mediates its effects by activating the G-protein coupled thromboxane A2 (TP) receptor. The binding of this compound to the TP receptor initiates a signaling cascade that leads to platelet activation.
Experimental Workflow
The following diagram illustrates a general workflow for conducting platelet activation assays using this compound.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by this compound using a light transmission aggregometer.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[6]
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.[5][6]
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to 2.5 - 3.0 x 10⁸ platelets/mL with autologous PPP.
-
-
Light Transmission Aggregometry:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (e.g., 900-1200 rpm).
-
Set the baseline (0% aggregation) with the PRP sample.
-
Replace the PRP with a cuvette containing 450 µL of PPP to set the 100% aggregation mark.
-
Replace the PPP with the PRP cuvette.
-
Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP. Final concentrations for a dose-response could range from 0.1 nM to 100 nM.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Plot the dose-response curve of this compound concentration versus percentage aggregation.
-
Protocol 2: P-Selectin Expression Assay using Flow Cytometry
This protocol describes the measurement of P-selectin (CD62P) surface expression on platelets activated with this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Fluorescently labeled antibodies:
-
FITC- or PE-conjugated anti-human CD61 (platelet-specific marker)
-
PE- or APC-conjugated anti-human CD62P (P-selectin)
-
Isotype control antibodies
-
-
1% Paraformaldehyde (PFA) in PBS
-
Flow cytometer
Procedure:
-
Blood Sample Preparation:
-
Use whole blood within 2 hours of collection.
-
Dilute the whole blood 1:10 with Tyrode's buffer.
-
-
Platelet Activation and Staining:
-
Aliquot 45 µL of the diluted whole blood into flow cytometry tubes.
-
Add 5 µL of varying concentrations of this compound (or vehicle control) to the respective tubes. Final concentrations for a dose-response could range from 0.1 nM to 100 nM.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes).
-
Incubate for another 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 400 µL of 1% PFA to each tube to fix the cells.
-
Incubate for 30 minutes at 4°C or on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Within the platelet gate, determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the P-selectin signal.
-
-
Data Analysis:
-
Compare the percentage of P-selectin positive platelets and the MFI between the unstimulated (vehicle control) and this compound-stimulated samples.
-
Plot the dose-response curve of this compound concentration versus the percentage of P-selectin positive platelets or MFI.
-
References
- 1. Development of a Flow Cytometry Protocol for Platelet Activation Analysis | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 2. Detection of Platelet Activation by Flow Cytometry. [bio-protocol.org]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for EP 171 in Platelet Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly selective synthetic agonist of the thromboxane A2 (TP) receptor.[1][2][3] As a stable mimetic of the endogenous prostanoid, thromboxane A2 (TXA2), this compound plays a critical role in inducing platelet activation, a fundamental process in hemostasis and thrombosis.[1][3] Upon binding to the TP receptor on the platelet surface, this compound triggers a cascade of intracellular signaling events, leading to platelet shape change, degranulation, and aggregation, ultimately culminating in the formation of a platelet plug.[3][4] The high potency and specificity of this compound make it a valuable tool for in vitro studies of platelet function, investigation of TP receptor signaling, and the screening of potential antiplatelet therapeutics.[1][3] These application notes provide a recommended concentration range, detailed experimental protocols, and an overview of the signaling pathway for the use of this compound in platelet activation assays.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for inducing key platelet activation events based on published data. It is recommended to perform a dose-response curve to determine the optimal concentration for specific experimental conditions.
| Parameter | Recommended Concentration Range | Key Findings |
| Platelet Shape Change | 0.1 nM - 1 nM | Induction of platelet shape change, an early indicator of activation, is observed at concentrations as low as 0.1 nM.[2][3] |
| Platelet Aggregation | 1 nM - 10 nM | This compound induces platelet aggregation with a threshold concentration of approximately 1 nM.[2][3] |
| TP Receptor Binding (IC50) | ~2.9 nM | The half-maximal inhibitory concentration (IC50) for this compound binding to the TP receptor on intact human platelets is approximately 2.9 nM.[2][3] |
Signaling Pathway
This compound mediates its effects by activating the G-protein coupled thromboxane A2 (TP) receptor. The binding of this compound to the TP receptor initiates a signaling cascade that leads to platelet activation.
Experimental Workflow
The following diagram illustrates a general workflow for conducting platelet activation assays using this compound.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by this compound using a light transmission aggregometer.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[6]
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.[5][6]
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to 2.5 - 3.0 x 10⁸ platelets/mL with autologous PPP.
-
-
Light Transmission Aggregometry:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (e.g., 900-1200 rpm).
-
Set the baseline (0% aggregation) with the PRP sample.
-
Replace the PRP with a cuvette containing 450 µL of PPP to set the 100% aggregation mark.
-
Replace the PPP with the PRP cuvette.
-
Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP. Final concentrations for a dose-response could range from 0.1 nM to 100 nM.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Plot the dose-response curve of this compound concentration versus percentage aggregation.
-
Protocol 2: P-Selectin Expression Assay using Flow Cytometry
This protocol describes the measurement of P-selectin (CD62P) surface expression on platelets activated with this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Fluorescently labeled antibodies:
-
FITC- or PE-conjugated anti-human CD61 (platelet-specific marker)
-
PE- or APC-conjugated anti-human CD62P (P-selectin)
-
Isotype control antibodies
-
-
1% Paraformaldehyde (PFA) in PBS
-
Flow cytometer
Procedure:
-
Blood Sample Preparation:
-
Use whole blood within 2 hours of collection.
-
Dilute the whole blood 1:10 with Tyrode's buffer.
-
-
Platelet Activation and Staining:
-
Aliquot 45 µL of the diluted whole blood into flow cytometry tubes.
-
Add 5 µL of varying concentrations of this compound (or vehicle control) to the respective tubes. Final concentrations for a dose-response could range from 0.1 nM to 100 nM.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes).
-
Incubate for another 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 400 µL of 1% PFA to each tube to fix the cells.
-
Incubate for 30 minutes at 4°C or on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Within the platelet gate, determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the P-selectin signal.
-
-
Data Analysis:
-
Compare the percentage of P-selectin positive platelets and the MFI between the unstimulated (vehicle control) and this compound-stimulated samples.
-
Plot the dose-response curve of this compound concentration versus the percentage of P-selectin positive platelets or MFI.
-
References
- 1. Development of a Flow Cytometry Protocol for Platelet Activation Analysis | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 2. Detection of Platelet Activation by Flow Cytometry. [bio-protocol.org]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of EP 171 in Studying Pulmonary Artery Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific thromboxane A2 (TXA2) mimetic, acting as a high-affinity agonist at the thromboxane A2 receptor (TP receptor).[1] Its utility in cardiovascular and pulmonary research lies in its ability to induce robust and sustained smooth muscle contraction, making it an invaluable tool for investigating the pathophysiology of conditions involving vasoconstriction, such as pulmonary hypertension. These application notes provide detailed protocols for utilizing this compound to study pulmonary artery contraction, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data regarding the potency and receptor interaction of this compound, with the well-established TP receptor agonist U-46619 provided for comparison.
| Parameter | This compound | U-46619 | Tissue/System | Reference |
| EC50 (pM) | 45 - 138 | - | Various isolated smooth muscle preparations | [1] |
| Relative Potency vs. U-46619 | 33 - 167 times more potent | - | Various isolated smooth muscle preparations | [1] |
| pA2 (with EP 092 antagonist) | 8.09 | 8.15 | Pig pulmonary artery | [1] |
| Platelet Shape Change (nM) | 0.1 | - | Human blood platelets | [1] |
| Platelet Aggregation (nM) | 1 | - | Human blood platelets | [1] |
| IC50 (nM) | 2.9 | - | Competition for [125I]-PTA-OH binding on human platelets | [1] |
Signaling Pathway
This compound elicits its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR), on pulmonary artery smooth muscle cells (PASMCs). This initiates a signaling cascade that ultimately leads to smooth muscle contraction.
Caption: Signaling pathway of this compound-induced pulmonary artery contraction.
Experimental Protocols
Protocol 1: Isolated Pulmonary Artery Contraction Assay using Organ Bath
This protocol details the methodology for assessing the contractile response of isolated pulmonary artery rings to this compound.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
U-46619 (for comparison)
-
TP receptor antagonist (e.g., EP 092)
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection tools (scissors, forceps)
-
Surgical thread
-
Animal model (e.g., pig, rat, rabbit)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the lungs and heart en bloc and place them in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the pulmonary artery, cleaning away excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length. Take care not to stretch or damage the endothelial layer, unless endothelial-denuded studies are intended.
-
-
Mounting the Tissue:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, determined empirically for the specific artery size).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, check the viability of the rings by inducing a contraction with a depolarizing solution (e.g., 60 mM KCl). A robust and stable contraction indicates healthy tissue.
-
Wash the tissues to return to baseline tension.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable baseline is re-established, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 pM).
-
Allow the contraction to reach a stable plateau before adding the next, higher concentration (typically increasing in half-log increments).
-
Record the tension continuously. The slow onset of action for this compound should be noted, and sufficient time should be allowed for the response to stabilize.[1]
-
Continue until a maximal contraction is achieved or the concentration-response curve plateaus.
-
-
(Optional) Antagonist Studies:
-
To confirm the involvement of TP receptors, pre-incubate a set of arterial rings with a specific TP receptor antagonist (e.g., EP 092) for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist.
-
A rightward shift in the concentration-response curve indicates competitive antagonism.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of this compound against the response to generate a sigmoidal concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from this curve.
-
For antagonist studies, calculate the pA2 value to quantify the potency of the antagonist.
Experimental Workflow Diagram
Caption: Experimental workflow for isolated pulmonary artery contraction assay.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying pulmonary artery contraction. Its high potency and specificity for the TP receptor allow for detailed investigation of the thromboxane pathway's role in regulating pulmonary vascular tone. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a better understanding of pulmonary vascular physiology and the development of novel therapies for pulmonary hypertension.
References
Application of EP 171 in Studying Pulmonary Artery Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific thromboxane A2 (TXA2) mimetic, acting as a high-affinity agonist at the thromboxane A2 receptor (TP receptor).[1] Its utility in cardiovascular and pulmonary research lies in its ability to induce robust and sustained smooth muscle contraction, making it an invaluable tool for investigating the pathophysiology of conditions involving vasoconstriction, such as pulmonary hypertension. These application notes provide detailed protocols for utilizing this compound to study pulmonary artery contraction, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data regarding the potency and receptor interaction of this compound, with the well-established TP receptor agonist U-46619 provided for comparison.
| Parameter | This compound | U-46619 | Tissue/System | Reference |
| EC50 (pM) | 45 - 138 | - | Various isolated smooth muscle preparations | [1] |
| Relative Potency vs. U-46619 | 33 - 167 times more potent | - | Various isolated smooth muscle preparations | [1] |
| pA2 (with EP 092 antagonist) | 8.09 | 8.15 | Pig pulmonary artery | [1] |
| Platelet Shape Change (nM) | 0.1 | - | Human blood platelets | [1] |
| Platelet Aggregation (nM) | 1 | - | Human blood platelets | [1] |
| IC50 (nM) | 2.9 | - | Competition for [125I]-PTA-OH binding on human platelets | [1] |
Signaling Pathway
This compound elicits its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR), on pulmonary artery smooth muscle cells (PASMCs). This initiates a signaling cascade that ultimately leads to smooth muscle contraction.
Caption: Signaling pathway of this compound-induced pulmonary artery contraction.
Experimental Protocols
Protocol 1: Isolated Pulmonary Artery Contraction Assay using Organ Bath
This protocol details the methodology for assessing the contractile response of isolated pulmonary artery rings to this compound.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
U-46619 (for comparison)
-
TP receptor antagonist (e.g., EP 092)
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection tools (scissors, forceps)
-
Surgical thread
-
Animal model (e.g., pig, rat, rabbit)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the lungs and heart en bloc and place them in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the pulmonary artery, cleaning away excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length. Take care not to stretch or damage the endothelial layer, unless endothelial-denuded studies are intended.
-
-
Mounting the Tissue:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, determined empirically for the specific artery size).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, check the viability of the rings by inducing a contraction with a depolarizing solution (e.g., 60 mM KCl). A robust and stable contraction indicates healthy tissue.
-
Wash the tissues to return to baseline tension.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable baseline is re-established, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 pM).
-
Allow the contraction to reach a stable plateau before adding the next, higher concentration (typically increasing in half-log increments).
-
Record the tension continuously. The slow onset of action for this compound should be noted, and sufficient time should be allowed for the response to stabilize.[1]
-
Continue until a maximal contraction is achieved or the concentration-response curve plateaus.
-
-
(Optional) Antagonist Studies:
-
To confirm the involvement of TP receptors, pre-incubate a set of arterial rings with a specific TP receptor antagonist (e.g., EP 092) for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist.
-
A rightward shift in the concentration-response curve indicates competitive antagonism.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of this compound against the response to generate a sigmoidal concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from this curve.
-
For antagonist studies, calculate the pA2 value to quantify the potency of the antagonist.
Experimental Workflow Diagram
Caption: Experimental workflow for isolated pulmonary artery contraction assay.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying pulmonary artery contraction. Its high potency and specificity for the TP receptor allow for detailed investigation of the thromboxane pathway's role in regulating pulmonary vascular tone. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a better understanding of pulmonary vascular physiology and the development of novel therapies for pulmonary hypertension.
References
Application Notes and Protocols for Investigating TP-Receptor Downstream Signaling Pathways Using EP 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor that plays a critical role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[1] Dysregulation of TP receptor signaling has been implicated in cardiovascular diseases, asthma, and cancer.[2] Understanding the downstream signaling pathways of the TP receptor is therefore of significant interest for basic research and drug development.
EP 171 is a highly potent and specific synthetic agonist of the TP receptor.[3][4] Its stability and high affinity make it a valuable tool for elucidating the intracellular signaling cascades initiated by TP receptor activation.[5] These application notes provide detailed protocols for using this compound to investigate key downstream signaling events, including phospholipase C (PLC) activation, intracellular calcium mobilization, and RhoA activation.
Key Signaling Pathways of the TP Receptor
Activation of the TP receptor by an agonist like this compound initiates signaling through two primary G protein-coupled pathways:
-
Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]
-
G12/13 Pathway: This pathway leads to the activation of the small GTPase RhoA, which plays a central role in regulating the actin cytoskeleton, cell motility, and smooth muscle contraction.[6]
These primary signaling events can subsequently trigger further downstream cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).
Data Presentation
The following tables summarize the potency of this compound and the commonly used TP receptor agonist U-46619. This data is essential for designing experiments and interpreting results.
Table 1: Potency of this compound in Smooth Muscle Preparations [3][4]
| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |
| Guinea-pig trachea | 45 - 138 | 33 - 167 times more potent |
| Pig pulmonary artery | Not specified | - |
| Other isolated smooth muscle | 45 - 138 | 33 - 167 times more potent |
Table 2: Binding Affinity and Platelet Aggregation Potency of this compound [3][4]
| Parameter | Value | Notes |
| IC50 (human platelets) | 2.9 nM | Competition with [125I]-PTA-OH |
| Estimated Ki (human platelets) | ~1 nM | Corrected for racemic nature and ligand depletion |
| Platelet Shape Change EC50 | 0.1 nM | - |
| Platelet Aggregation EC50 | 1 nM | Approximately 90 times more potent than U-46619 |
Experimental Protocols
Herein are detailed protocols for investigating the key downstream signaling pathways of the TP receptor upon stimulation with this compound.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TP receptors (e.g., HEK293 cells stably expressing the human TP receptor, platelets, or vascular smooth muscle cells)
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Protocol:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency (typically 80-90%).
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
This compound Preparation: Prepare a series of this compound dilutions in HBS at 2x the final desired concentrations.
-
Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Program the instrument's injector to add 100 µL of the 2x this compound dilutions to the wells.
-
Continue to record the fluorescence intensity for 3-5 minutes after agonist addition.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak F340/F380 ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
RhoA Activation Assay (G-LISA)
This protocol utilizes a G-LISA™ assay, a 96-well plate-based ELISA, for the rapid and quantitative measurement of active, GTP-bound RhoA.
Materials:
-
Cells expressing TP receptors
-
This compound
-
G-LISA™ RhoA Activation Assay Kit (contains all necessary buffers, antibodies, and a Rho-GTP-binding protein coated plate)
-
Ice-cold PBS
-
Protease inhibitors
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency. For suspension cells, pellet and resuspend in serum-free medium. For adherent cells, serum-starve overnight to reduce basal RhoA activity.
-
Stimulate the cells with various concentrations of this compound for the desired time (typically 2-5 minutes for RhoA activation).
-
-
Cell Lysis:
-
Quickly wash the cells once with ice-cold PBS.
-
Lyse the cells by adding the ice-cold Lysis Buffer provided in the kit, supplemented with protease inhibitors.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Equalize the protein concentration of all samples with Lysis Buffer.
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions for the G-LISA™ kit. Briefly:
-
Add the equalized cell lysates to the wells of the Rho-GTP-binding protein coated plate.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the anti-RhoA primary antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the HRP detection reagent and measure the chemiluminescent or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (lysis buffer only) from all sample readings.
-
Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 for RhoA activation.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of the activation of the MAPK/ERK pathway by analyzing the phosphorylation of ERK1/2.[7][8]
Materials:
-
Cells expressing TP receptors
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration or stimulation time.
-
Mandatory Visualizations
Caption: TP-Receptor downstream signaling pathways activated by this compound.
Caption: General experimental workflow for investigating TP-receptor signaling.
Caption: Logical flow from TP receptor activation to downstream events.
References
- 1. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating TP-Receptor Downstream Signaling Pathways Using EP 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor that plays a critical role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[1] Dysregulation of TP receptor signaling has been implicated in cardiovascular diseases, asthma, and cancer.[2] Understanding the downstream signaling pathways of the TP receptor is therefore of significant interest for basic research and drug development.
EP 171 is a highly potent and specific synthetic agonist of the TP receptor.[3][4] Its stability and high affinity make it a valuable tool for elucidating the intracellular signaling cascades initiated by TP receptor activation.[5] These application notes provide detailed protocols for using this compound to investigate key downstream signaling events, including phospholipase C (PLC) activation, intracellular calcium mobilization, and RhoA activation.
Key Signaling Pathways of the TP Receptor
Activation of the TP receptor by an agonist like this compound initiates signaling through two primary G protein-coupled pathways:
-
Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]
-
G12/13 Pathway: This pathway leads to the activation of the small GTPase RhoA, which plays a central role in regulating the actin cytoskeleton, cell motility, and smooth muscle contraction.[6]
These primary signaling events can subsequently trigger further downstream cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).
Data Presentation
The following tables summarize the potency of this compound and the commonly used TP receptor agonist U-46619. This data is essential for designing experiments and interpreting results.
Table 1: Potency of this compound in Smooth Muscle Preparations [3][4]
| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |
| Guinea-pig trachea | 45 - 138 | 33 - 167 times more potent |
| Pig pulmonary artery | Not specified | - |
| Other isolated smooth muscle | 45 - 138 | 33 - 167 times more potent |
Table 2: Binding Affinity and Platelet Aggregation Potency of this compound [3][4]
| Parameter | Value | Notes |
| IC50 (human platelets) | 2.9 nM | Competition with [125I]-PTA-OH |
| Estimated Ki (human platelets) | ~1 nM | Corrected for racemic nature and ligand depletion |
| Platelet Shape Change EC50 | 0.1 nM | - |
| Platelet Aggregation EC50 | 1 nM | Approximately 90 times more potent than U-46619 |
Experimental Protocols
Herein are detailed protocols for investigating the key downstream signaling pathways of the TP receptor upon stimulation with this compound.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TP receptors (e.g., HEK293 cells stably expressing the human TP receptor, platelets, or vascular smooth muscle cells)
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Protocol:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency (typically 80-90%).
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
This compound Preparation: Prepare a series of this compound dilutions in HBS at 2x the final desired concentrations.
-
Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Program the instrument's injector to add 100 µL of the 2x this compound dilutions to the wells.
-
Continue to record the fluorescence intensity for 3-5 minutes after agonist addition.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak F340/F380 ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
RhoA Activation Assay (G-LISA)
This protocol utilizes a G-LISA™ assay, a 96-well plate-based ELISA, for the rapid and quantitative measurement of active, GTP-bound RhoA.
Materials:
-
Cells expressing TP receptors
-
This compound
-
G-LISA™ RhoA Activation Assay Kit (contains all necessary buffers, antibodies, and a Rho-GTP-binding protein coated plate)
-
Ice-cold PBS
-
Protease inhibitors
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency. For suspension cells, pellet and resuspend in serum-free medium. For adherent cells, serum-starve overnight to reduce basal RhoA activity.
-
Stimulate the cells with various concentrations of this compound for the desired time (typically 2-5 minutes for RhoA activation).
-
-
Cell Lysis:
-
Quickly wash the cells once with ice-cold PBS.
-
Lyse the cells by adding the ice-cold Lysis Buffer provided in the kit, supplemented with protease inhibitors.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Equalize the protein concentration of all samples with Lysis Buffer.
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions for the G-LISA™ kit. Briefly:
-
Add the equalized cell lysates to the wells of the Rho-GTP-binding protein coated plate.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the anti-RhoA primary antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the HRP detection reagent and measure the chemiluminescent or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (lysis buffer only) from all sample readings.
-
Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 for RhoA activation.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of the activation of the MAPK/ERK pathway by analyzing the phosphorylation of ERK1/2.[7][8]
Materials:
-
Cells expressing TP receptors
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration or stimulation time.
-
Mandatory Visualizations
Caption: TP-Receptor downstream signaling pathways activated by this compound.
Caption: General experimental workflow for investigating TP-receptor signaling.
Caption: Logical flow from TP receptor activation to downstream events.
References
- 1. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies: Clarification Required for EP 171 Experimental Design
To provide you with detailed and accurate Application Notes and Protocols for "EP 171 experimental design for in vivo animal models," it is crucial to first identify the specific compound you are researching. Preliminary investigations have revealed that "this compound" is an identifier for several distinct molecules, each with a unique mechanism of action and therapeutic target.
To proceed, please specify which of the following compounds you are interested in:
-
This compound (Thromboxane A2-mimetic): A potent agonist of the thromboxane A2 receptor, involved in platelet aggregation and smooth muscle contraction.
-
PR-171 (Carfilzomib): An epoxyketone-based irreversible proteasome inhibitor investigated for its antitumor activity, particularly in hematologic malignancies.[1]
-
UM171: A small molecule that promotes the ex vivo expansion of human hematopoietic stem cells (HSCs) and is being studied for its potential in cell-based therapies.[2][3]
Once you clarify the specific "this compound" of interest, a comprehensive and tailored guide to in vivo experimental design, including detailed protocols, data presentation tables, and signaling pathway diagrams, can be developed to support your research in drug development.
References
- 1. Antitumor activity of PR-171, a novel irreversible inhibitor of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM171 Preserves Epigenetic Marks that Are Reduced in Ex Vivo Culture of Human HSCs via Potentiation of the CLR3-KBTBD4 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
Navigating In Vivo Studies: Clarification Required for EP 171 Experimental Design
To provide you with detailed and accurate Application Notes and Protocols for "EP 171 experimental design for in vivo animal models," it is crucial to first identify the specific compound you are researching. Preliminary investigations have revealed that "this compound" is an identifier for several distinct molecules, each with a unique mechanism of action and therapeutic target.
To proceed, please specify which of the following compounds you are interested in:
-
This compound (Thromboxane A2-mimetic): A potent agonist of the thromboxane A2 receptor, involved in platelet aggregation and smooth muscle contraction.
-
PR-171 (Carfilzomib): An epoxyketone-based irreversible proteasome inhibitor investigated for its antitumor activity, particularly in hematologic malignancies.[1]
-
UM171: A small molecule that promotes the ex vivo expansion of human hematopoietic stem cells (HSCs) and is being studied for its potential in cell-based therapies.[2][3]
Once you clarify the specific "this compound" of interest, a comprehensive and tailored guide to in vivo experimental design, including detailed protocols, data presentation tables, and signaling pathway diagrams, can be developed to support your research in drug development.
References
- 1. Antitumor activity of PR-171, a novel irreversible inhibitor of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM171 Preserves Epigenetic Marks that Are Reduced in Ex Vivo Culture of Human HSCs via Potentiation of the CLR3-KBTBD4 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
Application Notes and Protocols for Measuring EP4 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2][3] The EP4 receptor is coupled to the Gs alpha subunit (Gαs), and its activation by its endogenous ligand, PGE2, initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4] This cAMP increase, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding protein (CREB), leading to the modulation of gene expression.[4]
Given its involvement in various diseases, the EP4 receptor has emerged as a promising therapeutic target.[1] Selective EP4 receptor antagonists, which block the binding of PGE2 and inhibit the subsequent signaling pathway, are being actively investigated for their therapeutic potential.[2][5] Accurate and robust methods for quantifying the activity of these antagonists are essential for drug discovery and development.
These application notes provide detailed protocols for two common cell-based assays used to measure the inhibitory activity of EP4 receptor antagonists: a direct measurement of cAMP levels and a downstream reporter gene assay.
Signaling Pathway of the EP4 Receptor
The activation of the EP4 receptor by PGE2 triggers a well-defined signaling cascade. An EP4 antagonist competitively binds to the receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E Receptor Type 4-associated Protein Interacts Directly with NF-κB1 and Attenuates Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring EP4 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2][3] The EP4 receptor is coupled to the Gs alpha subunit (Gαs), and its activation by its endogenous ligand, PGE2, initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4] This cAMP increase, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding protein (CREB), leading to the modulation of gene expression.[4]
Given its involvement in various diseases, the EP4 receptor has emerged as a promising therapeutic target.[1] Selective EP4 receptor antagonists, which block the binding of PGE2 and inhibit the subsequent signaling pathway, are being actively investigated for their therapeutic potential.[2][5] Accurate and robust methods for quantifying the activity of these antagonists are essential for drug discovery and development.
These application notes provide detailed protocols for two common cell-based assays used to measure the inhibitory activity of EP4 receptor antagonists: a direct measurement of cAMP levels and a downstream reporter gene assay.
Signaling Pathway of the EP4 Receptor
The activation of the EP4 receptor by PGE2 triggers a well-defined signaling cascade. An EP4 antagonist competitively binds to the receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E Receptor Type 4-associated Protein Interacts Directly with NF-κB1 and Attenuates Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating "EP 171": A Tale of Two Compounds in Rodent Research
An important clarification for researchers, scientists, and drug development professionals: The designation "EP 171" can refer to two vastly different substances in scientific literature. One is a potent synthetic thromboxane A2-mimetic with potential applications in cardiovascular research. The other, more commonly denoted as E171, is the food additive titanium dioxide (TiO2), which has been the subject of numerous toxicological studies.
This document provides detailed application notes and protocols for both compounds based on available research, with a strong emphasis on administration and dosage in rodent studies.
Part 1: this compound - The Thromboxane A2-Mimetic
This compound is a high-affinity thromboxane A2 (TXA2) mimetic, a potent vasoconstrictor and platelet activator. Its actions are mediated through the thromboxane A2 receptor (TP receptor).
Note on In-Vivo Rodent Studies: Extensive literature searches for in-vivo administration and dosage of the thromboxane A2-mimetic this compound in rodent models (mice, rats) did not yield specific protocols or dosing regimens. The available research primarily focuses on its in-vitro effects on isolated tissues and platelets.
In-Vitro Experimental Data
The following table summarizes the potent in-vitro activity of this compound.
| Preparation | Agonist Potency (vs. U-46619) | EC50 Value | Reference |
| Isolated Smooth Muscle | 33-167 times more potent | 45 - 138 pM | [1] |
| Human Blood Platelets | ~90 times more potent | Aggregation: 1 nM | [1] |
Signaling Pathway of this compound (Thromboxane A2-Mimetic)
The diagram below illustrates the signaling pathway activated by this compound through the thromboxane A2 receptor.
Part 2: E171 - Titanium Dioxide (TiO2) Food Additive
E171 is a white pigment composed of titanium dioxide particles, often in nanoparticle form. It is widely used in food products, and its safety has been the subject of extensive research in rodent models.
Oral Administration and Dosage in Rodent Studies
The following tables summarize the administration and dosage of E171 in various rodent studies.
Table 1: E171 Administration and Dosage in Rat Studies
| Study Focus | Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Carcinogenesis | Fischer 344 | Oral Gavage | 10 mg/kg bw/day | 100 days | Spontaneously induced preneoplastic lesions in the colon in 40% of exposed animals.[2] | [2] |
| Immunologic & Intestinal Effects | Wistar Han | In-feed | 40, 400, or 5000 ppm | 7 or 100 days | No significant effects on immune parameters or tissue morphology.[3] | [3] |
| Multi-Organ Damage | Wistar | Oral Gavage | 10 mg/kg bw every third day | 3 months | Induced multi-organ damage.[4] | [4] |
| Subchronic Toxicity | Sprague-Dawley | Oral Gavage | 10, 100, or 1000 mg/kg bw/day | 90 days | No dose-related changes in standard endpoints, but some effects on immune markers and antioxidant enzymes.[5] | [5] |
| Reproductive Toxicity | Sprague-Dawley | In-feed | 100, 300, or 1000 mg/kg bw/day | Pre-mating and throughout study | No systemic toxicity or reproductive effects. |
Table 2: E171 Administration and Dosage in Mouse Studies
| Study Focus | Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Genotoxicity | Swiss Webster | Oral Gavage | 500 mg/kg bw/day | 5 consecutive days | Induced mild to moderate changes in brain tissue cytoarchitecture.[6] | [6] |
| Systemic Immune Response | Not Specified | Inhalation | 0.00167 and 0.1308 mg/m³ | 7 weeks | Modulated systemic immune response.[7] | [7] |
Experimental Protocols
This protocol is based on methodologies described in studies investigating the effects of oral E171 exposure.[2][4][5]
1. Materials:
-
E171 (food-grade titanium dioxide)
-
Vehicle (e.g., distilled water, saline solution)
-
Animal gavage needles (stainless steel, appropriate size for rats)
-
Syringes (1-5 mL)
-
Vortex mixer or sonicator
-
Analytical balance
-
Male Wistar or Sprague-Dawley rats
2. Preparation of E171 Suspension:
-
Weigh the required amount of E171 using an analytical balance.
-
Suspend the E171 powder in the chosen vehicle to the desired concentration (e.g., 1 mg/mL).
-
To ensure a homogenous suspension and prevent agglomeration of nanoparticles, vortex the suspension vigorously for at least 5 minutes or sonicate it immediately before administration.[4]
3. Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the E171 suspension into a syringe fitted with a gavage needle. The volume should be calculated based on the animal's body weight and the target dose.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the suspension at the specified frequency and duration as per the experimental design (e.g., daily for 90 days).[5]
-
For control groups, administer the vehicle alone using the same procedure.
4. Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
Record body weight and food consumption regularly.
-
At the end of the study period, euthanize the animals and collect tissues for analysis (e.g., histopathology, cytokine analysis, etc.).
The following diagram illustrates a typical experimental workflow for an oral gavage study of E171 in rodents.
Potential Signaling Pathways Affected by E171
Research suggests that oral exposure to E171 may promote an inflammatory status and potentially lead to preneoplastic lesions. The diagram below depicts a simplified logical relationship of the potential biological impact.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Evaluation of Immunologic and Intestinal Effects in Rats Administered an E 171-Containing Diet, a Food Grade Titanium Dioxide (TiO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Exposure to Titanium Dioxide E171 and Zinc Oxide Nanoparticles Induces Multi-Organ Damage in Rats: Role of Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity Studies of Titanium Dioxide Nanoparticles (TiO2NPs) in the Brain of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium Dioxide Nanoparticles Modulate Systemic Immune Response and Increase Levels of Reduced Glutathione in Mice after Seven-Week Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating "EP 171": A Tale of Two Compounds in Rodent Research
An important clarification for researchers, scientists, and drug development professionals: The designation "EP 171" can refer to two vastly different substances in scientific literature. One is a potent synthetic thromboxane A2-mimetic with potential applications in cardiovascular research. The other, more commonly denoted as E171, is the food additive titanium dioxide (TiO2), which has been the subject of numerous toxicological studies.
This document provides detailed application notes and protocols for both compounds based on available research, with a strong emphasis on administration and dosage in rodent studies.
Part 1: this compound - The Thromboxane A2-Mimetic
This compound is a high-affinity thromboxane A2 (TXA2) mimetic, a potent vasoconstrictor and platelet activator. Its actions are mediated through the thromboxane A2 receptor (TP receptor).
Note on In-Vivo Rodent Studies: Extensive literature searches for in-vivo administration and dosage of the thromboxane A2-mimetic this compound in rodent models (mice, rats) did not yield specific protocols or dosing regimens. The available research primarily focuses on its in-vitro effects on isolated tissues and platelets.
In-Vitro Experimental Data
The following table summarizes the potent in-vitro activity of this compound.
| Preparation | Agonist Potency (vs. U-46619) | EC50 Value | Reference |
| Isolated Smooth Muscle | 33-167 times more potent | 45 - 138 pM | [1] |
| Human Blood Platelets | ~90 times more potent | Aggregation: 1 nM | [1] |
Signaling Pathway of this compound (Thromboxane A2-Mimetic)
The diagram below illustrates the signaling pathway activated by this compound through the thromboxane A2 receptor.
Part 2: E171 - Titanium Dioxide (TiO2) Food Additive
E171 is a white pigment composed of titanium dioxide particles, often in nanoparticle form. It is widely used in food products, and its safety has been the subject of extensive research in rodent models.
Oral Administration and Dosage in Rodent Studies
The following tables summarize the administration and dosage of E171 in various rodent studies.
Table 1: E171 Administration and Dosage in Rat Studies
| Study Focus | Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Carcinogenesis | Fischer 344 | Oral Gavage | 10 mg/kg bw/day | 100 days | Spontaneously induced preneoplastic lesions in the colon in 40% of exposed animals.[2] | [2] |
| Immunologic & Intestinal Effects | Wistar Han | In-feed | 40, 400, or 5000 ppm | 7 or 100 days | No significant effects on immune parameters or tissue morphology.[3] | [3] |
| Multi-Organ Damage | Wistar | Oral Gavage | 10 mg/kg bw every third day | 3 months | Induced multi-organ damage.[4] | [4] |
| Subchronic Toxicity | Sprague-Dawley | Oral Gavage | 10, 100, or 1000 mg/kg bw/day | 90 days | No dose-related changes in standard endpoints, but some effects on immune markers and antioxidant enzymes.[5] | [5] |
| Reproductive Toxicity | Sprague-Dawley | In-feed | 100, 300, or 1000 mg/kg bw/day | Pre-mating and throughout study | No systemic toxicity or reproductive effects. |
Table 2: E171 Administration and Dosage in Mouse Studies
| Study Focus | Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Genotoxicity | Swiss Webster | Oral Gavage | 500 mg/kg bw/day | 5 consecutive days | Induced mild to moderate changes in brain tissue cytoarchitecture.[6] | [6] |
| Systemic Immune Response | Not Specified | Inhalation | 0.00167 and 0.1308 mg/m³ | 7 weeks | Modulated systemic immune response.[7] | [7] |
Experimental Protocols
This protocol is based on methodologies described in studies investigating the effects of oral E171 exposure.[2][4][5]
1. Materials:
-
E171 (food-grade titanium dioxide)
-
Vehicle (e.g., distilled water, saline solution)
-
Animal gavage needles (stainless steel, appropriate size for rats)
-
Syringes (1-5 mL)
-
Vortex mixer or sonicator
-
Analytical balance
-
Male Wistar or Sprague-Dawley rats
2. Preparation of E171 Suspension:
-
Weigh the required amount of E171 using an analytical balance.
-
Suspend the E171 powder in the chosen vehicle to the desired concentration (e.g., 1 mg/mL).
-
To ensure a homogenous suspension and prevent agglomeration of nanoparticles, vortex the suspension vigorously for at least 5 minutes or sonicate it immediately before administration.[4]
3. Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the E171 suspension into a syringe fitted with a gavage needle. The volume should be calculated based on the animal's body weight and the target dose.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the suspension at the specified frequency and duration as per the experimental design (e.g., daily for 90 days).[5]
-
For control groups, administer the vehicle alone using the same procedure.
4. Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
Record body weight and food consumption regularly.
-
At the end of the study period, euthanize the animals and collect tissues for analysis (e.g., histopathology, cytokine analysis, etc.).
The following diagram illustrates a typical experimental workflow for an oral gavage study of E171 in rodents.
Potential Signaling Pathways Affected by E171
Research suggests that oral exposure to E171 may promote an inflammatory status and potentially lead to preneoplastic lesions. The diagram below depicts a simplified logical relationship of the potential biological impact.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Evaluation of Immunologic and Intestinal Effects in Rats Administered an E 171-Containing Diet, a Food Grade Titanium Dioxide (TiO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Exposure to Titanium Dioxide E171 and Zinc Oxide Nanoparticles Induces Multi-Organ Damage in Rats: Role of Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity Studies of Titanium Dioxide Nanoparticles (TiO2NPs) in the Brain of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium Dioxide Nanoparticles Modulate Systemic Immune Response and Increase Levels of Reduced Glutathione in Mice after Seven-Week Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing EP 171-Induced Calcium Mobilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1] The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium mobilization is a critical second messenger in a multitude of physiological processes, including platelet aggregation and smooth muscle contraction.[1][2]
The assessment of this compound-induced calcium mobilization is a fundamental method for characterizing its pharmacological activity, determining its potency and efficacy, and for screening for potential antagonists. This document provides detailed application notes and protocols for robustly and reliably measuring this compound-induced calcium flux in a laboratory setting. The primary method described utilizes fluorescent calcium indicators, which are the industry standard for such assays due to their high sensitivity and suitability for high-throughput screening.[3][4][5][6]
Signaling Pathway of this compound-Induced Calcium Mobilization
The binding of this compound to the TP receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined in the diagram below.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing EP 171-Induced Calcium Mobilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1] The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium mobilization is a critical second messenger in a multitude of physiological processes, including platelet aggregation and smooth muscle contraction.[1][2]
The assessment of this compound-induced calcium mobilization is a fundamental method for characterizing its pharmacological activity, determining its potency and efficacy, and for screening for potential antagonists. This document provides detailed application notes and protocols for robustly and reliably measuring this compound-induced calcium flux in a laboratory setting. The primary method described utilizes fluorescent calcium indicators, which are the industry standard for such assays due to their high sensitivity and suitability for high-throughput screening.[3][4][5][6]
Signaling Pathway of this compound-Induced Calcium Mobilization
The binding of this compound to the TP receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined in the diagram below.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EP171-Mediated Platelet Activation Markers via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing flow cytometry to measure platelet activation markers in response to EP171, a potent thromboxane A2 (TXA2) mimetic. The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and specific protocols for sample preparation and analysis.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. EP171, a high-affinity thromboxane A2 mimetic, is a powerful tool for studying platelet function. It activates platelets by binding to the thromboxane prostanoid (TP) receptor, initiating a signaling cascade that leads to conformational changes in glycoproteins and the release of granular contents.[1][2] Flow cytometry is a robust technique for quantifying platelet activation at the single-cell level by measuring the surface expression of specific markers.[3][4][5][6][7][8] The two primary markers discussed in this protocol are P-selectin (CD62P), a marker of alpha-granule release, and activated glycoprotein IIb/IIIa (GPIIb/IIIa), detected by the PAC-1 antibody, which indicates the final common pathway of platelet aggregation.[9][10][11][12][13]
Signaling Pathway of EP171-Mediated Platelet Activation
EP171, as a thromboxane A2 analogue, activates platelets through the Gq-coupled TP receptor. This interaction initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion (leading to P-selectin expression), and the conformational activation of the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[14][15][16]
Caption: EP171 signaling cascade in platelets.
Experimental Workflow
The general workflow for assessing EP171-mediated platelet activation involves blood collection, sample preparation, platelet activation with EP171, staining with fluorescently labeled antibodies, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for platelet activation markers following stimulation with EP171. Values are presented as the percentage of positive platelets and the Mean Fluorescence Intensity (MFI).
| Agonist (Concentration) | Marker | % Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated Control | P-selectin (CD62P) | 1.5 ± 0.5 | 10 ± 3 |
| Unstimulated Control | Activated GPIIb/IIIa (PAC-1) | 2.0 ± 0.8 | 15 ± 5 |
| EP171 (0.1 nM) | P-selectin (CD62P) | 45 ± 8 | 150 ± 25 |
| EP171 (0.1 nM) | Activated GPIIb/IIIa (PAC-1) | 55 ± 10 | 200 ± 30 |
| EP171 (1 nM) | P-selectin (CD62P) | 85 ± 7 | 450 ± 50 |
| EP171 (1 nM) | Activated GPIIb/IIIa (PAC-1) | 90 ± 5 | 600 ± 70 |
| ADP (20 µM) - Positive Control | P-selectin (CD62P) | 80 ± 9 | 400 ± 60 |
| ADP (20 µM) - Positive Control | Activated GPIIb/IIIa (PAC-1) | 88 ± 6 | 550 ± 80 |
Note: These are representative values and may vary depending on the donor, reagents, and instrument settings.
Experimental Protocols
Materials and Reagents
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.[4]
-
EP171 (prepare stock solutions in an appropriate solvent, e.g., DMSO, and dilute to working concentrations in buffer).
-
Adenosine diphosphate (ADP) for use as a positive control.[9]
-
HEPES-Tyrode's buffer or Phosphate-Buffered Saline (PBS).
-
Fluorochrome-conjugated monoclonal antibodies:
-
Isotype control antibodies.
-
Flow cytometer.
Whole Blood Staining Protocol
This protocol is optimized for the analysis of platelet activation in a whole blood context, which minimizes artefactual activation.[7][17]
-
Blood Collection: Collect human whole blood into tubes containing 3.2% or 3.8% sodium citrate. Gently invert the tubes to mix. All subsequent steps should be performed at room temperature.
-
Sample Preparation: Within 30 minutes of blood collection, dilute the whole blood 1:10 with HEPES-Tyrode's buffer.
-
Activation:
-
To 50 µL of the diluted whole blood, add 5 µL of the desired concentration of EP171 (e.g., final concentrations of 0.1 nM and 1 nM). For the positive control, use an appropriate agonist like ADP (final concentration 20 µM).[9] For the unstimulated control, add 5 µL of buffer.
-
Incubate for 10 minutes at room temperature. Due to the slow onset of EP171, incubation times may need to be optimized.[1]
-
-
Staining:
-
Fixation (Optional):
-
Add 500 µL of 1% PFA to each tube.
-
Incubate for 30 minutes at room temperature in the dark.
-
Samples can be stored at 4°C for up to 24 hours before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Identify the platelet population based on their characteristic forward and side scatter properties and positive staining for a platelet-specific marker like CD61.
-
Within the platelet gate, quantify the percentage of cells positive for P-selectin (CD62P) and PAC-1, as well as their Mean Fluorescence Intensity (MFI).[10]
-
Data Analysis
-
Gate on the platelet population using a CD61 vs. Side Scatter dot plot.
-
From the gated platelet population, create histograms or dot plots to analyze the expression of P-selectin and PAC-1 binding.
-
Set gates for positive and negative populations based on the unstimulated and isotype controls.
-
Record the percentage of positive cells and the MFI for each sample.
By following these detailed protocols, researchers can reliably quantify EP171-mediated platelet activation, providing valuable insights for basic research and drug development.
References
- 1. EP 171: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Isolation and Activation Assays [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Aggregometry with Flow Cytometry for the Assessment of Agonists´-Induced Platelet Reactivity in Patients on Dual Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet Activation [bdbiosciences.com]
Application Notes and Protocols for EP171-Mediated Platelet Activation Markers via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing flow cytometry to measure platelet activation markers in response to EP171, a potent thromboxane A2 (TXA2) mimetic. The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and specific protocols for sample preparation and analysis.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. EP171, a high-affinity thromboxane A2 mimetic, is a powerful tool for studying platelet function. It activates platelets by binding to the thromboxane prostanoid (TP) receptor, initiating a signaling cascade that leads to conformational changes in glycoproteins and the release of granular contents.[1][2] Flow cytometry is a robust technique for quantifying platelet activation at the single-cell level by measuring the surface expression of specific markers.[3][4][5][6][7][8] The two primary markers discussed in this protocol are P-selectin (CD62P), a marker of alpha-granule release, and activated glycoprotein IIb/IIIa (GPIIb/IIIa), detected by the PAC-1 antibody, which indicates the final common pathway of platelet aggregation.[9][10][11][12][13]
Signaling Pathway of EP171-Mediated Platelet Activation
EP171, as a thromboxane A2 analogue, activates platelets through the Gq-coupled TP receptor. This interaction initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion (leading to P-selectin expression), and the conformational activation of the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[14][15][16]
Caption: EP171 signaling cascade in platelets.
Experimental Workflow
The general workflow for assessing EP171-mediated platelet activation involves blood collection, sample preparation, platelet activation with EP171, staining with fluorescently labeled antibodies, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for platelet activation markers following stimulation with EP171. Values are presented as the percentage of positive platelets and the Mean Fluorescence Intensity (MFI).
| Agonist (Concentration) | Marker | % Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated Control | P-selectin (CD62P) | 1.5 ± 0.5 | 10 ± 3 |
| Unstimulated Control | Activated GPIIb/IIIa (PAC-1) | 2.0 ± 0.8 | 15 ± 5 |
| EP171 (0.1 nM) | P-selectin (CD62P) | 45 ± 8 | 150 ± 25 |
| EP171 (0.1 nM) | Activated GPIIb/IIIa (PAC-1) | 55 ± 10 | 200 ± 30 |
| EP171 (1 nM) | P-selectin (CD62P) | 85 ± 7 | 450 ± 50 |
| EP171 (1 nM) | Activated GPIIb/IIIa (PAC-1) | 90 ± 5 | 600 ± 70 |
| ADP (20 µM) - Positive Control | P-selectin (CD62P) | 80 ± 9 | 400 ± 60 |
| ADP (20 µM) - Positive Control | Activated GPIIb/IIIa (PAC-1) | 88 ± 6 | 550 ± 80 |
Note: These are representative values and may vary depending on the donor, reagents, and instrument settings.
Experimental Protocols
Materials and Reagents
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.[4]
-
EP171 (prepare stock solutions in an appropriate solvent, e.g., DMSO, and dilute to working concentrations in buffer).
-
Adenosine diphosphate (ADP) for use as a positive control.[9]
-
HEPES-Tyrode's buffer or Phosphate-Buffered Saline (PBS).
-
Fluorochrome-conjugated monoclonal antibodies:
-
Isotype control antibodies.
-
Flow cytometer.
Whole Blood Staining Protocol
This protocol is optimized for the analysis of platelet activation in a whole blood context, which minimizes artefactual activation.[7][17]
-
Blood Collection: Collect human whole blood into tubes containing 3.2% or 3.8% sodium citrate. Gently invert the tubes to mix. All subsequent steps should be performed at room temperature.
-
Sample Preparation: Within 30 minutes of blood collection, dilute the whole blood 1:10 with HEPES-Tyrode's buffer.
-
Activation:
-
To 50 µL of the diluted whole blood, add 5 µL of the desired concentration of EP171 (e.g., final concentrations of 0.1 nM and 1 nM). For the positive control, use an appropriate agonist like ADP (final concentration 20 µM).[9] For the unstimulated control, add 5 µL of buffer.
-
Incubate for 10 minutes at room temperature. Due to the slow onset of EP171, incubation times may need to be optimized.[1]
-
-
Staining:
-
Fixation (Optional):
-
Add 500 µL of 1% PFA to each tube.
-
Incubate for 30 minutes at room temperature in the dark.
-
Samples can be stored at 4°C for up to 24 hours before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Identify the platelet population based on their characteristic forward and side scatter properties and positive staining for a platelet-specific marker like CD61.
-
Within the platelet gate, quantify the percentage of cells positive for P-selectin (CD62P) and PAC-1, as well as their Mean Fluorescence Intensity (MFI).[10]
-
Data Analysis
-
Gate on the platelet population using a CD61 vs. Side Scatter dot plot.
-
From the gated platelet population, create histograms or dot plots to analyze the expression of P-selectin and PAC-1 binding.
-
Set gates for positive and negative populations based on the unstimulated and isotype controls.
-
Record the percentage of positive cells and the MFI for each sample.
By following these detailed protocols, researchers can reliably quantify EP171-mediated platelet activation, providing valuable insights for basic research and drug development.
References
- 1. EP 171: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Isolation and Activation Assays [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Aggregometry with Flow Cytometry for the Assessment of Agonists´-Induced Platelet Reactivity in Patients on Dual Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet Activation [bdbiosciences.com]
Troubleshooting & Optimization
Solubility issues with EP 171 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with EP 171 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and highly specific thromboxane A2 (TXA2) mimetic, acting as an agonist at the thromboxane A2 receptor (TP receptor).[1] Like many prostaglandin analogs, which are often lipophilic, this compound can exhibit poor solubility in aqueous solutions.[2][3][4] This can pose a significant challenge in experimental settings, leading to issues such as compound precipitation, inaccurate concentration in assays, and unreliable experimental results.[5] Given its high potency, with EC50 values in the picomolar to nanomolar range, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experiments.[1]
Q2: How should I prepare a stock solution of this compound?
Due to its likely hydrophobic nature, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 404.47 g/mol ).
-
Weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common problem for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit. Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5% or 1% v/v) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[6][7]
-
Use a Co-Solvent System: Instead of diluting directly into the aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[7]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help improve solubility. However, be cautious, as heat can degrade some compounds.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer might enhance the solubility of this compound, which contains a carboxylic acid group. For acidic compounds, increasing the pH above their pKa generally increases solubility.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experimental system.
Issue: Cloudiness or visible precipitate in the final aqueous solution.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Concentration exceeds solubility limit | Decrease the final concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. |
| Insufficient organic solvent | Increase the final percentage of the co-solvent (e.g., DMSO). | Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) and include appropriate vehicle controls. |
| Poor mixing technique | Add the DMSO stock to a vortexing aqueous buffer. | Place the aqueous buffer on a vortex mixer at a medium speed and add the DMSO stock dropwise. |
| Temperature effects | Gently warm the aqueous buffer before adding the this compound stock. | Use a water bath to pre-warm your buffer to 37°C. |
| pH of the buffer | Adjust the pH of the buffer. | For the acidic this compound, test buffers with slightly alkaline pH (e.g., pH 7.4, 7.8, 8.0) if your assay permits. |
| Use of Surfactants | Add a small amount of a non-ionic surfactant. | Prepare your aqueous buffer with a low concentration of a surfactant like Pluronic F-68 (0.01-0.1%) before adding the this compound stock.[7] |
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table provides a representative example of how to present such data. Researchers should determine this data experimentally for their specific buffer systems.
Table 1: Representative Aqueous Solubility of this compound
| Buffer System | pH | Temperature (°C) | Co-solvent (DMSO, % v/v) | Maximum Solubility (µM) (Hypothetical Data) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.1 | 5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 0.1 | 8 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.5 | 25 |
| Tris-HCl | 7.4 | 25 | 0.1 | 7 |
| Tris-HCl | 8.0 | 25 | 0.1 | 15 |
Key Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
In the clear bottom 96-well plate, add 98 µL of the aqueous buffer to each well.
-
Transfer 2 µL of each DMSO concentration of this compound to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility.
-
Mandatory Visualizations
Thromboxane A2 Receptor (TP) Signaling Pathway
This compound acts as an agonist at the TP receptor, which can signal through multiple G-protein-coupled pathways.
Caption: this compound activates the TP receptor, leading to downstream signaling.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for resolving this compound solubility problems.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Solubility issues with EP 171 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with EP 171 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and highly specific thromboxane A2 (TXA2) mimetic, acting as an agonist at the thromboxane A2 receptor (TP receptor).[1] Like many prostaglandin analogs, which are often lipophilic, this compound can exhibit poor solubility in aqueous solutions.[2][3][4] This can pose a significant challenge in experimental settings, leading to issues such as compound precipitation, inaccurate concentration in assays, and unreliable experimental results.[5] Given its high potency, with EC50 values in the picomolar to nanomolar range, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experiments.[1]
Q2: How should I prepare a stock solution of this compound?
Due to its likely hydrophobic nature, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 404.47 g/mol ).
-
Weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common problem for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit. Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5% or 1% v/v) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[6][7]
-
Use a Co-Solvent System: Instead of diluting directly into the aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[7]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help improve solubility. However, be cautious, as heat can degrade some compounds.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer might enhance the solubility of this compound, which contains a carboxylic acid group. For acidic compounds, increasing the pH above their pKa generally increases solubility.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experimental system.
Issue: Cloudiness or visible precipitate in the final aqueous solution.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Concentration exceeds solubility limit | Decrease the final concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. |
| Insufficient organic solvent | Increase the final percentage of the co-solvent (e.g., DMSO). | Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) and include appropriate vehicle controls. |
| Poor mixing technique | Add the DMSO stock to a vortexing aqueous buffer. | Place the aqueous buffer on a vortex mixer at a medium speed and add the DMSO stock dropwise. |
| Temperature effects | Gently warm the aqueous buffer before adding the this compound stock. | Use a water bath to pre-warm your buffer to 37°C. |
| pH of the buffer | Adjust the pH of the buffer. | For the acidic this compound, test buffers with slightly alkaline pH (e.g., pH 7.4, 7.8, 8.0) if your assay permits. |
| Use of Surfactants | Add a small amount of a non-ionic surfactant. | Prepare your aqueous buffer with a low concentration of a surfactant like Pluronic F-68 (0.01-0.1%) before adding the this compound stock.[7] |
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table provides a representative example of how to present such data. Researchers should determine this data experimentally for their specific buffer systems.
Table 1: Representative Aqueous Solubility of this compound
| Buffer System | pH | Temperature (°C) | Co-solvent (DMSO, % v/v) | Maximum Solubility (µM) (Hypothetical Data) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.1 | 5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 0.1 | 8 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.5 | 25 |
| Tris-HCl | 7.4 | 25 | 0.1 | 7 |
| Tris-HCl | 8.0 | 25 | 0.1 | 15 |
Key Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
In the clear bottom 96-well plate, add 98 µL of the aqueous buffer to each well.
-
Transfer 2 µL of each DMSO concentration of this compound to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility.
-
Mandatory Visualizations
Thromboxane A2 Receptor (TP) Signaling Pathway
This compound acts as an agonist at the TP receptor, which can signal through multiple G-protein-coupled pathways.
Caption: this compound activates the TP receptor, leading to downstream signaling.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for resolving this compound solubility problems.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TP-Receptor Studies and the Use of EP 171
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the potent thromboxane A2 receptor (TP-receptor) agonist, EP 171. Due to its high potency and slow-reversing action, specific experimental considerations are necessary to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in TP-receptor research?
This compound is a synthetic analog of prostaglandin H2 and is characterized as a highly potent and specific thromboxane A2 (TP) receptor agonist.[1][2] It is significantly more potent than the commonly used TP-receptor agonist U-46619.[1][2] Researchers use this compound to elicit strong and sustained activation of TP-receptors to study downstream signaling events, receptor trafficking, and to induce receptor desensitization for investigational purposes.
Q2: Can this compound be used to prevent TP-receptor desensitization?
No, this is a common misconception. This compound is a potent agonist and its primary role in experimental settings is to induce TP-receptor activation and subsequent desensitization.[3] Prolonged exposure to this compound will lead to homologous desensitization, a process where the receptor becomes less responsive to further stimulation by an agonist.
Q3: What are the primary signaling pathways activated by TP-receptors?
TP-receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq and G13 proteins.[4]
-
Gq pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6]
-
G13 pathway: Activation of G13 stimulates Rho/Rac signaling pathways, which are involved in regulating cell shape and motility.[4]
There are two main isoforms of the TP-receptor, TPα and TPβ, which can exhibit different signaling properties and desensitization patterns.[5][6]
Q4: What is TP-receptor desensitization?
TP-receptor desensitization is a process that diminishes the receptor's response to an agonist, even in its continued presence. This is a crucial negative feedback mechanism. There are two main types:
-
Homologous desensitization: Occurs after prolonged or repeated exposure to a TP-receptor agonist like this compound. This process is often mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins, which uncouple the receptor from its G-protein and promote internalization.[6]
-
Heterologous desensitization: The responsiveness of the TP-receptor is reduced by the activation of other, different signaling pathways. For example, activation of receptors that increase intracellular cAMP levels (like the prostacyclin receptor) can lead to PKA-mediated phosphorylation and desensitization of the TP-receptor.[6]
Troubleshooting Guides
Issue 1: No or low signal in a calcium mobilization assay after applying this compound.
| Possible Cause | Troubleshooting Step |
| Cell health and viability are poor. | Verify cell viability using a trypan blue exclusion assay or similar method. Ensure proper cell culture conditions and handling. |
| Low TP-receptor expression in the cell line. | Confirm TP-receptor expression using qPCR, Western blot, or a receptor binding assay with a radiolabeled antagonist. Consider using a cell line known to endogenously express high levels of TP-receptors or a stably transfected cell line. |
| Incorrect concentration of this compound. | This compound is extremely potent. Prepare fresh serial dilutions and perform a dose-response curve to determine the optimal concentration. An excessively high concentration can lead to rapid and profound desensitization, potentially masking the initial response. |
| Issues with the calcium-sensitive dye. | Ensure the dye (e.g., Fluo-4 AM) is not expired and has been stored correctly. Optimize dye loading time and concentration for your specific cell type. |
| Receptor desensitization from previous treatments. | Ensure cells have not been inadvertently exposed to other TP-receptor agonists. If studying endogenous ligands, ensure serum-free media is used for an appropriate period before the experiment. |
Issue 2: High variability between replicate wells in a platelet aggregation assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent platelet count in platelet-rich plasma (PRP). | Standardize the centrifugation protocol for preparing PRP to ensure a consistent platelet count across samples. Perform a cell count on each PRP preparation. |
| Pre-activation of platelets during sample handling. | Use careful phlebotomy and gentle mixing with anticoagulant. Avoid excessive agitation of blood samples. All processing should be done at room temperature. |
| Slow and variable onset of this compound action. | Due to its slow onset, ensure a sufficient and consistent pre-incubation time with this compound before measuring aggregation. The time to maximal response can be longer than with other agonists like U-46619.[1] |
| Temperature fluctuations. | Platelet aggregation is temperature-sensitive. Ensure the aggregometer cuvettes and samples are maintained at 37°C throughout the experiment. |
Issue 3: Difficulty reversing the effects of this compound with an antagonist.
| Possible Cause | Troubleshooting Step |
| Slow dissociation of this compound from the TP-receptor. | The actions of this compound are known to be slowly reversible.[1][2] Use a high concentration of a competitive antagonist and allow for a significantly longer incubation time to observe reversal. For example, the time for 50% reversal of this compound-induced contractions in some tissues can be several hours.[1] |
| Insufficient antagonist concentration or potency. | Verify the potency of the antagonist used. It may be necessary to perform a Schild analysis to determine the pA2 value of the antagonist against this compound in your system. |
| Receptor internalization. | Following prolonged activation with this compound, a significant portion of TP-receptors may be internalized and therefore inaccessible to extracellularly applied antagonists. Consider using techniques like flow cytometry or confocal microscopy to assess receptor localization. |
Quantitative Data Summary
The following tables summarize the potency of this compound in various experimental systems.
Table 1: Agonist Potency of this compound in Smooth Muscle Preparations
| Preparation | EC50 (pM) |
| Guinea-pig trachea | 45 |
| Rat aorta | 138 |
| Rabbit aorta | 95 |
| Data extracted from literature.[1] |
Table 2: Potency of this compound in Human Platelets
| Assay | Parameter | Value (nM) |
| Platelet Aggregation | EC50 | ~1 |
| Platelet Shape Change | EC50 | ~0.1 |
| Receptor Binding ([¹²⁵I]-PTA-OH displacement) | IC50 | 2.9 |
| Data extracted from literature.[1][2] |
Table 3: Comparison of Agonist Potency (EC50)
| Agonist | Human Platelets (Shape Change, nM) |
| This compound | 0.065 |
| U-46619 | 5.4 |
| Data extracted from literature, highlighting the higher potency of this compound.[1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Measure TP-Receptor Activation
This protocol outlines the measurement of intracellular calcium flux in response to this compound in a cell line expressing TP-receptors.
Materials:
-
HEK293 cells stably expressing human TPα or TPβ receptors.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the TP-receptor expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Aspirate the culture medium from the wells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record baseline fluorescence for a short period, then program the automated injector to add the this compound dilutions to the cell plate. Continue recording the fluorescence intensity for several minutes to capture the peak response and subsequent signal decay.
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Platelet Aggregation Assay
This protocol describes how to measure human platelet aggregation induced by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anti-coagulated with 3.8% sodium citrate.
-
Saline solution.
-
This compound stock solution (in DMSO).
-
Light Transmission Aggregometer with cuvettes and stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm for a few minutes.
-
Add a small volume of this compound (or vehicle control) to the cuvette.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The primary outcome is the maximum percentage of aggregation. A dose-response curve can be generated by testing a range of this compound concentrations.
Protocol 3: Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity of this compound to TP-receptors by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing TP-receptors.
-
Radiolabeled TP-receptor antagonist (e.g., [³H]-SQ29548).
-
This compound stock solution.
-
Binding buffer.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki) for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor-mediated desensitization of the alpha isoform of the human thromboxane A2 receptor [researchrepository.ucd.ie]
- 4. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Desensitization of the mouse thromboxane A2 receptor (TP) by G protein-coupled receptor kinases (Grks) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TP-Receptor Studies and the Use of EP 171
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the potent thromboxane A2 receptor (TP-receptor) agonist, EP 171. Due to its high potency and slow-reversing action, specific experimental considerations are necessary to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in TP-receptor research?
This compound is a synthetic analog of prostaglandin H2 and is characterized as a highly potent and specific thromboxane A2 (TP) receptor agonist.[1][2] It is significantly more potent than the commonly used TP-receptor agonist U-46619.[1][2] Researchers use this compound to elicit strong and sustained activation of TP-receptors to study downstream signaling events, receptor trafficking, and to induce receptor desensitization for investigational purposes.
Q2: Can this compound be used to prevent TP-receptor desensitization?
No, this is a common misconception. This compound is a potent agonist and its primary role in experimental settings is to induce TP-receptor activation and subsequent desensitization.[3] Prolonged exposure to this compound will lead to homologous desensitization, a process where the receptor becomes less responsive to further stimulation by an agonist.
Q3: What are the primary signaling pathways activated by TP-receptors?
TP-receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq and G13 proteins.[4]
-
Gq pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6]
-
G13 pathway: Activation of G13 stimulates Rho/Rac signaling pathways, which are involved in regulating cell shape and motility.[4]
There are two main isoforms of the TP-receptor, TPα and TPβ, which can exhibit different signaling properties and desensitization patterns.[5][6]
Q4: What is TP-receptor desensitization?
TP-receptor desensitization is a process that diminishes the receptor's response to an agonist, even in its continued presence. This is a crucial negative feedback mechanism. There are two main types:
-
Homologous desensitization: Occurs after prolonged or repeated exposure to a TP-receptor agonist like this compound. This process is often mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins, which uncouple the receptor from its G-protein and promote internalization.[6]
-
Heterologous desensitization: The responsiveness of the TP-receptor is reduced by the activation of other, different signaling pathways. For example, activation of receptors that increase intracellular cAMP levels (like the prostacyclin receptor) can lead to PKA-mediated phosphorylation and desensitization of the TP-receptor.[6]
Troubleshooting Guides
Issue 1: No or low signal in a calcium mobilization assay after applying this compound.
| Possible Cause | Troubleshooting Step |
| Cell health and viability are poor. | Verify cell viability using a trypan blue exclusion assay or similar method. Ensure proper cell culture conditions and handling. |
| Low TP-receptor expression in the cell line. | Confirm TP-receptor expression using qPCR, Western blot, or a receptor binding assay with a radiolabeled antagonist. Consider using a cell line known to endogenously express high levels of TP-receptors or a stably transfected cell line. |
| Incorrect concentration of this compound. | This compound is extremely potent. Prepare fresh serial dilutions and perform a dose-response curve to determine the optimal concentration. An excessively high concentration can lead to rapid and profound desensitization, potentially masking the initial response. |
| Issues with the calcium-sensitive dye. | Ensure the dye (e.g., Fluo-4 AM) is not expired and has been stored correctly. Optimize dye loading time and concentration for your specific cell type. |
| Receptor desensitization from previous treatments. | Ensure cells have not been inadvertently exposed to other TP-receptor agonists. If studying endogenous ligands, ensure serum-free media is used for an appropriate period before the experiment. |
Issue 2: High variability between replicate wells in a platelet aggregation assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent platelet count in platelet-rich plasma (PRP). | Standardize the centrifugation protocol for preparing PRP to ensure a consistent platelet count across samples. Perform a cell count on each PRP preparation. |
| Pre-activation of platelets during sample handling. | Use careful phlebotomy and gentle mixing with anticoagulant. Avoid excessive agitation of blood samples. All processing should be done at room temperature. |
| Slow and variable onset of this compound action. | Due to its slow onset, ensure a sufficient and consistent pre-incubation time with this compound before measuring aggregation. The time to maximal response can be longer than with other agonists like U-46619.[1] |
| Temperature fluctuations. | Platelet aggregation is temperature-sensitive. Ensure the aggregometer cuvettes and samples are maintained at 37°C throughout the experiment. |
Issue 3: Difficulty reversing the effects of this compound with an antagonist.
| Possible Cause | Troubleshooting Step |
| Slow dissociation of this compound from the TP-receptor. | The actions of this compound are known to be slowly reversible.[1][2] Use a high concentration of a competitive antagonist and allow for a significantly longer incubation time to observe reversal. For example, the time for 50% reversal of this compound-induced contractions in some tissues can be several hours.[1] |
| Insufficient antagonist concentration or potency. | Verify the potency of the antagonist used. It may be necessary to perform a Schild analysis to determine the pA2 value of the antagonist against this compound in your system. |
| Receptor internalization. | Following prolonged activation with this compound, a significant portion of TP-receptors may be internalized and therefore inaccessible to extracellularly applied antagonists. Consider using techniques like flow cytometry or confocal microscopy to assess receptor localization. |
Quantitative Data Summary
The following tables summarize the potency of this compound in various experimental systems.
Table 1: Agonist Potency of this compound in Smooth Muscle Preparations
| Preparation | EC50 (pM) |
| Guinea-pig trachea | 45 |
| Rat aorta | 138 |
| Rabbit aorta | 95 |
| Data extracted from literature.[1] |
Table 2: Potency of this compound in Human Platelets
| Assay | Parameter | Value (nM) |
| Platelet Aggregation | EC50 | ~1 |
| Platelet Shape Change | EC50 | ~0.1 |
| Receptor Binding ([¹²⁵I]-PTA-OH displacement) | IC50 | 2.9 |
| Data extracted from literature.[1][2] |
Table 3: Comparison of Agonist Potency (EC50)
| Agonist | Human Platelets (Shape Change, nM) |
| This compound | 0.065 |
| U-46619 | 5.4 |
| Data extracted from literature, highlighting the higher potency of this compound.[1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Measure TP-Receptor Activation
This protocol outlines the measurement of intracellular calcium flux in response to this compound in a cell line expressing TP-receptors.
Materials:
-
HEK293 cells stably expressing human TPα or TPβ receptors.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the TP-receptor expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Aspirate the culture medium from the wells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record baseline fluorescence for a short period, then program the automated injector to add the this compound dilutions to the cell plate. Continue recording the fluorescence intensity for several minutes to capture the peak response and subsequent signal decay.
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Platelet Aggregation Assay
This protocol describes how to measure human platelet aggregation induced by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anti-coagulated with 3.8% sodium citrate.
-
Saline solution.
-
This compound stock solution (in DMSO).
-
Light Transmission Aggregometer with cuvettes and stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm for a few minutes.
-
Add a small volume of this compound (or vehicle control) to the cuvette.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The primary outcome is the maximum percentage of aggregation. A dose-response curve can be generated by testing a range of this compound concentrations.
Protocol 3: Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity of this compound to TP-receptors by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing TP-receptors.
-
Radiolabeled TP-receptor antagonist (e.g., [³H]-SQ29548).
-
This compound stock solution.
-
Binding buffer.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki) for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor-mediated desensitization of the alpha isoform of the human thromboxane A2 receptor [researchrepository.ucd.ie]
- 4. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Desensitization of the mouse thromboxane A2 receptor (TP) by G protein-coupled receptor kinases (Grks) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EP 171 Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in platelet aggregation assays involving EP 171.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a highly potent and specific thromboxane A2 (TXA2) mimetic that functions as a high-affinity agonist for the thromboxane A2 receptor (TP receptor) on human platelets.[1] Unlike more common TP receptor agonists like U-46619, this compound is approximately 90 times more potent and exhibits a characteristically slow onset and offset of action.[1] Its binding to the TP receptor initiates a signaling cascade that leads to platelet shape change and aggregation.[1]
Q2: Why am I seeing a delayed or slow aggregation response with this compound?
A hallmark of this compound is its slow onset of action.[1] If you are accustomed to the rapid aggregation induced by other agonists, the response to this compound will appear significantly delayed. It is crucial to extend the recording time for aggregation to ensure you capture the full response curve.
Q3: The potency of my this compound seems to vary between experiments. What could be the cause?
Given that this compound is a very potent agonist, even minor variations in concentration can lead to substantial differences in platelet aggregation.[1] Inconsistent results in potency can often be traced back to issues with stock solution stability, dilution errors, or improper mixing. Ensure precise and consistent preparation of all dilutions.
Q4: Can I use the same experimental setup for this compound as I do for other agonists like ADP or collagen?
While the fundamental principles of light transmission aggregometry (LTA) remain the same, the unique properties of this compound may require protocol adjustments. The slow kinetics of this compound mean that pre-incubation times and the total aggregation recording time may need to be optimized.[1] Direct comparison with agonists that act on different receptors and through different pathways will naturally yield distinct aggregation profiles.
Troubleshooting Guide
Below are common issues encountered during this compound platelet aggregation assays, along with potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Aggregation Response | 1. Reagent Issues: - this compound degradation (improper storage). - Incorrect this compound concentration (dilution error). - Expired or improperly stored reagents (e.g., saline, buffer).[1] | 1. Reagent Verification: - Prepare fresh this compound dilutions from a validated stock solution for each experiment. - Verify the calculations for all dilutions. - Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. |
| 2. Platelet Preparation: - Low platelet count in platelet-rich plasma (PRP). - Platelets activated during blood collection or processing. - Time between blood collection and assay is too long (>4 hours). | 2. Platelet Quality Control: - Perform a platelet count on the PRP and adjust if necessary. - Use careful phlebotomy techniques to prevent platelet activation. - Standardize the time from blood collection to the start of the assay, ideally within 2-4 hours. | |
| 3. Instrument Malfunction: - Aggregometer not calibrated. - Incorrect temperature setting (should be 37°C). | 3. Instrument Check: - Perform daily calibration and quality control checks on the aggregometer. - Ensure the sample block is maintained at 37°C. | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: - Inconsistent volumes of this compound or platelet suspension. | 1. Pipetting Technique: - Use calibrated pipettes and ensure proper technique. - For small volumes, consider using a fresh tip for each replicate. |
| 2. Inadequate Mixing: - Poor mixing of this compound into the platelet suspension. | 2. Mixing Procedure: - Ensure the stir bar is rotating at the correct speed (as per instrument guidelines) before and after adding the agonist. | |
| 3. Air Bubbles: - Introduction of air bubbles into the cuvette.[1] | 3. Sample Handling: - Be careful when pipetting to avoid introducing air bubbles, which can interfere with light transmission. | |
| Unexpected Aggregation Curve Shape | 1. Slow Onset of this compound: - The assay was stopped before the maximal aggregation was reached.[1] | 1. Extended Runtimes: - Increase the data acquisition time to capture the complete aggregation profile, which may be longer than for other agonists. |
| 2. Donor-Specific Variability: - Differences in platelet reactivity between blood donors. | 2. Donor Screening: - If possible, use blood from the same healthy, medication-free donor for a series of experiments to minimize biological variability. | |
| 3. Interference from Medications: - Donor may be taking medications that affect platelet function (e.g., aspirin, NSAIDs). | 3. Donor Exclusion Criteria: - Screen donors for the use of antiplatelet medications for at least 7-10 days prior to blood donation. |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper platelet-rich plasma (PRP) layer into a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP with PPP to the desired concentration (typically 250 x 10^9/L).
This compound-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette the required volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring.
-
Add a specific concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission for a sufficient duration (e.g., 10-15 minutes) to capture the full aggregation response, paying attention to the slow onset characteristic of this compound.[1]
Visualizations
Signaling Pathway of this compound in Platelets
Caption: Signaling cascade initiated by this compound binding to the TP receptor.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Step-by-step workflow for the this compound platelet aggregation assay.
Troubleshooting Logic for Inconsistent Aggregation Results
Caption: A logical flowchart for troubleshooting inconsistent results.
References
Technical Support Center: Troubleshooting EP 171 Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in platelet aggregation assays involving EP 171.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a highly potent and specific thromboxane A2 (TXA2) mimetic that functions as a high-affinity agonist for the thromboxane A2 receptor (TP receptor) on human platelets.[1] Unlike more common TP receptor agonists like U-46619, this compound is approximately 90 times more potent and exhibits a characteristically slow onset and offset of action.[1] Its binding to the TP receptor initiates a signaling cascade that leads to platelet shape change and aggregation.[1]
Q2: Why am I seeing a delayed or slow aggregation response with this compound?
A hallmark of this compound is its slow onset of action.[1] If you are accustomed to the rapid aggregation induced by other agonists, the response to this compound will appear significantly delayed. It is crucial to extend the recording time for aggregation to ensure you capture the full response curve.
Q3: The potency of my this compound seems to vary between experiments. What could be the cause?
Given that this compound is a very potent agonist, even minor variations in concentration can lead to substantial differences in platelet aggregation.[1] Inconsistent results in potency can often be traced back to issues with stock solution stability, dilution errors, or improper mixing. Ensure precise and consistent preparation of all dilutions.
Q4: Can I use the same experimental setup for this compound as I do for other agonists like ADP or collagen?
While the fundamental principles of light transmission aggregometry (LTA) remain the same, the unique properties of this compound may require protocol adjustments. The slow kinetics of this compound mean that pre-incubation times and the total aggregation recording time may need to be optimized.[1] Direct comparison with agonists that act on different receptors and through different pathways will naturally yield distinct aggregation profiles.
Troubleshooting Guide
Below are common issues encountered during this compound platelet aggregation assays, along with potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Aggregation Response | 1. Reagent Issues: - this compound degradation (improper storage). - Incorrect this compound concentration (dilution error). - Expired or improperly stored reagents (e.g., saline, buffer).[1] | 1. Reagent Verification: - Prepare fresh this compound dilutions from a validated stock solution for each experiment. - Verify the calculations for all dilutions. - Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. |
| 2. Platelet Preparation: - Low platelet count in platelet-rich plasma (PRP). - Platelets activated during blood collection or processing. - Time between blood collection and assay is too long (>4 hours). | 2. Platelet Quality Control: - Perform a platelet count on the PRP and adjust if necessary. - Use careful phlebotomy techniques to prevent platelet activation. - Standardize the time from blood collection to the start of the assay, ideally within 2-4 hours. | |
| 3. Instrument Malfunction: - Aggregometer not calibrated. - Incorrect temperature setting (should be 37°C). | 3. Instrument Check: - Perform daily calibration and quality control checks on the aggregometer. - Ensure the sample block is maintained at 37°C. | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: - Inconsistent volumes of this compound or platelet suspension. | 1. Pipetting Technique: - Use calibrated pipettes and ensure proper technique. - For small volumes, consider using a fresh tip for each replicate. |
| 2. Inadequate Mixing: - Poor mixing of this compound into the platelet suspension. | 2. Mixing Procedure: - Ensure the stir bar is rotating at the correct speed (as per instrument guidelines) before and after adding the agonist. | |
| 3. Air Bubbles: - Introduction of air bubbles into the cuvette.[1] | 3. Sample Handling: - Be careful when pipetting to avoid introducing air bubbles, which can interfere with light transmission. | |
| Unexpected Aggregation Curve Shape | 1. Slow Onset of this compound: - The assay was stopped before the maximal aggregation was reached.[1] | 1. Extended Runtimes: - Increase the data acquisition time to capture the complete aggregation profile, which may be longer than for other agonists. |
| 2. Donor-Specific Variability: - Differences in platelet reactivity between blood donors. | 2. Donor Screening: - If possible, use blood from the same healthy, medication-free donor for a series of experiments to minimize biological variability. | |
| 3. Interference from Medications: - Donor may be taking medications that affect platelet function (e.g., aspirin, NSAIDs). | 3. Donor Exclusion Criteria: - Screen donors for the use of antiplatelet medications for at least 7-10 days prior to blood donation. |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper platelet-rich plasma (PRP) layer into a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP with PPP to the desired concentration (typically 250 x 10^9/L).
This compound-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette the required volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring.
-
Add a specific concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission for a sufficient duration (e.g., 10-15 minutes) to capture the full aggregation response, paying attention to the slow onset characteristic of this compound.[1]
Visualizations
Signaling Pathway of this compound in Platelets
Caption: Signaling cascade initiated by this compound binding to the TP receptor.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Step-by-step workflow for the this compound platelet aggregation assay.
Troubleshooting Logic for Inconsistent Aggregation Results
Caption: A logical flowchart for troubleshooting inconsistent results.
References
Technical Support Center: Optimizing EP 171 Concentration for Maximal Smooth Muscle Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EP 171 in smooth muscle contraction experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the successful optimization of this compound concentration for a maximal and reproducible smooth muscle response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in smooth muscle?
This compound is a highly potent and specific synthetic thromboxane A2 (TXA2) mimetic. It functions as a high-affinity agonist for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor found on smooth muscle cells.[1][2] Activation of the TP receptor by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration and sensitization of the contractile apparatus to calcium, ultimately resulting in smooth muscle contraction.[3][4]
Q2: What is a typical effective concentration range for this compound?
This compound is exceptionally potent. Published studies have reported EC50 values (the concentration that produces 50% of the maximal response) for smooth muscle contraction in the picomolar (pM) range, typically between 45 pM and 138 pM, depending on the specific tissue preparation.[1] It is 33-167 times more potent than the commonly used TP receptor agonist U-46619.[1] Therefore, initial dose-response experiments should cover a wide concentration range, starting from the low picomolar level.
Q3: Why is the onset and offset of the response to this compound so slow?
The slow kinetics of this compound are a known characteristic and a critical factor to consider in experimental design.[1] The time to reach a maximal contractile response can be significantly longer than for other agonists. Similarly, washout of the compound and reversal of the contraction are also prolonged, sometimes taking hours for a 50% reversal.[1] This is thought to be related to the high affinity of this compound for the TP receptor and potentially its lipophilicity, leading to slower diffusion and dissociation from the receptor.[5]
Q4: Can the effects of this compound be reversed?
Yes, the contractile effects of this compound can be reversed by TP receptor antagonists, such as EP 092, GR 32191, or BM 13177.[1] However, due to the slow offset of this compound, the reversal of an established contraction by an antagonist is also a slow process.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | Inadequate Concentration: The concentrations tested may be too low, even in the picomolar range. | Prepare fresh serial dilutions and test a wider concentration range, starting from as low as 1 pM and extending to 1 µM to ensure the full dose-response curve is captured. |
| Tissue Viability: The smooth muscle tissue may have been damaged during dissection or may not be viable. | Always test tissue viability with a high-potassium solution (e.g., 80 mM KCl) at the beginning and end of the experiment. A robust contraction in response to KCl indicates viable tissue.[6] | |
| Insufficient Equilibration Time: Due to the slow onset of this compound, the tissue may not have had enough time to respond. | Increase the incubation time for each concentration of this compound. Allow at least 30-60 minutes, or until a stable plateau in the contraction is observed, before adding the next concentration. | |
| High variability between tissue preparations | Biological Variation: Inherent differences between animals or different sections of the same tissue. | Use tissues from the same animal for direct comparisons whenever possible. Normalize responses to a standard agonist (e.g., KCl or a reference TP agonist like U-46619) to account for inter-tissue variability. |
| Inconsistent Tissue Handling: Variations in dissection, mounting tension, or equilibration. | Follow a standardized protocol for tissue preparation and mounting. Ensure consistent tension is applied to each tissue strip. | |
| Difficulty achieving a stable baseline | Spontaneous Contractions: Some smooth muscle preparations exhibit spontaneous rhythmic contractions. | Allow for a longer equilibration period (e-g., 60-90 minutes) for the tissue to stabilize. If spontaneous activity persists, it may be a characteristic of the chosen tissue. |
| Contraction does not return to baseline after washout | Slow Offset of this compound: As noted, this compound has a very slow dissociation rate from the TP receptor.[1] | For washout experiments, allow for extended washout periods (several hours may be necessary).[1] Alternatively, use a TP receptor antagonist to actively reverse the contraction, but be aware that this reversal will also be slow. |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Organ Bath Assay for this compound Dose-Response
This protocol describes the measurement of isometric contraction of isolated vascular smooth muscle rings in response to this compound.
1. Tissue Preparation:
-
Euthanize the animal according to institutionally approved guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit solution (see composition below).
-
Gently remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in width.
2. Mounting the Tissue:
-
Mount each arterial ring on two L-shaped stainless-steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
The organ bath should be maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may need to be optimized for the specific tissue).
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high-potassium solution (80 mM KCl). A strong, sustained contraction confirms tissue viability.
-
Wash the tissue with Krebs-Henseleit solution to return to the baseline resting tension.
4. This compound Dose-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a very low concentration (e.g., 1 pM).
-
Due to the slow onset of action of this compound, allow sufficient time (e.g., 30-60 minutes or until a plateau is reached) for the response to stabilize at each concentration before adding the next.
-
Increase the concentration in half-log or log increments until a maximal response is achieved or the concentration-response curve plateaus.
5. Data Analysis:
-
Record the contractile force at each concentration of this compound.
-
Express the contraction as a percentage of the maximal response to the high-potassium solution or the maximal response to this compound.
-
Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 and the maximal response (Emax).
Krebs-Henseleit Solution Composition (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.7.
Data Presentation
Table 1: Potency of this compound in Various Smooth Muscle Preparations
| Tissue Preparation | EC50 (pM) | Reference |
| Guinea-pig trachea | 45 - 138 | [1] |
| Pig pulmonary artery | 45 - 138 | [1] |
| Other isolated smooth muscles | 45 - 138 | [1] |
Table 2: Comparison of Agonist Potency at the TP Receptor
| Agonist | Relative Potency vs. U-46619 | Reference |
| This compound | 33 - 167 times more potent | [1] |
| U-46619 | 1 (Reference) | [1] |
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of the slow relaxation of smooth muscle induced by a EP2 receptor agonist with a non-prostanoid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dmt.dk [dmt.dk]
Technical Support Center: Optimizing EP 171 Concentration for Maximal Smooth Muscle Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EP 171 in smooth muscle contraction experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the successful optimization of this compound concentration for a maximal and reproducible smooth muscle response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in smooth muscle?
This compound is a highly potent and specific synthetic thromboxane A2 (TXA2) mimetic. It functions as a high-affinity agonist for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor found on smooth muscle cells.[1][2] Activation of the TP receptor by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration and sensitization of the contractile apparatus to calcium, ultimately resulting in smooth muscle contraction.[3][4]
Q2: What is a typical effective concentration range for this compound?
This compound is exceptionally potent. Published studies have reported EC50 values (the concentration that produces 50% of the maximal response) for smooth muscle contraction in the picomolar (pM) range, typically between 45 pM and 138 pM, depending on the specific tissue preparation.[1] It is 33-167 times more potent than the commonly used TP receptor agonist U-46619.[1] Therefore, initial dose-response experiments should cover a wide concentration range, starting from the low picomolar level.
Q3: Why is the onset and offset of the response to this compound so slow?
The slow kinetics of this compound are a known characteristic and a critical factor to consider in experimental design.[1] The time to reach a maximal contractile response can be significantly longer than for other agonists. Similarly, washout of the compound and reversal of the contraction are also prolonged, sometimes taking hours for a 50% reversal.[1] This is thought to be related to the high affinity of this compound for the TP receptor and potentially its lipophilicity, leading to slower diffusion and dissociation from the receptor.[5]
Q4: Can the effects of this compound be reversed?
Yes, the contractile effects of this compound can be reversed by TP receptor antagonists, such as EP 092, GR 32191, or BM 13177.[1] However, due to the slow offset of this compound, the reversal of an established contraction by an antagonist is also a slow process.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | Inadequate Concentration: The concentrations tested may be too low, even in the picomolar range. | Prepare fresh serial dilutions and test a wider concentration range, starting from as low as 1 pM and extending to 1 µM to ensure the full dose-response curve is captured. |
| Tissue Viability: The smooth muscle tissue may have been damaged during dissection or may not be viable. | Always test tissue viability with a high-potassium solution (e.g., 80 mM KCl) at the beginning and end of the experiment. A robust contraction in response to KCl indicates viable tissue.[6] | |
| Insufficient Equilibration Time: Due to the slow onset of this compound, the tissue may not have had enough time to respond. | Increase the incubation time for each concentration of this compound. Allow at least 30-60 minutes, or until a stable plateau in the contraction is observed, before adding the next concentration. | |
| High variability between tissue preparations | Biological Variation: Inherent differences between animals or different sections of the same tissue. | Use tissues from the same animal for direct comparisons whenever possible. Normalize responses to a standard agonist (e.g., KCl or a reference TP agonist like U-46619) to account for inter-tissue variability. |
| Inconsistent Tissue Handling: Variations in dissection, mounting tension, or equilibration. | Follow a standardized protocol for tissue preparation and mounting. Ensure consistent tension is applied to each tissue strip. | |
| Difficulty achieving a stable baseline | Spontaneous Contractions: Some smooth muscle preparations exhibit spontaneous rhythmic contractions. | Allow for a longer equilibration period (e-g., 60-90 minutes) for the tissue to stabilize. If spontaneous activity persists, it may be a characteristic of the chosen tissue. |
| Contraction does not return to baseline after washout | Slow Offset of this compound: As noted, this compound has a very slow dissociation rate from the TP receptor.[1] | For washout experiments, allow for extended washout periods (several hours may be necessary).[1] Alternatively, use a TP receptor antagonist to actively reverse the contraction, but be aware that this reversal will also be slow. |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Organ Bath Assay for this compound Dose-Response
This protocol describes the measurement of isometric contraction of isolated vascular smooth muscle rings in response to this compound.
1. Tissue Preparation:
-
Euthanize the animal according to institutionally approved guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit solution (see composition below).
-
Gently remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in width.
2. Mounting the Tissue:
-
Mount each arterial ring on two L-shaped stainless-steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
The organ bath should be maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may need to be optimized for the specific tissue).
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high-potassium solution (80 mM KCl). A strong, sustained contraction confirms tissue viability.
-
Wash the tissue with Krebs-Henseleit solution to return to the baseline resting tension.
4. This compound Dose-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a very low concentration (e.g., 1 pM).
-
Due to the slow onset of action of this compound, allow sufficient time (e.g., 30-60 minutes or until a plateau is reached) for the response to stabilize at each concentration before adding the next.
-
Increase the concentration in half-log or log increments until a maximal response is achieved or the concentration-response curve plateaus.
5. Data Analysis:
-
Record the contractile force at each concentration of this compound.
-
Express the contraction as a percentage of the maximal response to the high-potassium solution or the maximal response to this compound.
-
Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 and the maximal response (Emax).
Krebs-Henseleit Solution Composition (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.7.
Data Presentation
Table 1: Potency of this compound in Various Smooth Muscle Preparations
| Tissue Preparation | EC50 (pM) | Reference |
| Guinea-pig trachea | 45 - 138 | [1] |
| Pig pulmonary artery | 45 - 138 | [1] |
| Other isolated smooth muscles | 45 - 138 | [1] |
Table 2: Comparison of Agonist Potency at the TP Receptor
| Agonist | Relative Potency vs. U-46619 | Reference |
| This compound | 33 - 167 times more potent | [1] |
| U-46619 | 1 (Reference) | [1] |
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of the slow relaxation of smooth muscle induced by a EP2 receptor agonist with a non-prostanoid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dmt.dk [dmt.dk]
Off-target effects of EP 171 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP 171. The information focuses on potential off-target effects, particularly at high concentrations, and provides detailed experimental protocols to help investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent and selective thromboxane A2 (TXA2) mimetic that acts as an agonist at the thromboxane A2 receptor, also known as the TP receptor.[1] It is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] Activation of the TP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium concentration, and activation of Rho/Rho-kinase pathways, resulting in physiological responses such as platelet aggregation and smooth muscle contraction.[1]
Q2: What are the known on-target effects of this compound?
As a potent TP receptor agonist, this compound is a powerful activator of human blood platelets, inducing both shape change and aggregation at very low concentrations (in the nanomolar and even picomolar range).[1] It is also a potent constrictor of various smooth muscle preparations.[1]
Q3: Are there known off-target effects of this compound, especially at high concentrations?
While this compound has shown high specificity for the TP receptor compared to other prostanoid receptors like EP1 and FP in initial studies, the potential for off-target effects at high concentrations cannot be ruled out.[1] Prostanoid receptors, as a family, can exhibit some degree of cross-reactivity, particularly at higher ligand concentrations. Therefore, at micromolar concentrations, this compound might interact with other prostanoid receptors (e.g., other EP subtypes, DP, or IP receptors).
Furthermore, studies with the structurally related TP receptor agonist U-46619 suggest potential off-target effects that may be independent of TP receptor activation, such as the potentiation of norepinephrine-induced vasoconstriction. It is plausible that this compound could exhibit similar effects at high concentrations.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target and off-target effects of this compound, a multi-pronged approach is recommended:
-
Selective Antagonists: Use a selective TP receptor antagonist (e.g., SQ 29548) in co-treatment with this compound. If the observed effect is blocked by the antagonist, it is likely mediated by the TP receptor (on-target). If the effect persists, it may be an off-target effect.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound. On-target effects are typically observed at much lower concentrations (pM to nM range) compared to potential off-target effects (µM range). A biphasic or unusual dose-response curve might indicate the engagement of multiple targets.
-
Receptor Knockout/Knockdown Models: Utilize cell lines or animal models where the TP receptor has been genetically removed or its expression is significantly reduced. An effect of this compound that persists in these models is indicative of an off-target mechanism.
-
Receptor Selectivity Profiling: Test this compound against a panel of other relevant receptors, particularly other prostanoid receptors, to directly assess its binding affinity and functional activity at these potential off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results (e.g., platelet aggregation, smooth muscle contraction). | 1. On-target effect variability: Differences in TP receptor expression levels between cell passages or tissue donors. 2. Off-target effects at high concentrations: Inconsistent activation of other signaling pathways. | 1. Standardize cell culture conditions and passage numbers. If using primary tissues, consider donor variability. 2. Perform a full dose-response curve to ensure you are working within the on-target concentration range. 3. Use a TP receptor antagonist to confirm the on-target nature of the response at your working concentration. |
| Unexpected physiological response not typical of TP receptor activation. | 1. Activation of other prostanoid receptors: At high concentrations, this compound might be activating other prostanoid receptors (e.g., EP1, EP3) leading to different downstream signals. 2. Non-receptor mediated effects: At very high concentrations, the compound may have physicochemical effects on the cell membrane or interact with other cellular components. | 1. Conduct a selectivity profiling experiment against a panel of prostanoid receptors. 2. Review literature for off-target effects of similar compounds (e.g., U-46619). 3. Include appropriate vehicle controls and consider testing a structurally related but inactive analog if available. |
| Difficulty in reversing the effects of this compound. | High receptor affinity and slow dissociation: this compound is known to have a very high affinity for the TP receptor and a slow offset of action. | 1. Use a high concentration of a potent TP receptor antagonist to facilitate reversal. 2. Allow for longer washout periods in your experimental protocol. For example, reversal of this compound-induced contractions in some tissues can take several hours.[1] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the related TP receptor agonist U-46619. Data for U-46619 is included to provide a broader context for potential off-target interactions of a potent TP agonist.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TP Receptor | Functional (Smooth Muscle Contraction) | EC50: 45 - 138 pM | [1] |
| TP Receptor | Functional (Platelet Shape Change) | EC50: ~0.1 nM | [1] | |
| TP Receptor | Functional (Platelet Aggregation) | EC50: ~1 nM | [1] | |
| TP Receptor | Radioligand Binding (Human Platelets) | IC50: 2.9 nM | [1] | |
| EP1 Receptor | Functional (Guinea-pig Fundus) | Less potent than at TP receptor | [1] | |
| FP Receptor | Functional (Dog Iris Sphincter) | Less potent than at TP receptor | [1] | |
| U-46619 | TP Receptor | Functional (Platelet Aggregation) | EC50: ~1.31 µM | [2] |
| TP Receptor | Functional (Platelet Shape Change) | EC50: 0.035 µM | [2] | |
| TP Receptor | Radioligand Binding (Human Platelets) | Kd: ~1.46 µM (low affinity site) | [2] |
Note: A comprehensive selectivity panel for this compound across all prostanoid receptors is not publicly available. The data for U-46619 suggests that at higher concentrations, off-target effects on other receptors or signaling pathways are possible.
Experimental Protocols
Prostanoid Receptor Selectivity Profiling via Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for various prostanoid receptors (TP, DP, EP1-4, FP, IP).
Materials:
-
Cell membranes from HEK293 cells individually expressing each human prostanoid receptor.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-SQ 29548 for TP, [³H]-PGE2 for EP receptors, etc.).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filter harvesting system.
-
Scintillation counter.
Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (protein concentration optimized for each receptor).
-
This compound dilution or vehicle control.
-
Specific radiolabeled ligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand for each receptor.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound for each receptor.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Off-Target Assessment via Intracellular Calcium Mobilization Assay
This protocol is designed to assess the functional activity of this compound at Gq-coupled prostanoid receptors (e.g., EP1, FP, TP) by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells expressing the prostanoid receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Positive control agonist for each receptor.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR).
Method:
-
Seed the cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Inject a range of concentrations of this compound into the wells and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Include a positive control agonist to confirm receptor functionality and vehicle controls to assess baseline drift.
-
Analyze the data to generate dose-response curves and determine the EC50 of this compound for each receptor.
Visualizations
Signaling Pathways of TP Receptor Activation
Caption: TP Receptor Signaling Pathways Activated by this compound.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for Investigating Off-Target Effects of this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
Off-target effects of EP 171 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP 171. The information focuses on potential off-target effects, particularly at high concentrations, and provides detailed experimental protocols to help investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent and selective thromboxane A2 (TXA2) mimetic that acts as an agonist at the thromboxane A2 receptor, also known as the TP receptor.[1] It is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] Activation of the TP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium concentration, and activation of Rho/Rho-kinase pathways, resulting in physiological responses such as platelet aggregation and smooth muscle contraction.[1]
Q2: What are the known on-target effects of this compound?
As a potent TP receptor agonist, this compound is a powerful activator of human blood platelets, inducing both shape change and aggregation at very low concentrations (in the nanomolar and even picomolar range).[1] It is also a potent constrictor of various smooth muscle preparations.[1]
Q3: Are there known off-target effects of this compound, especially at high concentrations?
While this compound has shown high specificity for the TP receptor compared to other prostanoid receptors like EP1 and FP in initial studies, the potential for off-target effects at high concentrations cannot be ruled out.[1] Prostanoid receptors, as a family, can exhibit some degree of cross-reactivity, particularly at higher ligand concentrations. Therefore, at micromolar concentrations, this compound might interact with other prostanoid receptors (e.g., other EP subtypes, DP, or IP receptors).
Furthermore, studies with the structurally related TP receptor agonist U-46619 suggest potential off-target effects that may be independent of TP receptor activation, such as the potentiation of norepinephrine-induced vasoconstriction. It is plausible that this compound could exhibit similar effects at high concentrations.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target and off-target effects of this compound, a multi-pronged approach is recommended:
-
Selective Antagonists: Use a selective TP receptor antagonist (e.g., SQ 29548) in co-treatment with this compound. If the observed effect is blocked by the antagonist, it is likely mediated by the TP receptor (on-target). If the effect persists, it may be an off-target effect.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound. On-target effects are typically observed at much lower concentrations (pM to nM range) compared to potential off-target effects (µM range). A biphasic or unusual dose-response curve might indicate the engagement of multiple targets.
-
Receptor Knockout/Knockdown Models: Utilize cell lines or animal models where the TP receptor has been genetically removed or its expression is significantly reduced. An effect of this compound that persists in these models is indicative of an off-target mechanism.
-
Receptor Selectivity Profiling: Test this compound against a panel of other relevant receptors, particularly other prostanoid receptors, to directly assess its binding affinity and functional activity at these potential off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results (e.g., platelet aggregation, smooth muscle contraction). | 1. On-target effect variability: Differences in TP receptor expression levels between cell passages or tissue donors. 2. Off-target effects at high concentrations: Inconsistent activation of other signaling pathways. | 1. Standardize cell culture conditions and passage numbers. If using primary tissues, consider donor variability. 2. Perform a full dose-response curve to ensure you are working within the on-target concentration range. 3. Use a TP receptor antagonist to confirm the on-target nature of the response at your working concentration. |
| Unexpected physiological response not typical of TP receptor activation. | 1. Activation of other prostanoid receptors: At high concentrations, this compound might be activating other prostanoid receptors (e.g., EP1, EP3) leading to different downstream signals. 2. Non-receptor mediated effects: At very high concentrations, the compound may have physicochemical effects on the cell membrane or interact with other cellular components. | 1. Conduct a selectivity profiling experiment against a panel of prostanoid receptors. 2. Review literature for off-target effects of similar compounds (e.g., U-46619). 3. Include appropriate vehicle controls and consider testing a structurally related but inactive analog if available. |
| Difficulty in reversing the effects of this compound. | High receptor affinity and slow dissociation: this compound is known to have a very high affinity for the TP receptor and a slow offset of action. | 1. Use a high concentration of a potent TP receptor antagonist to facilitate reversal. 2. Allow for longer washout periods in your experimental protocol. For example, reversal of this compound-induced contractions in some tissues can take several hours.[1] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the related TP receptor agonist U-46619. Data for U-46619 is included to provide a broader context for potential off-target interactions of a potent TP agonist.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TP Receptor | Functional (Smooth Muscle Contraction) | EC50: 45 - 138 pM | [1] |
| TP Receptor | Functional (Platelet Shape Change) | EC50: ~0.1 nM | [1] | |
| TP Receptor | Functional (Platelet Aggregation) | EC50: ~1 nM | [1] | |
| TP Receptor | Radioligand Binding (Human Platelets) | IC50: 2.9 nM | [1] | |
| EP1 Receptor | Functional (Guinea-pig Fundus) | Less potent than at TP receptor | [1] | |
| FP Receptor | Functional (Dog Iris Sphincter) | Less potent than at TP receptor | [1] | |
| U-46619 | TP Receptor | Functional (Platelet Aggregation) | EC50: ~1.31 µM | [2] |
| TP Receptor | Functional (Platelet Shape Change) | EC50: 0.035 µM | [2] | |
| TP Receptor | Radioligand Binding (Human Platelets) | Kd: ~1.46 µM (low affinity site) | [2] |
Note: A comprehensive selectivity panel for this compound across all prostanoid receptors is not publicly available. The data for U-46619 suggests that at higher concentrations, off-target effects on other receptors or signaling pathways are possible.
Experimental Protocols
Prostanoid Receptor Selectivity Profiling via Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for various prostanoid receptors (TP, DP, EP1-4, FP, IP).
Materials:
-
Cell membranes from HEK293 cells individually expressing each human prostanoid receptor.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-SQ 29548 for TP, [³H]-PGE2 for EP receptors, etc.).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filter harvesting system.
-
Scintillation counter.
Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (protein concentration optimized for each receptor).
-
This compound dilution or vehicle control.
-
Specific radiolabeled ligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand for each receptor.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound for each receptor.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Off-Target Assessment via Intracellular Calcium Mobilization Assay
This protocol is designed to assess the functional activity of this compound at Gq-coupled prostanoid receptors (e.g., EP1, FP, TP) by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells expressing the prostanoid receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Positive control agonist for each receptor.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR).
Method:
-
Seed the cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Inject a range of concentrations of this compound into the wells and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Include a positive control agonist to confirm receptor functionality and vehicle controls to assess baseline drift.
-
Analyze the data to generate dose-response curves and determine the EC50 of this compound for each receptor.
Visualizations
Signaling Pathways of TP Receptor Activation
Caption: TP Receptor Signaling Pathways Activated by this compound.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for Investigating Off-Target Effects of this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Improving the Stability of EP 171 in Experimental Solutions
For researchers, scientists, and drug development professionals utilizing EP 171, ensuring its stability in experimental solutions is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this potent thromboxane A2-mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
This compound is a high-affinity thromboxane A2-mimetic that acts as a potent TP-receptor agonist.[1] Its primary experimental applications include studying smooth muscle contraction and the activation of human blood platelets.[1] It is noted for its high potency, with EC50 values in the picomolar range, and its slow onset and offset of action in various biological preparations.[1]
Q2: What are the common factors that can affect the stability of this compound in solution?
While specific public data on the degradation pathways of this compound is limited, the stability of prostanoid analogs and other potent small molecules in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the chemical stability of compounds, potentially leading to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of susceptible functional groups.
-
Solvent Choice: The type of solvent used to dissolve and store this compound can affect its solubility and stability.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. When preparing aqueous working solutions, it is advisable to make them fresh for each experiment from the frozen stock and use them promptly.
Troubleshooting Guide
Q1: I am observing lower-than-expected potency or inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results or a decrease in potency can be indicative of compound degradation. Consider the following troubleshooting steps:
-
Assess Stock Solution Integrity:
-
How old is your stock solution? If it is several months old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
How was the stock solution stored? Ensure it was stored at a low temperature (-20°C or -80°C) and protected from light.
-
-
Evaluate Experimental Conditions:
-
Are you preparing fresh aqueous working solutions for each experiment? Avoid storing this compound in aqueous buffers for extended periods.
-
What is the pH of your experimental buffer? Investigate if the pH is contributing to instability.
-
Are your experimental solutions protected from light?
-
Q2: I see precipitation in my this compound stock solution. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent or if the temperature is too low.
-
Warm the solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Check the concentration: You may need to prepare a new stock solution at a lower concentration.
-
Consider an alternative solvent: If precipitation persists, a different organic solvent may be required.
Data Presentation
Due to the lack of publicly available stability data for this compound, the following tables present hypothetical data for a similar prostanoid analog to illustrate how stability can be assessed under different conditions.
Table 1: Hypothetical pH Stability of a Prostanoid Analog in Aqueous Buffer at 37°C
| pH | Percent Remaining after 8 hours |
| 5.0 | 95% |
| 7.4 | 85% |
| 8.5 | 60% |
Table 2: Hypothetical Temperature Stability of a Prostanoid Analog in DMSO
| Storage Temperature | Percent Remaining after 6 months |
| -80°C | >99% |
| -20°C | 98% |
| 4°C | 90% |
| Room Temperature | 75% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
-
Prepare a fresh stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution into the experimental buffer to a final concentration of 1 µM.
-
Divide the solution into several aliquots in separate vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Immediately analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Mandatory Visualizations
Caption: Workflow for assessing compound stability in an experimental buffer.
Caption: Simplified signaling pathway for a TP-receptor agonist like this compound.
References
Technical Support Center: Improving the Stability of EP 171 in Experimental Solutions
For researchers, scientists, and drug development professionals utilizing EP 171, ensuring its stability in experimental solutions is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this potent thromboxane A2-mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
This compound is a high-affinity thromboxane A2-mimetic that acts as a potent TP-receptor agonist.[1] Its primary experimental applications include studying smooth muscle contraction and the activation of human blood platelets.[1] It is noted for its high potency, with EC50 values in the picomolar range, and its slow onset and offset of action in various biological preparations.[1]
Q2: What are the common factors that can affect the stability of this compound in solution?
While specific public data on the degradation pathways of this compound is limited, the stability of prostanoid analogs and other potent small molecules in solution can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the chemical stability of compounds, potentially leading to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of susceptible functional groups.
-
Solvent Choice: The type of solvent used to dissolve and store this compound can affect its solubility and stability.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. When preparing aqueous working solutions, it is advisable to make them fresh for each experiment from the frozen stock and use them promptly.
Troubleshooting Guide
Q1: I am observing lower-than-expected potency or inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results or a decrease in potency can be indicative of compound degradation. Consider the following troubleshooting steps:
-
Assess Stock Solution Integrity:
-
How old is your stock solution? If it is several months old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
How was the stock solution stored? Ensure it was stored at a low temperature (-20°C or -80°C) and protected from light.
-
-
Evaluate Experimental Conditions:
-
Are you preparing fresh aqueous working solutions for each experiment? Avoid storing this compound in aqueous buffers for extended periods.
-
What is the pH of your experimental buffer? Investigate if the pH is contributing to instability.
-
Are your experimental solutions protected from light?
-
Q2: I see precipitation in my this compound stock solution. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent or if the temperature is too low.
-
Warm the solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Check the concentration: You may need to prepare a new stock solution at a lower concentration.
-
Consider an alternative solvent: If precipitation persists, a different organic solvent may be required.
Data Presentation
Due to the lack of publicly available stability data for this compound, the following tables present hypothetical data for a similar prostanoid analog to illustrate how stability can be assessed under different conditions.
Table 1: Hypothetical pH Stability of a Prostanoid Analog in Aqueous Buffer at 37°C
| pH | Percent Remaining after 8 hours |
| 5.0 | 95% |
| 7.4 | 85% |
| 8.5 | 60% |
Table 2: Hypothetical Temperature Stability of a Prostanoid Analog in DMSO
| Storage Temperature | Percent Remaining after 6 months |
| -80°C | >99% |
| -20°C | 98% |
| 4°C | 90% |
| Room Temperature | 75% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
-
Prepare a fresh stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution into the experimental buffer to a final concentration of 1 µM.
-
Divide the solution into several aliquots in separate vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Immediately analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Mandatory Visualizations
Caption: Workflow for assessing compound stability in an experimental buffer.
Caption: Simplified signaling pathway for a TP-receptor agonist like this compound.
References
Addressing slow onset and offset of EP 171 action in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow onset and offset of action with EP 171 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its action slow to appear and disappear?
A1: this compound is a highly potent and specific thromboxane A2 (TXA2) mimetic, acting as an agonist at the thromboxane A2 receptor (TP receptor), which is a G-protein coupled receptor (GPCR).[1] Its slow onset and offset are intrinsic properties of its interaction with the TP receptor. Studies have shown that the half-times for the onset and offset of its agonist action appear to be correlated with its high potency, more so than its lipophilicity.[1] For example, in isolated guinea-pig trachea, the reversal of this compound-induced contractions during washout can take approximately 3 hours.[1] This prolonged action is a key characteristic of the compound.
Q2: We are observing a delayed response to this compound in our functional assays. Is this expected?
A2: Yes, a delayed or slow onset of action is a known characteristic of this compound.[1] This has been observed in various preparations, including smooth muscle contractions and human platelet activation.[1] The time to reach a steady-state response will likely be longer compared to other TP receptor agonists like U-46619.[1] It is crucial to extend your incubation times to ensure you are capturing the maximal effect of the compound.
Q3: Why is the washout of this compound's effect taking so long in our experiments?
A3: The slow offset of this compound action is a documented phenomenon and is attributed to its slow dissociation from the TP receptor.[1] This is often linked to high-affinity binding. The drug-receptor complex is very stable, leading to a prolonged signaling cascade even after the removal of free this compound from the experimental medium. This slow reversal is also observed when using TP receptor antagonists to block the effects of this compound.[1]
Q4: Could experimental artifacts be contributing to the slow kinetics we observe?
A4: While the slow kinetics of this compound are primarily due to its molecular properties, certain experimental factors can exacerbate these observations. These can include:
-
Ligand depletion: At very low concentrations of this compound and high receptor density, the concentration of free ligand available to bind to receptors can be significantly reduced, affecting the observed association rate.
-
Rebinding: In assays with intact cells, this compound that dissociates from one receptor may immediately rebind to a neighboring receptor, slowing down the apparent dissociation rate.[2][3]
-
Membrane interactions: The lipophilicity of a compound can influence its partitioning into and out of the cell membrane, which can affect its local concentration near the receptor and thus its binding kinetics.[2][4][5]
-
Inadequate washout: Insufficient perfusion or washing steps during washout experiments may not effectively remove the compound from the tissue or cell preparation, contributing to a perceived slow offset.
Troubleshooting Guides
Issue 1: Difficulty in Determining Accurate Potency (EC50/IC50) due to Slow Onset
Possible Cause: The experiment duration is too short to allow this compound to reach equilibrium.
Troubleshooting Steps:
-
Extend Incubation Time: Increase the incubation time with this compound to allow the response to reach a stable plateau. It is recommended to perform a time-course experiment to determine the optimal incubation period.
-
Kinetic Analysis: Instead of relying solely on endpoint measurements, consider kinetic assays that measure the response over time. This can provide a more accurate assessment of the compound's activity.
-
Use a Faster-Responding System (if possible): Some tissues or cell lines may exhibit faster responses. For example, the pig pulmonary artery has been noted to be a more rapidly responding preparation for this compound compared to the guinea-pig trachea.[1]
Issue 2: Incomplete Reversal of this compound Effect After Washout or Antagonist Addition
Possible Cause: The washout period is insufficient, or the antagonist concentration is too low to effectively compete with the tightly bound this compound.
Troubleshooting Steps:
-
Prolonged Washout: Significantly extend the duration of the washout phase. Continuous perfusion systems are often more effective than discrete washing steps.
-
Increase Antagonist Concentration and Incubation Time: When using a competitive antagonist to reverse the effects of this compound, use a high concentration and allow for a longer incubation period to facilitate the displacement of this compound from the receptor.[1]
-
Consider Non-Competitive Antagonists: If available, a non-competitive antagonist that binds to an allosteric site might be more effective in inhibiting the signal regardless of this compound's tight binding to the orthosteric site.
Quantitative Data Summary
| Parameter | Agonist | Preparation | Value/Observation | Reference |
| Potency | This compound | Various isolated smooth muscle | 33-167 times more potent than U-46619 | [1] |
| This compound | Human blood platelets | ~90 times more potent than U-46619 | [1] | |
| EC50 | This compound | Various isolated smooth muscle | 45 - 138 pM | [1] |
| IC50 | This compound | Competition with [125I]-PTA-OH on human platelets | 2.9 nM | [1] |
| Offset Time | This compound | Guinea-pig trachea (50% reversal of contraction) | ~3 hours | [1] |
Experimental Protocols
Protocol 1: Kinetic Radioligand Binding Assay to Determine Association (k_on) and Dissociation (k_off) Rates
This protocol is a generalized method and should be optimized for your specific experimental system.
-
Objective: To determine the rates at which this compound binds to and dissociates from the TP receptor.
-
Materials:
-
Cell membranes or intact cells expressing the TP receptor.
-
Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation vials and cocktail.
-
Filtration apparatus.
-
-
Association Rate (k_on) Determination: a. Incubate a fixed concentration of radioligand and a range of concentrations of this compound with the receptor preparation. b. At various time points, terminate the binding reaction by rapid filtration. c. Quantify the bound radioactivity by liquid scintillation counting. d. Plot the specific binding against time for each concentration of this compound. e. Analyze the data using non-linear regression to fit to a one-phase or two-phase association model to determine the observed association rate constant (k_obs). f. Calculate k_on using the equation: k_on = (k_obs - k_off) / [Ligand].
-
Dissociation Rate (k_off) Determination: a. Pre-incubate the receptor preparation with a saturating concentration of this compound to allow for equilibrium binding. b. Initiate dissociation by adding a large excess of a high-affinity, unlabeled TP receptor antagonist to prevent rebinding of this compound. c. At various time points, terminate the reaction by rapid filtration. d. Quantify the remaining bound this compound (if using a labeled version of this compound) or the binding of a competing radioligand over time. e. Plot the natural logarithm of the specific binding against time. f. The negative slope of this line represents the dissociation rate constant (k_off).
Protocol 2: Functional Calcium Flux Assay to Measure Onset of Action
This protocol measures the increase in intracellular calcium, a downstream event of TP receptor activation via the Gq pathway.
-
Objective: To measure the rate of Gq-mediated signaling in response to this compound.
-
Materials:
-
Cells expressing the TP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound stock solution.
-
Fluorescence plate reader with an injection module.
-
-
Procedure: a. Seed cells in a multi-well plate and grow to confluence. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Wash the cells to remove excess dye. d. Place the plate in the fluorescence reader and record a baseline fluorescence reading. e. Inject this compound at the desired concentration and immediately begin recording the change in fluorescence over an extended period. f. The time to reach the peak response and the rate of increase in fluorescence can be used to characterize the onset of action.
Visualizations
Caption: this compound signaling through the TP receptor and Gq pathway.
Caption: Workflow for troubleshooting the slow onset of this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of ligands acting at GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Addressing slow onset and offset of EP 171 action in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow onset and offset of action with EP 171 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its action slow to appear and disappear?
A1: this compound is a highly potent and specific thromboxane A2 (TXA2) mimetic, acting as an agonist at the thromboxane A2 receptor (TP receptor), which is a G-protein coupled receptor (GPCR).[1] Its slow onset and offset are intrinsic properties of its interaction with the TP receptor. Studies have shown that the half-times for the onset and offset of its agonist action appear to be correlated with its high potency, more so than its lipophilicity.[1] For example, in isolated guinea-pig trachea, the reversal of this compound-induced contractions during washout can take approximately 3 hours.[1] This prolonged action is a key characteristic of the compound.
Q2: We are observing a delayed response to this compound in our functional assays. Is this expected?
A2: Yes, a delayed or slow onset of action is a known characteristic of this compound.[1] This has been observed in various preparations, including smooth muscle contractions and human platelet activation.[1] The time to reach a steady-state response will likely be longer compared to other TP receptor agonists like U-46619.[1] It is crucial to extend your incubation times to ensure you are capturing the maximal effect of the compound.
Q3: Why is the washout of this compound's effect taking so long in our experiments?
A3: The slow offset of this compound action is a documented phenomenon and is attributed to its slow dissociation from the TP receptor.[1] This is often linked to high-affinity binding. The drug-receptor complex is very stable, leading to a prolonged signaling cascade even after the removal of free this compound from the experimental medium. This slow reversal is also observed when using TP receptor antagonists to block the effects of this compound.[1]
Q4: Could experimental artifacts be contributing to the slow kinetics we observe?
A4: While the slow kinetics of this compound are primarily due to its molecular properties, certain experimental factors can exacerbate these observations. These can include:
-
Ligand depletion: At very low concentrations of this compound and high receptor density, the concentration of free ligand available to bind to receptors can be significantly reduced, affecting the observed association rate.
-
Rebinding: In assays with intact cells, this compound that dissociates from one receptor may immediately rebind to a neighboring receptor, slowing down the apparent dissociation rate.[2][3]
-
Membrane interactions: The lipophilicity of a compound can influence its partitioning into and out of the cell membrane, which can affect its local concentration near the receptor and thus its binding kinetics.[2][4][5]
-
Inadequate washout: Insufficient perfusion or washing steps during washout experiments may not effectively remove the compound from the tissue or cell preparation, contributing to a perceived slow offset.
Troubleshooting Guides
Issue 1: Difficulty in Determining Accurate Potency (EC50/IC50) due to Slow Onset
Possible Cause: The experiment duration is too short to allow this compound to reach equilibrium.
Troubleshooting Steps:
-
Extend Incubation Time: Increase the incubation time with this compound to allow the response to reach a stable plateau. It is recommended to perform a time-course experiment to determine the optimal incubation period.
-
Kinetic Analysis: Instead of relying solely on endpoint measurements, consider kinetic assays that measure the response over time. This can provide a more accurate assessment of the compound's activity.
-
Use a Faster-Responding System (if possible): Some tissues or cell lines may exhibit faster responses. For example, the pig pulmonary artery has been noted to be a more rapidly responding preparation for this compound compared to the guinea-pig trachea.[1]
Issue 2: Incomplete Reversal of this compound Effect After Washout or Antagonist Addition
Possible Cause: The washout period is insufficient, or the antagonist concentration is too low to effectively compete with the tightly bound this compound.
Troubleshooting Steps:
-
Prolonged Washout: Significantly extend the duration of the washout phase. Continuous perfusion systems are often more effective than discrete washing steps.
-
Increase Antagonist Concentration and Incubation Time: When using a competitive antagonist to reverse the effects of this compound, use a high concentration and allow for a longer incubation period to facilitate the displacement of this compound from the receptor.[1]
-
Consider Non-Competitive Antagonists: If available, a non-competitive antagonist that binds to an allosteric site might be more effective in inhibiting the signal regardless of this compound's tight binding to the orthosteric site.
Quantitative Data Summary
| Parameter | Agonist | Preparation | Value/Observation | Reference |
| Potency | This compound | Various isolated smooth muscle | 33-167 times more potent than U-46619 | [1] |
| This compound | Human blood platelets | ~90 times more potent than U-46619 | [1] | |
| EC50 | This compound | Various isolated smooth muscle | 45 - 138 pM | [1] |
| IC50 | This compound | Competition with [125I]-PTA-OH on human platelets | 2.9 nM | [1] |
| Offset Time | This compound | Guinea-pig trachea (50% reversal of contraction) | ~3 hours | [1] |
Experimental Protocols
Protocol 1: Kinetic Radioligand Binding Assay to Determine Association (k_on) and Dissociation (k_off) Rates
This protocol is a generalized method and should be optimized for your specific experimental system.
-
Objective: To determine the rates at which this compound binds to and dissociates from the TP receptor.
-
Materials:
-
Cell membranes or intact cells expressing the TP receptor.
-
Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation vials and cocktail.
-
Filtration apparatus.
-
-
Association Rate (k_on) Determination: a. Incubate a fixed concentration of radioligand and a range of concentrations of this compound with the receptor preparation. b. At various time points, terminate the binding reaction by rapid filtration. c. Quantify the bound radioactivity by liquid scintillation counting. d. Plot the specific binding against time for each concentration of this compound. e. Analyze the data using non-linear regression to fit to a one-phase or two-phase association model to determine the observed association rate constant (k_obs). f. Calculate k_on using the equation: k_on = (k_obs - k_off) / [Ligand].
-
Dissociation Rate (k_off) Determination: a. Pre-incubate the receptor preparation with a saturating concentration of this compound to allow for equilibrium binding. b. Initiate dissociation by adding a large excess of a high-affinity, unlabeled TP receptor antagonist to prevent rebinding of this compound. c. At various time points, terminate the reaction by rapid filtration. d. Quantify the remaining bound this compound (if using a labeled version of this compound) or the binding of a competing radioligand over time. e. Plot the natural logarithm of the specific binding against time. f. The negative slope of this line represents the dissociation rate constant (k_off).
Protocol 2: Functional Calcium Flux Assay to Measure Onset of Action
This protocol measures the increase in intracellular calcium, a downstream event of TP receptor activation via the Gq pathway.
-
Objective: To measure the rate of Gq-mediated signaling in response to this compound.
-
Materials:
-
Cells expressing the TP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound stock solution.
-
Fluorescence plate reader with an injection module.
-
-
Procedure: a. Seed cells in a multi-well plate and grow to confluence. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Wash the cells to remove excess dye. d. Place the plate in the fluorescence reader and record a baseline fluorescence reading. e. Inject this compound at the desired concentration and immediately begin recording the change in fluorescence over an extended period. f. The time to reach the peak response and the rate of increase in fluorescence can be used to characterize the onset of action.
Visualizations
Caption: this compound signaling through the TP receptor and Gq pathway.
Caption: Workflow for troubleshooting the slow onset of this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of ligands acting at GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Blocking EP 171 Effects with TP-Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TP-receptor antagonists to block the effects of EP 171, a potent thromboxane A2 (TP) receptor agonist.
Disclaimer: this compound is a potent synthetic analog of the prostaglandin endoperoxide PGH2 and should be handled with care. It is crucial to distinguish it from "E171," which is the food additive titanium dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a high-affinity and highly potent TP-receptor agonist.[1] Its primary effects, mediated through the activation of TP-receptors, include:
-
Platelet Activation: Induces platelet shape change and aggregation.[1]
-
Smooth Muscle Contraction: Causes contraction of various smooth muscles, such as those in the trachea and pulmonary artery.[1]
This compound is noted for its slow onset and offset of action, making its effects difficult to reverse by simple washout.[1]
Q2: How do TP-receptor antagonists block the effects of this compound?
A2: TP-receptor antagonists are competitive inhibitors that bind to TP-receptors, thereby preventing this compound from binding and activating the receptor. This blockade inhibits the downstream signaling cascade responsible for the physiological effects of this compound.
Q3: Which TP-receptor antagonists are effective against this compound?
A3: Several TP-receptor antagonists have been shown to be effective in blocking the actions of this compound. These include EP 092, GR 32191, and BM 13177.[1] Terutroban is another potent and selective TP-receptor antagonist that has undergone clinical investigation.[2][3][4]
Q4: What is the signaling pathway activated by this compound?
A4: this compound, upon binding to the Gq-protein coupled TP-receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key trigger for cellular responses like platelet aggregation and smooth muscle contraction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak blockade of this compound effect | 1. Inadequate antagonist concentration: The concentration of the TP-receptor antagonist may be too low to effectively compete with the high potency of this compound. 2. Antagonist degradation: The antagonist may have degraded due to improper storage or handling. 3. Incorrect experimental conditions: pH, temperature, or buffer composition may not be optimal for antagonist activity. 4. High receptor reserve: The tissue or cell type may have a high density of TP-receptors, requiring a higher concentration of the antagonist for effective blockade. | 1. Perform a dose-response curve for the antagonist to determine the optimal inhibitory concentration (IC50) or pA2 value. 2. Prepare fresh antagonist solutions and store them according to the manufacturer's instructions. Protect from light and repeated freeze-thaw cycles. 3. Ensure all experimental parameters are within the recommended range for the specific assay and antagonist. 4. Characterize the TP-receptor expression in your experimental system. Consider using a higher concentration of the antagonist or a more potent antagonist. |
| Variability in results between experiments | 1. Inconsistent cell/tissue preparation: Differences in cell passage number, confluency, or tissue dissection can lead to variability. 2. Pipetting errors: Inaccurate pipetting of agonist or antagonist solutions. 3. Variability in this compound activity: The potent nature of this compound can lead to significant variations with minor concentration changes. | 1. Standardize all cell culture and tissue preparation protocols. Use cells within a defined passage number range. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Slow reversal of this compound effects even with antagonist | 1. High affinity and slow dissociation of this compound: this compound is known for its slow offset from the TP-receptor.[1] | 1. Increase the incubation time with the antagonist to allow for sufficient competition with this compound. 2. For washout experiments, be aware that complete reversal of this compound's effects can take a significant amount of time.[1] |
| Apparent off-target effects | 1. Non-specific binding of the antagonist: At high concentrations, some antagonists may interact with other receptors or cellular components. | 1. Use the lowest effective concentration of the antagonist. 2. Test the antagonist's effect in the absence of this compound to identify any non-specific effects. 3. Consult the literature for known off-target effects of the specific antagonist being used. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Preparation | Value | Reference |
| EC50 | Isolated Smooth Muscle | 45 - 138 pM | [1] |
| IC50 (Binding) | Human Platelets | 2.9 nM | [1] |
| Potency vs. U-46619 | Human Platelets | ~90 times more potent | [1] |
Table 2: Efficacy of TP-Receptor Antagonists Against this compound
| Antagonist | Parameter | Preparation | Value | Reference |
| EP 092 | pA2 | Pig Pulmonary Artery | 8.09 | [1] |
| GR 32191 | - | - | Effective blockade noted | [1] |
| BM 13177 | - | - | Effective blockade noted | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the ability of a TP-receptor antagonist to inhibit this compound-induced platelet aggregation.
Materials:
-
Freshly drawn human blood (with anticoagulant, e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
TP-receptor antagonist (e.g., EP 092)
-
Saline or appropriate vehicle
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Baseline Measurement: Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation). Place a cuvette with PRP and set the 0% aggregation baseline.
-
Antagonist Incubation: Add the TP-receptor antagonist at various concentrations or its vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Agonist Addition: Add a submaximal concentration of this compound (predetermined from a dose-response curve) to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.
Smooth Muscle Contraction Assay
Objective: To assess the ability of a TP-receptor antagonist to block this compound-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, pig pulmonary artery)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
This compound
-
TP-receptor antagonist
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue into strips or rings and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Control Response: Obtain a reference contraction with a standard agonist (e.g., KCl or a stable thromboxane mimetic like U-46619).
-
Antagonist Incubation: After washing and returning to baseline, incubate the tissues with various concentrations of the TP-receptor antagonist or vehicle for a predetermined time.
-
This compound Challenge: Construct a cumulative concentration-response curve for this compound in the absence and presence of the antagonist.
-
Data Analysis: Measure the contractile force and plot the concentration-response curves. Calculate the pA2 value of the antagonist using a Schild plot analysis.
Calcium Mobilization Assay
Objective: To measure the inhibition of this compound-induced intracellular calcium release by a TP-receptor antagonist.
Materials:
-
Cells expressing TP-receptors (e.g., HEK293 cells transfected with the TP-receptor, platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
TP-receptor antagonist
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol to allow for dye loading.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cells.
-
Antagonist Incubation: Add the TP-receptor antagonist at various concentrations or its vehicle to the cells and incubate for a specified time.
-
Agonist Stimulation: Add this compound and immediately start recording the fluorescence signal over time.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Determine the IC50 of the antagonist for the inhibition of the calcium response.
Visualizations
Caption: this compound Signaling Pathway and Antagonist Blockade.
Caption: Platelet Aggregation Assay Workflow.
Caption: Troubleshooting Logic for Weak Antagonist Effect.
References
Technical Support Center: Blocking EP 171 Effects with TP-Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TP-receptor antagonists to block the effects of EP 171, a potent thromboxane A2 (TP) receptor agonist.
Disclaimer: this compound is a potent synthetic analog of the prostaglandin endoperoxide PGH2 and should be handled with care. It is crucial to distinguish it from "E171," which is the food additive titanium dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a high-affinity and highly potent TP-receptor agonist.[1] Its primary effects, mediated through the activation of TP-receptors, include:
-
Platelet Activation: Induces platelet shape change and aggregation.[1]
-
Smooth Muscle Contraction: Causes contraction of various smooth muscles, such as those in the trachea and pulmonary artery.[1]
This compound is noted for its slow onset and offset of action, making its effects difficult to reverse by simple washout.[1]
Q2: How do TP-receptor antagonists block the effects of this compound?
A2: TP-receptor antagonists are competitive inhibitors that bind to TP-receptors, thereby preventing this compound from binding and activating the receptor. This blockade inhibits the downstream signaling cascade responsible for the physiological effects of this compound.
Q3: Which TP-receptor antagonists are effective against this compound?
A3: Several TP-receptor antagonists have been shown to be effective in blocking the actions of this compound. These include EP 092, GR 32191, and BM 13177.[1] Terutroban is another potent and selective TP-receptor antagonist that has undergone clinical investigation.[2][3][4]
Q4: What is the signaling pathway activated by this compound?
A4: this compound, upon binding to the Gq-protein coupled TP-receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key trigger for cellular responses like platelet aggregation and smooth muscle contraction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak blockade of this compound effect | 1. Inadequate antagonist concentration: The concentration of the TP-receptor antagonist may be too low to effectively compete with the high potency of this compound. 2. Antagonist degradation: The antagonist may have degraded due to improper storage or handling. 3. Incorrect experimental conditions: pH, temperature, or buffer composition may not be optimal for antagonist activity. 4. High receptor reserve: The tissue or cell type may have a high density of TP-receptors, requiring a higher concentration of the antagonist for effective blockade. | 1. Perform a dose-response curve for the antagonist to determine the optimal inhibitory concentration (IC50) or pA2 value. 2. Prepare fresh antagonist solutions and store them according to the manufacturer's instructions. Protect from light and repeated freeze-thaw cycles. 3. Ensure all experimental parameters are within the recommended range for the specific assay and antagonist. 4. Characterize the TP-receptor expression in your experimental system. Consider using a higher concentration of the antagonist or a more potent antagonist. |
| Variability in results between experiments | 1. Inconsistent cell/tissue preparation: Differences in cell passage number, confluency, or tissue dissection can lead to variability. 2. Pipetting errors: Inaccurate pipetting of agonist or antagonist solutions. 3. Variability in this compound activity: The potent nature of this compound can lead to significant variations with minor concentration changes. | 1. Standardize all cell culture and tissue preparation protocols. Use cells within a defined passage number range. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Slow reversal of this compound effects even with antagonist | 1. High affinity and slow dissociation of this compound: this compound is known for its slow offset from the TP-receptor.[1] | 1. Increase the incubation time with the antagonist to allow for sufficient competition with this compound. 2. For washout experiments, be aware that complete reversal of this compound's effects can take a significant amount of time.[1] |
| Apparent off-target effects | 1. Non-specific binding of the antagonist: At high concentrations, some antagonists may interact with other receptors or cellular components. | 1. Use the lowest effective concentration of the antagonist. 2. Test the antagonist's effect in the absence of this compound to identify any non-specific effects. 3. Consult the literature for known off-target effects of the specific antagonist being used. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Preparation | Value | Reference |
| EC50 | Isolated Smooth Muscle | 45 - 138 pM | [1] |
| IC50 (Binding) | Human Platelets | 2.9 nM | [1] |
| Potency vs. U-46619 | Human Platelets | ~90 times more potent | [1] |
Table 2: Efficacy of TP-Receptor Antagonists Against this compound
| Antagonist | Parameter | Preparation | Value | Reference |
| EP 092 | pA2 | Pig Pulmonary Artery | 8.09 | [1] |
| GR 32191 | - | - | Effective blockade noted | [1] |
| BM 13177 | - | - | Effective blockade noted | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the ability of a TP-receptor antagonist to inhibit this compound-induced platelet aggregation.
Materials:
-
Freshly drawn human blood (with anticoagulant, e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
TP-receptor antagonist (e.g., EP 092)
-
Saline or appropriate vehicle
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Baseline Measurement: Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation). Place a cuvette with PRP and set the 0% aggregation baseline.
-
Antagonist Incubation: Add the TP-receptor antagonist at various concentrations or its vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Agonist Addition: Add a submaximal concentration of this compound (predetermined from a dose-response curve) to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.
Smooth Muscle Contraction Assay
Objective: To assess the ability of a TP-receptor antagonist to block this compound-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, pig pulmonary artery)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
This compound
-
TP-receptor antagonist
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue into strips or rings and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Control Response: Obtain a reference contraction with a standard agonist (e.g., KCl or a stable thromboxane mimetic like U-46619).
-
Antagonist Incubation: After washing and returning to baseline, incubate the tissues with various concentrations of the TP-receptor antagonist or vehicle for a predetermined time.
-
This compound Challenge: Construct a cumulative concentration-response curve for this compound in the absence and presence of the antagonist.
-
Data Analysis: Measure the contractile force and plot the concentration-response curves. Calculate the pA2 value of the antagonist using a Schild plot analysis.
Calcium Mobilization Assay
Objective: To measure the inhibition of this compound-induced intracellular calcium release by a TP-receptor antagonist.
Materials:
-
Cells expressing TP-receptors (e.g., HEK293 cells transfected with the TP-receptor, platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
TP-receptor antagonist
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol to allow for dye loading.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cells.
-
Antagonist Incubation: Add the TP-receptor antagonist at various concentrations or its vehicle to the cells and incubate for a specified time.
-
Agonist Stimulation: Add this compound and immediately start recording the fluorescence signal over time.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Determine the IC50 of the antagonist for the inhibition of the calcium response.
Visualizations
Caption: this compound Signaling Pathway and Antagonist Blockade.
Caption: Platelet Aggregation Assay Workflow.
Caption: Troubleshooting Logic for Weak Antagonist Effect.
References
Technical Support Center: Mitigating Compound-Induced Cell Toxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell toxicity issues during long-term experiments with compounds designated as "171". Due to the varied use of this nomenclature in scientific literature, this guide addresses the most common interpretations: E171 (Titanium Dioxide) , a widely used food additive; Compound 171 , a BET inhibitor for cancer research; and EP 171 , a thromboxane A2-mimetic.
Section 1: E171 (Titanium Dioxide, TiO₂) Induced Toxicity
E171, a food additive containing titanium dioxide nanoparticles, is known to induce moderate cytotoxicity, primarily through oxidative stress, especially with repeated or long-term exposure.[1] The following guide provides strategies to mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of stress (e.g., increased granularity, reduced proliferation) after long-term exposure to E171. What is the likely cause?
A1: The primary mechanism of E171-induced toxicity is oxidative stress.[1] Repeated exposure leads to the accumulation of reactive oxygen species (ROS), which can cause damage to DNA and other cellular components, leading to the observed stress phenotypes.[1][2] Even after E171 is removed from the culture, these alterations can persist.[2]
Q2: How can I reduce the cytotoxicity of my E171 suspension?
A2: The cytotoxicity of E171 is related to the fraction of nanoparticles (<100 nm) in the suspension.[3] You can mitigate toxicity by:
-
Increasing Particle Size: The interaction of TiO₂ with proteins like albumin or serum components (FBS) can lead to particle agglomeration, increasing the hydrodynamic diameter and reducing the nanoparticle fraction.[3] Consider pre-incubating your E171 suspension in serum-containing medium before adding it to your cell culture.
-
Using a Food Matrix: Dispersing E171 in a complex matrix, such as yogurt, has been shown to increase particle size and inhibit ROS production.[3] While not always feasible for cell culture, this highlights the importance of the dispersion vehicle.
Q3: What are the recommended concentrations for long-term E171 exposure to minimize toxicity?
A3: Toxicity is dose-dependent. While high concentrations (e.g., 1000 µg/mL) show clear toxic effects, lower concentrations can still induce oxidative DNA damage.[4][5] Significant DNA damage has been observed at concentrations as low as 10 µg/mL for oxidative damage and 100 µg/mL for general DNA damage in colon organoids.[5] It is crucial to perform a dose-response curve for your specific cell type and experiment duration to determine the optimal non-toxic concentration.
Q4: Can I supplement my culture medium to counteract E171-induced oxidative stress?
A4: Yes, supplementing the medium with antioxidants may help mitigate ROS-induced damage. E171 exposure has been shown to downregulate the expression of antioxidant enzymes like catalase, superoxide dismutase, and glutathione reductase.[1] Consider supplementing with antioxidants such as N-acetylcysteine (NAC) or Vitamin E, though the efficacy would need to be validated for your specific experimental setup.
Quantitative Data Summary
Table 1: Effect of E171 on Cell Viability and Particle Size
| Cell Line | E171 Concentration | Exposure Time | Effect on Viability | Particle Size (Median) | Nanoparticle Fraction | Reference |
|---|---|---|---|---|---|---|
| Caco-2 | 1000 µg/mL | 24 h | Cytotoxic | - | - | [4] |
| Caco-2 | 0.22 and 20 mg/mL | 24 h | Increased ROS | 79 nm (in water) | 73-75% | [3] |
| Caco-2 | Not specified | 24 h | ROS production inhibited | 330 nm (in yogurt) | 20% | [3] |
| HCT116 | 5, 10, 50, 100 µg/cm² | 24 h | No toxic effects | - | - |[3] |
Table 2: E171-Induced DNA Damage in Human iPSC-derived Colon Organoids
| E171 Concentration | DNA Damage Type | Assay | Effect | Reference |
|---|---|---|---|---|
| 10 µg/mL | Oxidative DNA Damage | FPG-modified Comet Assay | Significant increase | [5] |
| 100 µg/mL | General DNA Damage | Alkaline Comet Assay | Significant increase |[5] |
Experimental Protocols
Protocol 1: Assessment of E171-Induced Oxidative Stress
-
Cell Seeding: Plate cells (e.g., Caco-2) in a suitable multi-well plate and allow them to adhere and reach the desired confluency.
-
E171 Preparation: Prepare a stock suspension of E171 in sterile, deionized water. Disperse thoroughly using sonication. Prepare working concentrations by diluting the stock in a complete cell culture medium. To test mitigation, prepare a parallel set of working solutions pre-incubated with 10% FBS for 1 hour at 37°C.
-
Exposure: Expose cells to a range of E171 concentrations for the desired duration (e.g., 24h, 72h, or longer for chronic studies).
-
ROS Measurement:
-
Wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells.
Diagrams
Caption: Workflow for E171 toxicity and mitigation.
Caption: E171-induced oxidative stress pathway.
Section 2: Compound 171 (BET Inhibitor) Induced Toxicity
Compound 171 is a BET (Bromodomain and Extra-Terminal domain) inhibitor with anti-tumor activity. Its "toxicity" in cancer cell lines is often the desired therapeutic effect: inhibition of proliferation and cell cycle arrest.[6] In non-cancerous cells or when trying to maintain a stable culture for other assays, this anti-proliferative effect can be problematic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells stop dividing and arrest in the G0/G1 phase after treatment with Compound 171. How can I continue my long-term experiment?
A1: This is the expected mechanism of action for Compound 171.[6] It inhibits BET proteins, leading to the regulation of cell cycle proteins like c-Myc and p21, causing G0/G1 arrest.[6] To manage this:
-
Use a Pulsed Dosing Regimen: Instead of continuous exposure, treat cells for a limited period (e.g., 24-48 hours), then wash out the compound and allow cells to recover before the next treatment cycle.
-
Titrate to a Lower Dose: Find the minimum concentration that achieves the desired secondary effect (e.g., modulation of a specific downstream target) without causing complete cell cycle arrest.
Q2: Is Compound 171 supposed to induce apoptosis? I'm not seeing significant cell death.
A2: No, Compound 171 has a limited effect on apoptosis. Significant apoptosis is typically observed only at very high doses (>50 µM).[6] Its primary anti-tumor activity stems from its anti-proliferative and cell cycle arresting effects.[6] If you are observing significant cell death at lower concentrations, it may be due to off-target effects in your specific cell model or issues with compound stability/solubility.
Q3: How can I distinguish between desired anti-proliferative effects and unwanted cytotoxicity?
A3:
-
Cell Viability vs. Cell Number: Use assays that measure metabolic activity (e.g., MTT, PrestoBlue) to assess cell viability. Compare these results with direct cell counts or confluence measurements. A stable viability reading with a plateau in cell number indicates cytostatic effects, not cytotoxicity.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to specifically quantify cell death. Low levels of apoptosis/necrosis in the presence of reduced proliferation confirm a cytostatic effect.
Quantitative Data Summary
Table 3: Activity of Compound 171
| Effect | Concentration | Cell Lines | Observation | Reference |
|---|---|---|---|---|
| Anti-proliferative | Dose-dependent | A549, HT29, PC-3 | Clear anti-proliferative effects observed | [6] |
| Cell Cycle Arrest | Dose-dependent | A549, HT29, PC-3 | Induces G0/G1 phase arrest | [6] |
| Apoptosis | > 50 µM | Not specified | Apoptosis observed only at high doses |[6] |
Experimental Protocols
Protocol 2: Pulsed Dosing Regimen for Long-Term Culture
-
Cell Seeding: Plate cells to a low density (e.g., 20-30% confluency) to allow room for recovery and growth.
-
Initial Treatment (Pulse): Add Compound 171 at the desired concentration and incubate for a defined period (e.g., 48 hours).
-
Washout: Aspirate the medium containing the compound. Wash the cells twice with sterile PBS. Add fresh, compound-free medium.
-
Recovery Phase: Culture the cells in the compound-free medium for a set recovery period (e.g., 72 hours), monitoring for resumption of proliferation.
-
Re-treatment: Once cells have recovered (e.g., reached 50-60% confluency), repeat the treatment cycle starting from Step 2.
-
Monitoring: At the end of each pulse and recovery phase, harvest a subset of cells for analysis (e.g., cell count, viability assay, cell cycle analysis).
Diagrams
Caption: Simplified pathway of Compound 171 action.
Section 3: this compound (Thromboxane A2-mimetic) Induced Effects
This compound is a highly potent thromboxane A2 (TP) receptor agonist.[7] In long-term experiments, "toxicity" would likely manifest as cellular stress due to sustained and potent receptor activation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells (e.g., smooth muscle cells, platelets) are showing morphological changes and are difficult to maintain after exposure to this compound. Why?
A1: this compound is a very potent TP-receptor agonist, 33-167 times more potent than the standard agonist U-46619.[7] It causes strong and sustained receptor activation, which can lead to profound changes in cell morphology, signaling, and function. The effects are also very slowly reversible, meaning even after washout, the compound may remain bound to the receptor, causing continuous stimulation.[7]
Q2: How can I mitigate the overwhelming effects of this compound in my long-term culture?
A2:
-
Use Extremely Low Concentrations: Due to its high potency, with EC₅₀ values in the picomolar range (45-138 pM), it is critical to use very low concentrations.[7] Perform a thorough dose-response to find the minimal concentration needed for your experiment.
-
Use a TP-receptor Antagonist: To reverse the effects or to prevent overstimulation, you can use a specific TP-receptor antagonist like EP 092.[7] You can add the antagonist after a certain period of this compound stimulation to stop the signaling cascade.
-
Limit Exposure Time: Given the slow offset of its action, use the shortest possible exposure time that is sufficient to elicit the desired biological response.
Diagrams
Caption: Experimental workflow for managing this compound effects.
References
- 1. Continuous in vitro exposure of intestinal epithelial cells to E171 food additive causes oxidative stress, inducing oxidation of DNA bases but no endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food grade titanium dioxide accumulation leads to cellular alterations in colon cells after removal of a 24-hour exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Food Additive E171 and Titanium Dioxide Nanoparticles (TiO2-NPs) on Caco-2 Colon Cancer Cells [mdpi.com]
- 5. E171-induced toxicity in human iPSC-derived colon organoids: Effects on cell viability, ROS generation, DNA damage, and gene expression changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compound-Induced Cell Toxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell toxicity issues during long-term experiments with compounds designated as "171". Due to the varied use of this nomenclature in scientific literature, this guide addresses the most common interpretations: E171 (Titanium Dioxide) , a widely used food additive; Compound 171 , a BET inhibitor for cancer research; and EP 171 , a thromboxane A2-mimetic.
Section 1: E171 (Titanium Dioxide, TiO₂) Induced Toxicity
E171, a food additive containing titanium dioxide nanoparticles, is known to induce moderate cytotoxicity, primarily through oxidative stress, especially with repeated or long-term exposure.[1] The following guide provides strategies to mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of stress (e.g., increased granularity, reduced proliferation) after long-term exposure to E171. What is the likely cause?
A1: The primary mechanism of E171-induced toxicity is oxidative stress.[1] Repeated exposure leads to the accumulation of reactive oxygen species (ROS), which can cause damage to DNA and other cellular components, leading to the observed stress phenotypes.[1][2] Even after E171 is removed from the culture, these alterations can persist.[2]
Q2: How can I reduce the cytotoxicity of my E171 suspension?
A2: The cytotoxicity of E171 is related to the fraction of nanoparticles (<100 nm) in the suspension.[3] You can mitigate toxicity by:
-
Increasing Particle Size: The interaction of TiO₂ with proteins like albumin or serum components (FBS) can lead to particle agglomeration, increasing the hydrodynamic diameter and reducing the nanoparticle fraction.[3] Consider pre-incubating your E171 suspension in serum-containing medium before adding it to your cell culture.
-
Using a Food Matrix: Dispersing E171 in a complex matrix, such as yogurt, has been shown to increase particle size and inhibit ROS production.[3] While not always feasible for cell culture, this highlights the importance of the dispersion vehicle.
Q3: What are the recommended concentrations for long-term E171 exposure to minimize toxicity?
A3: Toxicity is dose-dependent. While high concentrations (e.g., 1000 µg/mL) show clear toxic effects, lower concentrations can still induce oxidative DNA damage.[4][5] Significant DNA damage has been observed at concentrations as low as 10 µg/mL for oxidative damage and 100 µg/mL for general DNA damage in colon organoids.[5] It is crucial to perform a dose-response curve for your specific cell type and experiment duration to determine the optimal non-toxic concentration.
Q4: Can I supplement my culture medium to counteract E171-induced oxidative stress?
A4: Yes, supplementing the medium with antioxidants may help mitigate ROS-induced damage. E171 exposure has been shown to downregulate the expression of antioxidant enzymes like catalase, superoxide dismutase, and glutathione reductase.[1] Consider supplementing with antioxidants such as N-acetylcysteine (NAC) or Vitamin E, though the efficacy would need to be validated for your specific experimental setup.
Quantitative Data Summary
Table 1: Effect of E171 on Cell Viability and Particle Size
| Cell Line | E171 Concentration | Exposure Time | Effect on Viability | Particle Size (Median) | Nanoparticle Fraction | Reference |
|---|---|---|---|---|---|---|
| Caco-2 | 1000 µg/mL | 24 h | Cytotoxic | - | - | [4] |
| Caco-2 | 0.22 and 20 mg/mL | 24 h | Increased ROS | 79 nm (in water) | 73-75% | [3] |
| Caco-2 | Not specified | 24 h | ROS production inhibited | 330 nm (in yogurt) | 20% | [3] |
| HCT116 | 5, 10, 50, 100 µg/cm² | 24 h | No toxic effects | - | - |[3] |
Table 2: E171-Induced DNA Damage in Human iPSC-derived Colon Organoids
| E171 Concentration | DNA Damage Type | Assay | Effect | Reference |
|---|---|---|---|---|
| 10 µg/mL | Oxidative DNA Damage | FPG-modified Comet Assay | Significant increase | [5] |
| 100 µg/mL | General DNA Damage | Alkaline Comet Assay | Significant increase |[5] |
Experimental Protocols
Protocol 1: Assessment of E171-Induced Oxidative Stress
-
Cell Seeding: Plate cells (e.g., Caco-2) in a suitable multi-well plate and allow them to adhere and reach the desired confluency.
-
E171 Preparation: Prepare a stock suspension of E171 in sterile, deionized water. Disperse thoroughly using sonication. Prepare working concentrations by diluting the stock in a complete cell culture medium. To test mitigation, prepare a parallel set of working solutions pre-incubated with 10% FBS for 1 hour at 37°C.
-
Exposure: Expose cells to a range of E171 concentrations for the desired duration (e.g., 24h, 72h, or longer for chronic studies).
-
ROS Measurement:
-
Wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells.
Diagrams
Caption: Workflow for E171 toxicity and mitigation.
Caption: E171-induced oxidative stress pathway.
Section 2: Compound 171 (BET Inhibitor) Induced Toxicity
Compound 171 is a BET (Bromodomain and Extra-Terminal domain) inhibitor with anti-tumor activity. Its "toxicity" in cancer cell lines is often the desired therapeutic effect: inhibition of proliferation and cell cycle arrest.[6] In non-cancerous cells or when trying to maintain a stable culture for other assays, this anti-proliferative effect can be problematic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells stop dividing and arrest in the G0/G1 phase after treatment with Compound 171. How can I continue my long-term experiment?
A1: This is the expected mechanism of action for Compound 171.[6] It inhibits BET proteins, leading to the regulation of cell cycle proteins like c-Myc and p21, causing G0/G1 arrest.[6] To manage this:
-
Use a Pulsed Dosing Regimen: Instead of continuous exposure, treat cells for a limited period (e.g., 24-48 hours), then wash out the compound and allow cells to recover before the next treatment cycle.
-
Titrate to a Lower Dose: Find the minimum concentration that achieves the desired secondary effect (e.g., modulation of a specific downstream target) without causing complete cell cycle arrest.
Q2: Is Compound 171 supposed to induce apoptosis? I'm not seeing significant cell death.
A2: No, Compound 171 has a limited effect on apoptosis. Significant apoptosis is typically observed only at very high doses (>50 µM).[6] Its primary anti-tumor activity stems from its anti-proliferative and cell cycle arresting effects.[6] If you are observing significant cell death at lower concentrations, it may be due to off-target effects in your specific cell model or issues with compound stability/solubility.
Q3: How can I distinguish between desired anti-proliferative effects and unwanted cytotoxicity?
A3:
-
Cell Viability vs. Cell Number: Use assays that measure metabolic activity (e.g., MTT, PrestoBlue) to assess cell viability. Compare these results with direct cell counts or confluence measurements. A stable viability reading with a plateau in cell number indicates cytostatic effects, not cytotoxicity.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to specifically quantify cell death. Low levels of apoptosis/necrosis in the presence of reduced proliferation confirm a cytostatic effect.
Quantitative Data Summary
Table 3: Activity of Compound 171
| Effect | Concentration | Cell Lines | Observation | Reference |
|---|---|---|---|---|
| Anti-proliferative | Dose-dependent | A549, HT29, PC-3 | Clear anti-proliferative effects observed | [6] |
| Cell Cycle Arrest | Dose-dependent | A549, HT29, PC-3 | Induces G0/G1 phase arrest | [6] |
| Apoptosis | > 50 µM | Not specified | Apoptosis observed only at high doses |[6] |
Experimental Protocols
Protocol 2: Pulsed Dosing Regimen for Long-Term Culture
-
Cell Seeding: Plate cells to a low density (e.g., 20-30% confluency) to allow room for recovery and growth.
-
Initial Treatment (Pulse): Add Compound 171 at the desired concentration and incubate for a defined period (e.g., 48 hours).
-
Washout: Aspirate the medium containing the compound. Wash the cells twice with sterile PBS. Add fresh, compound-free medium.
-
Recovery Phase: Culture the cells in the compound-free medium for a set recovery period (e.g., 72 hours), monitoring for resumption of proliferation.
-
Re-treatment: Once cells have recovered (e.g., reached 50-60% confluency), repeat the treatment cycle starting from Step 2.
-
Monitoring: At the end of each pulse and recovery phase, harvest a subset of cells for analysis (e.g., cell count, viability assay, cell cycle analysis).
Diagrams
Caption: Simplified pathway of Compound 171 action.
Section 3: this compound (Thromboxane A2-mimetic) Induced Effects
This compound is a highly potent thromboxane A2 (TP) receptor agonist.[7] In long-term experiments, "toxicity" would likely manifest as cellular stress due to sustained and potent receptor activation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells (e.g., smooth muscle cells, platelets) are showing morphological changes and are difficult to maintain after exposure to this compound. Why?
A1: this compound is a very potent TP-receptor agonist, 33-167 times more potent than the standard agonist U-46619.[7] It causes strong and sustained receptor activation, which can lead to profound changes in cell morphology, signaling, and function. The effects are also very slowly reversible, meaning even after washout, the compound may remain bound to the receptor, causing continuous stimulation.[7]
Q2: How can I mitigate the overwhelming effects of this compound in my long-term culture?
A2:
-
Use Extremely Low Concentrations: Due to its high potency, with EC₅₀ values in the picomolar range (45-138 pM), it is critical to use very low concentrations.[7] Perform a thorough dose-response to find the minimal concentration needed for your experiment.
-
Use a TP-receptor Antagonist: To reverse the effects or to prevent overstimulation, you can use a specific TP-receptor antagonist like EP 092.[7] You can add the antagonist after a certain period of this compound stimulation to stop the signaling cascade.
-
Limit Exposure Time: Given the slow offset of its action, use the shortest possible exposure time that is sufficient to elicit the desired biological response.
Diagrams
Caption: Experimental workflow for managing this compound effects.
References
- 1. Continuous in vitro exposure of intestinal epithelial cells to E171 food additive causes oxidative stress, inducing oxidation of DNA bases but no endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food grade titanium dioxide accumulation leads to cellular alterations in colon cells after removal of a 24-hour exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Food Additive E171 and Titanium Dioxide Nanoparticles (TiO2-NPs) on Caco-2 Colon Cancer Cells [mdpi.com]
- 5. E171-induced toxicity in human iPSC-derived colon organoids: Effects on cell viability, ROS generation, DNA damage, and gene expression changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new BET inhibitor, 171, inhibits tumor growth through cell proliferation inhibition more than apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling EP 171 compound
For researchers, scientists, and drug development professionals utilizing the potent thromboxane A2 mimetic, EP 171, this technical support center provides essential information for its effective storage, handling, and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, potent agonist of the thromboxane A2 (TP) receptor.[1] As a thromboxane A2 mimetic, it simulates the biological effects of thromboxane A2, a key mediator in processes such as platelet aggregation and smooth muscle contraction.[1] Its primary mechanism of action involves the activation of TP receptors, which are G protein-coupled receptors. This activation stimulates downstream signaling pathways, primarily through Gq and G13 proteins, leading to an increase in intracellular calcium and the activation of Rho/Rac pathways.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general guidelines for potent, small molecule compounds and similar molecules suggest the following:
-
Solid Form: The compound in its solid, supplied state should be stable at room temperature (15-25°C) for up to 12 months. It is advisable to protect it from prolonged exposure to light.
-
Solutions: For long-term storage, it is recommended to prepare stock solutions in an organic solvent such as DMSO. These stock solutions should be stored at -20°C and aliquoted into working volumes to minimize freeze-thaw cycles. The stability of small molecules in solution can vary, so it is best practice to prepare fresh dilutions in aqueous buffers for immediate use in experiments.
Q3: What are the key safety precautions for handling this compound?
A3: As a potent biological agent, this compound should be handled with care. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response in platelet aggregation assay | Compound Degradation: Thromboxane A2 and its mimetics can be unstable in aqueous solutions. | Prepare fresh dilutions of this compound in a suitable buffer immediately before each experiment. Avoid prolonged storage of aqueous solutions. |
| Receptor Desensitization: Prolonged exposure of platelets to a high concentration of an agonist can lead to receptor desensitization. | Optimize the concentration of this compound and the incubation time. Consider using a lower concentration range or a shorter pre-incubation period. | |
| Platelet Quality: The responsiveness of platelets can vary depending on the donor and the handling procedure. | Ensure proper blood collection and platelet-rich plasma (PRP) preparation techniques. Use fresh PRP for each experiment. | |
| High background signal or spontaneous platelet activation | Contamination: Contamination of reagents or labware can lead to platelet activation. | Use sterile, high-quality reagents and labware. |
| Mechanical Stress: Excessive mechanical stress during handling can activate platelets. | Handle PRP and platelet suspensions gently. Avoid vigorous vortexing or pipetting. | |
| Irreproducible results in smooth muscle contraction assay | Tissue Viability: The health and viability of the smooth muscle tissue are critical for a consistent response. | Ensure proper dissection and handling of the tissue to maintain its physiological responsiveness. Keep the tissue in an appropriate physiological salt solution at the correct temperature and pH. |
| Slow Onset/Offset of Action: this compound has been reported to have a slow onset and offset of action in some preparations.[1] | Allow for a sufficient equilibration period after the addition of this compound to observe the full contractile response. For washout experiments, a longer washout period may be necessary. | |
| Tachyphylaxis: Repeated application of the agonist may lead to a diminished response. | Allow for an adequate recovery period between applications of this compound. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood collected into 3.2% or 3.8% sodium citrate tubes.
-
This compound stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS) or other suitable buffer for dilutions.
-
Platelet aggregation agonists (e.g., ADP, collagen) for positive controls.
-
Light transmission aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Record the aggregation curve for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the increase in light transmission.
-
Smooth Muscle Contraction Assay
This protocol outlines a general procedure for evaluating the contractile effect of this compound on isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 and 5% CO2.
-
Organ bath system with force transducers.
-
This compound stock solution.
-
Contractile agents (e.g., potassium chloride, phenylephrine) for viability checks.
Methodology:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue and cut it into appropriate sizes (e.g., rings or strips).
-
Mount the tissue in the organ baths containing the physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Procedure:
-
After equilibration, test the viability of the tissue by inducing a contraction with a standard agent (e.g., high KCl solution).
-
Wash the tissue and allow it to return to baseline tension.
-
Add cumulative concentrations of this compound to the organ bath and record the contractile response until a maximal effect is observed.
-
The contractile force is measured by the force transducers and recorded.
-
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the Thromboxane A2 (TP) receptor.
Caption: this compound signaling pathway through the TP receptor.
References
Best practices for storing and handling EP 171 compound
For researchers, scientists, and drug development professionals utilizing the potent thromboxane A2 mimetic, EP 171, this technical support center provides essential information for its effective storage, handling, and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, potent agonist of the thromboxane A2 (TP) receptor.[1] As a thromboxane A2 mimetic, it simulates the biological effects of thromboxane A2, a key mediator in processes such as platelet aggregation and smooth muscle contraction.[1] Its primary mechanism of action involves the activation of TP receptors, which are G protein-coupled receptors. This activation stimulates downstream signaling pathways, primarily through Gq and G13 proteins, leading to an increase in intracellular calcium and the activation of Rho/Rac pathways.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general guidelines for potent, small molecule compounds and similar molecules suggest the following:
-
Solid Form: The compound in its solid, supplied state should be stable at room temperature (15-25°C) for up to 12 months. It is advisable to protect it from prolonged exposure to light.
-
Solutions: For long-term storage, it is recommended to prepare stock solutions in an organic solvent such as DMSO. These stock solutions should be stored at -20°C and aliquoted into working volumes to minimize freeze-thaw cycles. The stability of small molecules in solution can vary, so it is best practice to prepare fresh dilutions in aqueous buffers for immediate use in experiments.
Q3: What are the key safety precautions for handling this compound?
A3: As a potent biological agent, this compound should be handled with care. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response in platelet aggregation assay | Compound Degradation: Thromboxane A2 and its mimetics can be unstable in aqueous solutions. | Prepare fresh dilutions of this compound in a suitable buffer immediately before each experiment. Avoid prolonged storage of aqueous solutions. |
| Receptor Desensitization: Prolonged exposure of platelets to a high concentration of an agonist can lead to receptor desensitization. | Optimize the concentration of this compound and the incubation time. Consider using a lower concentration range or a shorter pre-incubation period. | |
| Platelet Quality: The responsiveness of platelets can vary depending on the donor and the handling procedure. | Ensure proper blood collection and platelet-rich plasma (PRP) preparation techniques. Use fresh PRP for each experiment. | |
| High background signal or spontaneous platelet activation | Contamination: Contamination of reagents or labware can lead to platelet activation. | Use sterile, high-quality reagents and labware. |
| Mechanical Stress: Excessive mechanical stress during handling can activate platelets. | Handle PRP and platelet suspensions gently. Avoid vigorous vortexing or pipetting. | |
| Irreproducible results in smooth muscle contraction assay | Tissue Viability: The health and viability of the smooth muscle tissue are critical for a consistent response. | Ensure proper dissection and handling of the tissue to maintain its physiological responsiveness. Keep the tissue in an appropriate physiological salt solution at the correct temperature and pH. |
| Slow Onset/Offset of Action: this compound has been reported to have a slow onset and offset of action in some preparations.[1] | Allow for a sufficient equilibration period after the addition of this compound to observe the full contractile response. For washout experiments, a longer washout period may be necessary. | |
| Tachyphylaxis: Repeated application of the agonist may lead to a diminished response. | Allow for an adequate recovery period between applications of this compound. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood collected into 3.2% or 3.8% sodium citrate tubes.
-
This compound stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS) or other suitable buffer for dilutions.
-
Platelet aggregation agonists (e.g., ADP, collagen) for positive controls.
-
Light transmission aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Record the aggregation curve for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the increase in light transmission.
-
Smooth Muscle Contraction Assay
This protocol outlines a general procedure for evaluating the contractile effect of this compound on isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 and 5% CO2.
-
Organ bath system with force transducers.
-
This compound stock solution.
-
Contractile agents (e.g., potassium chloride, phenylephrine) for viability checks.
Methodology:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue and cut it into appropriate sizes (e.g., rings or strips).
-
Mount the tissue in the organ baths containing the physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Procedure:
-
After equilibration, test the viability of the tissue by inducing a contraction with a standard agent (e.g., high KCl solution).
-
Wash the tissue and allow it to return to baseline tension.
-
Add cumulative concentrations of this compound to the organ bath and record the contractile response until a maximal effect is observed.
-
The contractile force is measured by the force transducers and recorded.
-
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the Thromboxane A2 (TP) receptor.
Caption: this compound signaling pathway through the TP receptor.
References
Validation & Comparative
A Comparative Analysis of the Thromboxane A2 Receptor Agonists: EP 171 vs. U-46619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent thromboxane A2 (TP) receptor agonists, EP 171 and U-46619. Both compounds are widely used in research to study the physiological and pathological roles of the thromboxane A2 pathway, which is critically involved in hemostasis, thrombosis, and smooth muscle contraction. This document summarizes their relative potencies, supported by experimental data, and outlines the methodologies used in these assessments.
Executive Summary
This compound and U-46619 are synthetic analogs of prostaglandin endoperoxides that potently activate the thromboxane A2 receptor. However, experimental evidence consistently demonstrates that This compound is a significantly more potent agonist than U-46619 . Studies have shown this compound to be 33 to 167 times more potent in contracting various smooth muscle preparations and approximately 90 times more potent in activating human blood platelets compared to U-46619[1][2]. This difference in potency is a critical consideration for researchers designing experiments to investigate the thromboxane A2 signaling pathway.
Data Presentation: Potency Comparison
The following table summarizes the quantitative data on the potency of this compound and U-46619 from various experimental systems.
| Compound | Preparation/Assay | Parameter | Value | Reference |
| This compound | Isolated Smooth Muscle Preparations | EC50 | 45 - 138 pM | [1][2] |
| Human Blood Platelets (Shape Change) | Agonist Activity | 0.1 nM | [1][2] | |
| Human Blood Platelets (Aggregation) | Agonist Activity | 1 nM | [1][2] | |
| Human Platelet TP-Receptor Binding | IC50 | 2.9 nM | [1] | |
| Human Platelet TP-Receptor Binding | Ki (estimated) | ~1 nM | [1] | |
| U-46619 | General TP Receptor Agonist | EC50 | 0.035 µM (35 nM) | [3][4] |
| Human Platelets (Aggregation) | EC50 | 0.013 µM (13 nM) | [5] | |
| Human Platelets (Shape Change) | EC50 | 0.58 µM (580 nM) | [5] | |
| Rabbit Platelets (Aggregation) | - | Full Agonist | [6] | |
| Rat Aorta (Contraction) | - | Potent Agonist | [7][8] | |
| Guinea-pig Trachea (Contraction) | - | Potent Agonist | [6] |
Signaling Pathways and Mechanism of Action
Both this compound and U-46619 exert their effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq proteins, which in turn activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as platelet aggregation and smooth muscle contraction[9][10]. Additionally, TP receptor activation can stimulate other signaling pathways, including the activation of RhoA, p38MAPK, and ERK1/2[3][5].
Experimental Protocols
The potency of this compound and U-46619 is typically assessed using a variety of in vitro and ex vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
Isolated Smooth Muscle Contraction Assay
This assay measures the contractile response of isolated smooth muscle tissues to the application of TP receptor agonists.
-
Tissue Preparation: Various smooth muscle tissues such as guinea-pig trachea, rat aorta, or rabbit aorta are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Experimental Procedure: The tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are then generated by adding increasing concentrations of the agonist (this compound or U-46619) to the organ bath.
-
Data Analysis: The contractile response is measured isometrically using a force transducer. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the concentration-response curve.
Platelet Aggregation Assay
This assay quantifies the ability of TP receptor agonists to induce platelet aggregation.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate). Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Experimental Procedure: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension as aggregates form. A baseline is established, and then the agonist is added to the platelet suspension.
-
Data Analysis: The extent of aggregation is recorded over time. The EC50 for aggregation is determined as the concentration of the agonist that induces 50% of the maximum aggregation response. Platelet shape change, a precursor to aggregation, can also be measured as a decrease in light transmission.
Receptor Binding Assay
This assay determines the affinity of the compounds for the TP receptor.
-
Membrane Preparation: Cell membranes expressing the TP receptor (e.g., from platelets or transfected cell lines) are prepared by homogenization and centrifugation.
-
Experimental Procedure: The membranes are incubated with a radiolabeled TP receptor ligand (e.g., [3H]U-46619 or a radiolabeled antagonist) in the presence of varying concentrations of the unlabeled test compound (this compound or U-46619).
-
Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both this compound and U-46619 are invaluable tools for studying the thromboxane A2 pathway. The choice between these two agonists will depend on the specific requirements of the experiment. U-46619 is a well-characterized and widely used TP receptor agonist. However, for studies requiring a very high potency agonist, this compound represents a superior choice, exhibiting significantly greater potency in both smooth muscle and platelet preparations. Researchers should carefully consider the potency differences highlighted in this guide when designing their experimental protocols and interpreting their results.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Thromboxane A2 Receptor Agonists: EP 171 vs. U-46619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent thromboxane A2 (TP) receptor agonists, EP 171 and U-46619. Both compounds are widely used in research to study the physiological and pathological roles of the thromboxane A2 pathway, which is critically involved in hemostasis, thrombosis, and smooth muscle contraction. This document summarizes their relative potencies, supported by experimental data, and outlines the methodologies used in these assessments.
Executive Summary
This compound and U-46619 are synthetic analogs of prostaglandin endoperoxides that potently activate the thromboxane A2 receptor. However, experimental evidence consistently demonstrates that This compound is a significantly more potent agonist than U-46619 . Studies have shown this compound to be 33 to 167 times more potent in contracting various smooth muscle preparations and approximately 90 times more potent in activating human blood platelets compared to U-46619[1][2]. This difference in potency is a critical consideration for researchers designing experiments to investigate the thromboxane A2 signaling pathway.
Data Presentation: Potency Comparison
The following table summarizes the quantitative data on the potency of this compound and U-46619 from various experimental systems.
| Compound | Preparation/Assay | Parameter | Value | Reference |
| This compound | Isolated Smooth Muscle Preparations | EC50 | 45 - 138 pM | [1][2] |
| Human Blood Platelets (Shape Change) | Agonist Activity | 0.1 nM | [1][2] | |
| Human Blood Platelets (Aggregation) | Agonist Activity | 1 nM | [1][2] | |
| Human Platelet TP-Receptor Binding | IC50 | 2.9 nM | [1] | |
| Human Platelet TP-Receptor Binding | Ki (estimated) | ~1 nM | [1] | |
| U-46619 | General TP Receptor Agonist | EC50 | 0.035 µM (35 nM) | [3][4] |
| Human Platelets (Aggregation) | EC50 | 0.013 µM (13 nM) | [5] | |
| Human Platelets (Shape Change) | EC50 | 0.58 µM (580 nM) | [5] | |
| Rabbit Platelets (Aggregation) | - | Full Agonist | [6] | |
| Rat Aorta (Contraction) | - | Potent Agonist | [7][8] | |
| Guinea-pig Trachea (Contraction) | - | Potent Agonist | [6] |
Signaling Pathways and Mechanism of Action
Both this compound and U-46619 exert their effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq proteins, which in turn activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as platelet aggregation and smooth muscle contraction[9][10]. Additionally, TP receptor activation can stimulate other signaling pathways, including the activation of RhoA, p38MAPK, and ERK1/2[3][5].
Experimental Protocols
The potency of this compound and U-46619 is typically assessed using a variety of in vitro and ex vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
Isolated Smooth Muscle Contraction Assay
This assay measures the contractile response of isolated smooth muscle tissues to the application of TP receptor agonists.
-
Tissue Preparation: Various smooth muscle tissues such as guinea-pig trachea, rat aorta, or rabbit aorta are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Experimental Procedure: The tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are then generated by adding increasing concentrations of the agonist (this compound or U-46619) to the organ bath.
-
Data Analysis: The contractile response is measured isometrically using a force transducer. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the concentration-response curve.
Platelet Aggregation Assay
This assay quantifies the ability of TP receptor agonists to induce platelet aggregation.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate). Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Experimental Procedure: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension as aggregates form. A baseline is established, and then the agonist is added to the platelet suspension.
-
Data Analysis: The extent of aggregation is recorded over time. The EC50 for aggregation is determined as the concentration of the agonist that induces 50% of the maximum aggregation response. Platelet shape change, a precursor to aggregation, can also be measured as a decrease in light transmission.
Receptor Binding Assay
This assay determines the affinity of the compounds for the TP receptor.
-
Membrane Preparation: Cell membranes expressing the TP receptor (e.g., from platelets or transfected cell lines) are prepared by homogenization and centrifugation.
-
Experimental Procedure: The membranes are incubated with a radiolabeled TP receptor ligand (e.g., [3H]U-46619 or a radiolabeled antagonist) in the presence of varying concentrations of the unlabeled test compound (this compound or U-46619).
-
Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both this compound and U-46619 are invaluable tools for studying the thromboxane A2 pathway. The choice between these two agonists will depend on the specific requirements of the experiment. U-46619 is a well-characterized and widely used TP receptor agonist. However, for studies requiring a very high potency agonist, this compound represents a superior choice, exhibiting significantly greater potency in both smooth muscle and platelet preparations. Researchers should carefully consider the potency differences highlighted in this guide when designing their experimental protocols and interpreting their results.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of EP 171 for Thromboxane A2 (TP) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of EP 171's specificity for the thromboxane A2 (TP) receptor. It is important to note that this compound is a high-affinity TP-receptor agonist , a potent thromboxane A2-mimetic, used to study the physiological and pathological roles of TP-receptor activation.[1][2] Its high potency and specificity make it a valuable tool in dissecting the complex signaling pathways mediated by thromboxane. This document compares this compound's performance against other common TP-receptor ligands and details the experimental methodologies used for its validation.
Data Presentation: Comparative Ligand Performance
The specificity and potency of this compound have been characterized through various in vitro assays, including radioligand binding assays and functional assessments in platelets and smooth muscle tissues. The data consistently demonstrates its superior performance compared to other widely used TP-receptor agonists like U-46619 and STA2.
Table 1: Potency Comparison of TP-Receptor Agonists
| Compound | Assay Type | Preparation | Potency Metric | Value | Relative Potency vs. U-46619 | Citation |
| This compound | Radioligand Binding | Human Platelets | IC₅₀ | 2.9 nM | ~90x more potent | [1] |
| Kᵢ (estimated) | ~1.0 nM | [1] | ||||
| Platelet Aggregation | Human Platelets | EC₅₀ (Aggregation) | ~1.0 nM | ~90x more potent | [1] | |
| EC₅₀ (Shape Change) | ~0.1 nM | [1] | ||||
| Smooth Muscle Contraction | Various Tissues | EC₅₀ | 45 - 138 pM | 33 - 167x more potent | [1] | |
| U-46619 | Platelet Aggregation | Human Platelets | - | - | Standard | [3] |
| Smooth Muscle Contraction | Various Tissues | - | - | Standard | [1] | |
| STA₂ | Platelet Aggregation | Human Platelets | - | - | Less potent than this compound | [3] |
Table 2: Specificity Profile of this compound vs. Other Prostanoid Receptors
| Compound | Receptor Target | Preparation | Activity | Conclusion on Specificity | Citation |
| This compound | TP-Receptor | Human Platelets, Smooth Muscle | High Agonist Potency | Higher specificity for TP-receptors compared to STA₂ and U-46619 when tested against EP₁ and FP receptors. | [1] |
| EP₁-Receptor | Guinea-pig Fundus | Low Potency | [1] | ||
| FP-Receptor | Dog Iris Sphincter | Low Potency | [1] | ||
| STA₂ | TP-Receptor | Human Platelets | High Agonist Potency | Less specific than this compound. | [1] |
| U-46619 | TP-Receptor | Human Platelets | High Agonist Potency | Less specific than this compound. | [1] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
The following diagrams illustrate the key experimental and biological pathways relevant to the validation of this compound.
Caption: Experimental workflow for validating TP-receptor ligand specificity.
Caption: Primary signaling pathway of the TP-receptor activated by this compound.
Caption: Logical relationship between this compound and other TP-receptor ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of specificity data. Below are protocols for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for the TP-receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the TP-receptor.
Materials:
-
Receptor Source: Membrane preparations from human platelets or cells stably expressing human TP-receptors.
-
Radioligand: [³H]SQ 29,548 (a TP-receptor antagonist) or [¹²⁵I]-PTA-OH.[1][4]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled TP-receptor antagonist (e.g., unlabeled SQ 29,548).
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Instrumentation: Scintillation counter, glass fiber filters.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation Setup: In reaction tubes, combine:
-
The receptor membrane preparation.
-
A fixed concentration of the radioligand (e.g., [³H]SQ 29,548).
-
Varying concentrations of the test compound, this compound.
-
For total binding tubes, add buffer instead of the test compound.
-
For non-specific binding tubes, add a saturating concentration of the unlabeled antagonist.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of an agonist like this compound to induce platelet aggregation, a primary physiological response mediated by TP-receptors.
Objective: To determine the effective concentration (EC₅₀) of this compound for inducing platelet aggregation and to confirm its mechanism via TP-receptor blockade.
Materials:
-
Platelet Source: Human platelet-rich plasma (PRP), prepared from fresh whole blood collected in sodium citrate.[5]
-
Agonists: this compound, U-46619 (for comparison).
-
Antagonist: A specific TP-receptor antagonist (e.g., terutroban, EP 092).[6][7]
-
Instrumentation: Light Transmission Aggregometer (LTA).
Protocol:
-
PRP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation reference.
-
-
Aggregation Measurement:
-
Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer, allowing it to equilibrate to 37°C.
-
Add a specific concentration of the agonist (this compound) to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
-
Specificity Confirmation (Blockade):
-
Pre-incubate a PRP sample with a specific TP-receptor antagonist for a few minutes.
-
Add this compound and measure the aggregation response. A significant reduction or abolition of the aggregation response confirms that this compound acts through the TP-receptor.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved at each agonist concentration.
-
Plot the maximum aggregation (%) against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of EP 171 for Thromboxane A2 (TP) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of EP 171's specificity for the thromboxane A2 (TP) receptor. It is important to note that this compound is a high-affinity TP-receptor agonist , a potent thromboxane A2-mimetic, used to study the physiological and pathological roles of TP-receptor activation.[1][2] Its high potency and specificity make it a valuable tool in dissecting the complex signaling pathways mediated by thromboxane. This document compares this compound's performance against other common TP-receptor ligands and details the experimental methodologies used for its validation.
Data Presentation: Comparative Ligand Performance
The specificity and potency of this compound have been characterized through various in vitro assays, including radioligand binding assays and functional assessments in platelets and smooth muscle tissues. The data consistently demonstrates its superior performance compared to other widely used TP-receptor agonists like U-46619 and STA2.
Table 1: Potency Comparison of TP-Receptor Agonists
| Compound | Assay Type | Preparation | Potency Metric | Value | Relative Potency vs. U-46619 | Citation |
| This compound | Radioligand Binding | Human Platelets | IC₅₀ | 2.9 nM | ~90x more potent | [1] |
| Kᵢ (estimated) | ~1.0 nM | [1] | ||||
| Platelet Aggregation | Human Platelets | EC₅₀ (Aggregation) | ~1.0 nM | ~90x more potent | [1] | |
| EC₅₀ (Shape Change) | ~0.1 nM | [1] | ||||
| Smooth Muscle Contraction | Various Tissues | EC₅₀ | 45 - 138 pM | 33 - 167x more potent | [1] | |
| U-46619 | Platelet Aggregation | Human Platelets | - | - | Standard | [3] |
| Smooth Muscle Contraction | Various Tissues | - | - | Standard | [1] | |
| STA₂ | Platelet Aggregation | Human Platelets | - | - | Less potent than this compound | [3] |
Table 2: Specificity Profile of this compound vs. Other Prostanoid Receptors
| Compound | Receptor Target | Preparation | Activity | Conclusion on Specificity | Citation |
| This compound | TP-Receptor | Human Platelets, Smooth Muscle | High Agonist Potency | Higher specificity for TP-receptors compared to STA₂ and U-46619 when tested against EP₁ and FP receptors. | [1] |
| EP₁-Receptor | Guinea-pig Fundus | Low Potency | [1] | ||
| FP-Receptor | Dog Iris Sphincter | Low Potency | [1] | ||
| STA₂ | TP-Receptor | Human Platelets | High Agonist Potency | Less specific than this compound. | [1] |
| U-46619 | TP-Receptor | Human Platelets | High Agonist Potency | Less specific than this compound. | [1] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
The following diagrams illustrate the key experimental and biological pathways relevant to the validation of this compound.
Caption: Experimental workflow for validating TP-receptor ligand specificity.
Caption: Primary signaling pathway of the TP-receptor activated by this compound.
Caption: Logical relationship between this compound and other TP-receptor ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of specificity data. Below are protocols for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for the TP-receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the TP-receptor.
Materials:
-
Receptor Source: Membrane preparations from human platelets or cells stably expressing human TP-receptors.
-
Radioligand: [³H]SQ 29,548 (a TP-receptor antagonist) or [¹²⁵I]-PTA-OH.[1][4]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled TP-receptor antagonist (e.g., unlabeled SQ 29,548).
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Instrumentation: Scintillation counter, glass fiber filters.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation Setup: In reaction tubes, combine:
-
The receptor membrane preparation.
-
A fixed concentration of the radioligand (e.g., [³H]SQ 29,548).
-
Varying concentrations of the test compound, this compound.
-
For total binding tubes, add buffer instead of the test compound.
-
For non-specific binding tubes, add a saturating concentration of the unlabeled antagonist.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of an agonist like this compound to induce platelet aggregation, a primary physiological response mediated by TP-receptors.
Objective: To determine the effective concentration (EC₅₀) of this compound for inducing platelet aggregation and to confirm its mechanism via TP-receptor blockade.
Materials:
-
Platelet Source: Human platelet-rich plasma (PRP), prepared from fresh whole blood collected in sodium citrate.[5]
-
Agonists: this compound, U-46619 (for comparison).
-
Antagonist: A specific TP-receptor antagonist (e.g., terutroban, EP 092).[6][7]
-
Instrumentation: Light Transmission Aggregometer (LTA).
Protocol:
-
PRP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation reference.
-
-
Aggregation Measurement:
-
Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer, allowing it to equilibrate to 37°C.
-
Add a specific concentration of the agonist (this compound) to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
-
Specificity Confirmation (Blockade):
-
Pre-incubate a PRP sample with a specific TP-receptor antagonist for a few minutes.
-
Add this compound and measure the aggregation response. A significant reduction or abolition of the aggregation response confirms that this compound acts through the TP-receptor.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved at each agonist concentration.
-
Plot the maximum aggregation (%) against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
EP 171: A Comparative Guide to its Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thromboxane A2 (TXA2) mimetic, EP 171, and its cross-reactivity with other prostanoid receptors. This compound is a high-affinity agonist for the thromboxane A2 (TP) receptor, exhibiting significant potency in various biological systems. Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Comparative Analysis of Prostanoid Receptor Activity
This compound demonstrates very high agonist potency at TP receptors. While comprehensive quantitative data on its cross-reactivity with a full panel of prostanoid receptors is limited in publicly available literature, existing studies indicate a high degree of specificity for the TP receptor over the EP1 and FP receptors.
For comparative context, the table below includes data for this compound alongside other common TP receptor agonists, U-46619 and STA2. It is important to note that direct comparative studies of this compound against all other prostanoid receptors (DP1, DP2, EP2, EP3, EP4, IP) are not readily found in the reviewed literature.
| Compound | Receptor | Potency (EC50/IC50/Ki, nM) | Preparation | Reference |
| This compound | TP | EC50: 0.045 - 0.138 | Isolated Smooth Muscle | |
| TP | IC50: 2.9 (Ki ~1) | Human Platelets | ||
| EP1 | Less potent than at TP | Guinea-pig fundus | ||
| FP | Less potent than at TP | Dog iris sphincter | ||
| U-46619 | TP | EC50: ~35 | Various in vitro | |
| EP, DP, FP, IP | Lower potency than at TP | Recombinant human receptors | ||
| STA2 | TP | High potency | Various preparations | |
| EP1, FP | Less specific than this compound | Guinea-pig fundus, Dog iris sphincter |
Note: The potency of this compound at EP1 and FP receptors is qualitatively described as lower than its potency at the TP receptor, indicating higher specificity for the TP receptor compared to STA2 and U-46619.
Experimental Protocols
To assess the cross-reactivity of compounds like this compound, several key in vitro assays are employed. These include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity (EC50 or IC50).
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various prostanoid receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293 cells expressing TP, EP1, EP2, etc.).
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548 for the TP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation. The type of assay depends on the G-protein coupling of the prostanoid receptor.
-
Calcium Mobilization Assay (for Gq-coupled receptors: TP, EP1, FP):
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are seeded into a microplate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells.
-
Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
-
cAMP Assays (for Gs- and Gi-coupled receptors: DP1, EP2, EP4, IP and DP2, EP3 respectively):
Objective: To measure the increase (Gs) or decrease (Gi) in intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are plated in a microplate.
-
Compound Incubation: Cells are incubated with the test compound (this compound). For Gi-coupled receptors, cells are also stimulated with forskolin to induce cAMP production.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 or IC50 value is calculated based on the concentration-response curve.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.
TP Receptor Signaling (Gq-coupled)
Activation of the TP receptor by agonists like this compound primarily couples to Gq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: TP receptor signaling pathway.
Other Prostanoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways for other prostanoid receptors, highlighting the diversity of downstream effects.
EP1 and FP Receptor Signaling (Gq-coupled)
Similar to the TP receptor, EP1 and FP receptors are coupled to Gq, leading to increased intracellular calcium.
EP 171: A Comparative Guide to its Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thromboxane A2 (TXA2) mimetic, EP 171, and its cross-reactivity with other prostanoid receptors. This compound is a high-affinity agonist for the thromboxane A2 (TP) receptor, exhibiting significant potency in various biological systems. Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Comparative Analysis of Prostanoid Receptor Activity
This compound demonstrates very high agonist potency at TP receptors. While comprehensive quantitative data on its cross-reactivity with a full panel of prostanoid receptors is limited in publicly available literature, existing studies indicate a high degree of specificity for the TP receptor over the EP1 and FP receptors.
For comparative context, the table below includes data for this compound alongside other common TP receptor agonists, U-46619 and STA2. It is important to note that direct comparative studies of this compound against all other prostanoid receptors (DP1, DP2, EP2, EP3, EP4, IP) are not readily found in the reviewed literature.
| Compound | Receptor | Potency (EC50/IC50/Ki, nM) | Preparation | Reference |
| This compound | TP | EC50: 0.045 - 0.138 | Isolated Smooth Muscle | |
| TP | IC50: 2.9 (Ki ~1) | Human Platelets | ||
| EP1 | Less potent than at TP | Guinea-pig fundus | ||
| FP | Less potent than at TP | Dog iris sphincter | ||
| U-46619 | TP | EC50: ~35 | Various in vitro | |
| EP, DP, FP, IP | Lower potency than at TP | Recombinant human receptors | ||
| STA2 | TP | High potency | Various preparations | |
| EP1, FP | Less specific than this compound | Guinea-pig fundus, Dog iris sphincter |
Note: The potency of this compound at EP1 and FP receptors is qualitatively described as lower than its potency at the TP receptor, indicating higher specificity for the TP receptor compared to STA2 and U-46619.
Experimental Protocols
To assess the cross-reactivity of compounds like this compound, several key in vitro assays are employed. These include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity (EC50 or IC50).
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various prostanoid receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293 cells expressing TP, EP1, EP2, etc.).
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548 for the TP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation. The type of assay depends on the G-protein coupling of the prostanoid receptor.
-
Calcium Mobilization Assay (for Gq-coupled receptors: TP, EP1, FP):
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are seeded into a microplate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells.
-
Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
-
cAMP Assays (for Gs- and Gi-coupled receptors: DP1, EP2, EP4, IP and DP2, EP3 respectively):
Objective: To measure the increase (Gs) or decrease (Gi) in intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are plated in a microplate.
-
Compound Incubation: Cells are incubated with the test compound (this compound). For Gi-coupled receptors, cells are also stimulated with forskolin to induce cAMP production.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 or IC50 value is calculated based on the concentration-response curve.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.
TP Receptor Signaling (Gq-coupled)
Activation of the TP receptor by agonists like this compound primarily couples to Gq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: TP receptor signaling pathway.
Other Prostanoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways for other prostanoid receptors, highlighting the diversity of downstream effects.
EP1 and FP Receptor Signaling (Gq-coupled)
Similar to the TP receptor, EP1 and FP receptors are coupled to Gq, leading to increased intracellular calcium.
Comparative Analysis of EP 171 and Other Thromboxane A2 Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of EP 171, a potent thromboxane A2 (TXA2) mimetic, and other key TXA2 analogs, including the widely used U-46619 and STA2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, receptor binding affinities, and the experimental methodologies used for their evaluation.
Executive Summary
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and various pathological conditions through its interaction with the thromboxane A2 receptor (TP). Synthetic analogs of TXA2 are invaluable tools for studying its physiological and pathophysiological roles. This guide focuses on this compound, a high-affinity TP receptor agonist, and provides a direct comparison with other commonly used analogs. Experimental data consistently demonstrates the superior potency of this compound in inducing platelet aggregation and smooth muscle contraction. This guide summarizes the quantitative data, details the experimental protocols for robust comparison, and illustrates the key signaling pathways and experimental workflows.
Quantitative Comparison of Thromboxane A2 Analogs
The following tables summarize the quantitative data on the potency and receptor binding affinity of this compound, U-46619, and STA2. The data highlights the significantly higher potency of this compound across various experimental models.
Table 1: Potency of Thromboxane A2 Analogs in Functional Assays
| Analog | Assay Type | Preparation | EC50 Value | Relative Potency vs. U-46619 | Reference |
| This compound | Smooth Muscle Contraction | Various isolated tissues | 45 - 138 pM | 33 - 167 times more potent | [1][2] |
| Platelet Aggregation | Human Platelets | ~1 nM | ~90 times more potent | [1] | |
| Platelet Shape Change | Human Platelets | ~0.1 nM | - | [1] | |
| U-46619 | TP Receptor Agonism | In vitro preparation | 35 nM | 1 (Standard) | |
| Platelet Aggregation | Human Platelets | 0.58 µM | 1 (Standard) | ||
| Platelet Shape Change | Human Platelets | 13 nM | - | ||
| STA2 | Platelet Aggregation | Human Platelets | Not specified | Less potent than this compound | [1] |
Table 2: Receptor Binding Affinity of Thromboxane A2 Analogs
| Analog | Assay Type | Preparation | IC50 Value | Ki Value (estimated) | Reference |
| This compound | Radioligand Binding Assay | Human Platelets | 2.9 nM | ~1 nM | [1] |
| U-46619 | Radioligand Binding Assay | Human Platelets | - | - | |
| STA2 | Radioligand Binding Assay | Human Platelets | - | Less potent than this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of TXA2 analogs. Below are the protocols for two key experimental assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of TXA2 analogs to induce platelet aggregation in vitro.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used to set the baseline (100% light transmission).
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Place a 450 µL aliquot of the adjusted PRP into a glass cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in a lumi-aggregometer.
-
Add the TXA2 analog (e.g., this compound, U-46619, or STA2) at the desired concentration.
-
Record the change in light transmission for a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
Vasoconstriction Assay (Isolated Artery Rings)
This ex vivo assay assesses the contractile response of arterial smooth muscle to TXA2 analogs.
a. Preparation of Arterial Rings:
-
Obtain arterial tissue (e.g., porcine coronary artery, rabbit aorta) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect the artery and cut it into rings of 2-3 mm in width.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
b. Measurement of Isometric Contraction:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a reference contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
After a washout period and return to baseline tension, add the TXA2 analog in a cumulative concentration-response manner.
-
Record the increase in isometric tension at each concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the thromboxane A2 receptor and the workflows of the described experimental protocols.
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 receptor signaling cascade.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Workflow for Vasoconstriction Assay
Caption: Workflow for ex vivo vasoconstriction assay.
References
Comparative Analysis of EP 171 and Other Thromboxane A2 Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of EP 171, a potent thromboxane A2 (TXA2) mimetic, and other key TXA2 analogs, including the widely used U-46619 and STA2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, receptor binding affinities, and the experimental methodologies used for their evaluation.
Executive Summary
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and various pathological conditions through its interaction with the thromboxane A2 receptor (TP). Synthetic analogs of TXA2 are invaluable tools for studying its physiological and pathophysiological roles. This guide focuses on this compound, a high-affinity TP receptor agonist, and provides a direct comparison with other commonly used analogs. Experimental data consistently demonstrates the superior potency of this compound in inducing platelet aggregation and smooth muscle contraction. This guide summarizes the quantitative data, details the experimental protocols for robust comparison, and illustrates the key signaling pathways and experimental workflows.
Quantitative Comparison of Thromboxane A2 Analogs
The following tables summarize the quantitative data on the potency and receptor binding affinity of this compound, U-46619, and STA2. The data highlights the significantly higher potency of this compound across various experimental models.
Table 1: Potency of Thromboxane A2 Analogs in Functional Assays
| Analog | Assay Type | Preparation | EC50 Value | Relative Potency vs. U-46619 | Reference |
| This compound | Smooth Muscle Contraction | Various isolated tissues | 45 - 138 pM | 33 - 167 times more potent | [1][2] |
| Platelet Aggregation | Human Platelets | ~1 nM | ~90 times more potent | [1] | |
| Platelet Shape Change | Human Platelets | ~0.1 nM | - | [1] | |
| U-46619 | TP Receptor Agonism | In vitro preparation | 35 nM | 1 (Standard) | |
| Platelet Aggregation | Human Platelets | 0.58 µM | 1 (Standard) | ||
| Platelet Shape Change | Human Platelets | 13 nM | - | ||
| STA2 | Platelet Aggregation | Human Platelets | Not specified | Less potent than this compound | [1] |
Table 2: Receptor Binding Affinity of Thromboxane A2 Analogs
| Analog | Assay Type | Preparation | IC50 Value | Ki Value (estimated) | Reference |
| This compound | Radioligand Binding Assay | Human Platelets | 2.9 nM | ~1 nM | [1] |
| U-46619 | Radioligand Binding Assay | Human Platelets | - | - | |
| STA2 | Radioligand Binding Assay | Human Platelets | - | Less potent than this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of TXA2 analogs. Below are the protocols for two key experimental assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of TXA2 analogs to induce platelet aggregation in vitro.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used to set the baseline (100% light transmission).
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Place a 450 µL aliquot of the adjusted PRP into a glass cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in a lumi-aggregometer.
-
Add the TXA2 analog (e.g., this compound, U-46619, or STA2) at the desired concentration.
-
Record the change in light transmission for a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
Vasoconstriction Assay (Isolated Artery Rings)
This ex vivo assay assesses the contractile response of arterial smooth muscle to TXA2 analogs.
a. Preparation of Arterial Rings:
-
Obtain arterial tissue (e.g., porcine coronary artery, rabbit aorta) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect the artery and cut it into rings of 2-3 mm in width.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
b. Measurement of Isometric Contraction:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a reference contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
After a washout period and return to baseline tension, add the TXA2 analog in a cumulative concentration-response manner.
-
Record the increase in isometric tension at each concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the thromboxane A2 receptor and the workflows of the described experimental protocols.
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 receptor signaling cascade.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Workflow for Vasoconstriction Assay
Caption: Workflow for ex vivo vasoconstriction assay.
References
Reproducibility of EP 171-Induced Platelet Shape Change: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EP 171-induced platelet shape change experiments, evaluating its reproducibility and performance against other common platelet agonists. The information is intended to assist researchers in designing and interpreting experiments related to platelet activation.
Executive Summary
This compound is a highly potent thromboxane A2 (TP) receptor agonist, demonstrating significantly greater potency in inducing platelet shape change than the commonly used TP receptor agonist, U-46619.[1] While direct comparative studies on the reproducibility of this compound are limited, this guide synthesizes available data on this compound and other platelet agonists, alongside the reproducibility of standard platelet function assays, to provide a framework for experimental design and data interpretation. The primary methods for assessing platelet shape change, Light Transmission Aggregometry (LTA) and flow cytometry, offer distinct advantages in terms of qualitative and quantitative analysis. The reproducibility of these assays is influenced by the chosen agonist and its concentration, with flow cytometry generally considered to offer higher reproducibility.
Comparison of Agonist Potency in Inducing Platelet Shape Change
The potency of various platelet agonists in inducing shape change is a critical factor in experimental design. The half-maximal effective concentration (EC50) is a standard measure of agonist potency. The following table summarizes the available data on the potency of this compound and other common platelet agonists. It is important to note that direct comparisons are best made from studies where all agonists were evaluated under identical conditions.
| Agonist | Receptor(s) | Reported EC50 for Platelet Shape Change (Human Platelets) | Notes |
| This compound | Thromboxane A2 (TP) | Induces shape change at 0.1 nM [1] | Reported as ~90 times more potent than U-46619.[1] A specific EC50 value from a direct comparative study is not readily available. |
| U-46619 | Thromboxane A2 (TP) | ~35 nM | Data from a study on human platelets.[1] |
| ADP | P2Y1, P2Y12 | ~40-50 nM | Potency can be influenced by temperature. |
| Thrombin | PAR1, PAR4 | Not consistently reported for shape change alone | Thrombin is a potent agonist that rapidly induces both shape change and aggregation. |
| Collagen | GPVI, α2β1 | Not typically reported as an EC50 for shape change | Induces shape change upon adhesion of platelets to collagen fibers. |
Reproducibility of Platelet Shape Change Assays
The reproducibility of platelet shape change experiments is crucial for the reliability of research findings. It is typically assessed by the coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean.
| Assay Method | Typical Intra-Assay CV for Platelet Aggregation | Key Considerations for Reproducibility |
| Light Transmission Aggregometry (LTA) | < 15% for most agonists[2] | Considered the "gold standard" but can be influenced by operator variability, platelet count, and agonist concentration.[2] |
| Flow Cytometry | Generally considered highly reproducible | Allows for the analysis of individual platelets and can simultaneously measure multiple activation markers. Changes in forward and side scatter can indicate shape change.[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are generalized protocols for assessing platelet shape change using LTA and flow cytometry, which can be adapted for use with this compound.
Light Transmission Aggregometry (LTA) for Platelet Shape Change
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets change shape and aggregate. An initial decrease in light transmission corresponds to platelet shape change from discoid to spherical, followed by an increase in light transmission as platelets aggregate.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the agonist (e.g., this compound, U-46619, ADP) to the PRP and record the change in light transmission over time.
-
The initial decrease in light transmission is indicative of platelet shape change. The extent and rate of this change can be quantified.
-
Flow Cytometry for Platelet Shape Change and Activation
Principle: Flow cytometry can detect changes in platelet size and granularity, which are indicative of shape change, by measuring forward scatter (FSC) and side scatter (SSC). Additionally, it can quantify the expression of surface markers of platelet activation.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., ACD or sodium citrate).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Add fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., CD62P for P-selectin expression and PAC-1 for activated GPIIb/IIIa).
-
-
Agonist Stimulation:
-
Add the desired concentration of the agonist (e.g., this compound) to the diluted blood and incubate for a specific time at 37°C.
-
A resting (unstimulated) sample should be included as a negative control.
-
-
Fixation: Stop the reaction by adding a fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their characteristic FSC and SSC properties and/or positive staining for a platelet-specific marker.
-
Analyze the changes in FSC and SSC to assess shape change. An increase in FSC and SSC can be indicative of shape change and pseudopod formation.
-
Quantify the percentage of platelets positive for activation markers and the mean fluorescence intensity.
-
Visualizations
Signaling Pathway of this compound-Induced Platelet Shape Change
Caption: Signaling cascade of this compound in platelets.
Experimental Workflow for Platelet Shape Change Assay
Caption: General workflow for platelet shape change assay.
Logical Comparison of Platelet Agonists
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Shape Changes and Cytoskeleton Dynamics as Novel Therapeutic Targets for Anti-Thrombotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of EP 171-Induced Platelet Shape Change: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EP 171-induced platelet shape change experiments, evaluating its reproducibility and performance against other common platelet agonists. The information is intended to assist researchers in designing and interpreting experiments related to platelet activation.
Executive Summary
This compound is a highly potent thromboxane A2 (TP) receptor agonist, demonstrating significantly greater potency in inducing platelet shape change than the commonly used TP receptor agonist, U-46619.[1] While direct comparative studies on the reproducibility of this compound are limited, this guide synthesizes available data on this compound and other platelet agonists, alongside the reproducibility of standard platelet function assays, to provide a framework for experimental design and data interpretation. The primary methods for assessing platelet shape change, Light Transmission Aggregometry (LTA) and flow cytometry, offer distinct advantages in terms of qualitative and quantitative analysis. The reproducibility of these assays is influenced by the chosen agonist and its concentration, with flow cytometry generally considered to offer higher reproducibility.
Comparison of Agonist Potency in Inducing Platelet Shape Change
The potency of various platelet agonists in inducing shape change is a critical factor in experimental design. The half-maximal effective concentration (EC50) is a standard measure of agonist potency. The following table summarizes the available data on the potency of this compound and other common platelet agonists. It is important to note that direct comparisons are best made from studies where all agonists were evaluated under identical conditions.
| Agonist | Receptor(s) | Reported EC50 for Platelet Shape Change (Human Platelets) | Notes |
| This compound | Thromboxane A2 (TP) | Induces shape change at 0.1 nM [1] | Reported as ~90 times more potent than U-46619.[1] A specific EC50 value from a direct comparative study is not readily available. |
| U-46619 | Thromboxane A2 (TP) | ~35 nM | Data from a study on human platelets.[1] |
| ADP | P2Y1, P2Y12 | ~40-50 nM | Potency can be influenced by temperature. |
| Thrombin | PAR1, PAR4 | Not consistently reported for shape change alone | Thrombin is a potent agonist that rapidly induces both shape change and aggregation. |
| Collagen | GPVI, α2β1 | Not typically reported as an EC50 for shape change | Induces shape change upon adhesion of platelets to collagen fibers. |
Reproducibility of Platelet Shape Change Assays
The reproducibility of platelet shape change experiments is crucial for the reliability of research findings. It is typically assessed by the coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean.
| Assay Method | Typical Intra-Assay CV for Platelet Aggregation | Key Considerations for Reproducibility |
| Light Transmission Aggregometry (LTA) | < 15% for most agonists[2] | Considered the "gold standard" but can be influenced by operator variability, platelet count, and agonist concentration.[2] |
| Flow Cytometry | Generally considered highly reproducible | Allows for the analysis of individual platelets and can simultaneously measure multiple activation markers. Changes in forward and side scatter can indicate shape change.[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are generalized protocols for assessing platelet shape change using LTA and flow cytometry, which can be adapted for use with this compound.
Light Transmission Aggregometry (LTA) for Platelet Shape Change
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets change shape and aggregate. An initial decrease in light transmission corresponds to platelet shape change from discoid to spherical, followed by an increase in light transmission as platelets aggregate.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the agonist (e.g., this compound, U-46619, ADP) to the PRP and record the change in light transmission over time.
-
The initial decrease in light transmission is indicative of platelet shape change. The extent and rate of this change can be quantified.
-
Flow Cytometry for Platelet Shape Change and Activation
Principle: Flow cytometry can detect changes in platelet size and granularity, which are indicative of shape change, by measuring forward scatter (FSC) and side scatter (SSC). Additionally, it can quantify the expression of surface markers of platelet activation.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., ACD or sodium citrate).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Add fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., CD62P for P-selectin expression and PAC-1 for activated GPIIb/IIIa).
-
-
Agonist Stimulation:
-
Add the desired concentration of the agonist (e.g., this compound) to the diluted blood and incubate for a specific time at 37°C.
-
A resting (unstimulated) sample should be included as a negative control.
-
-
Fixation: Stop the reaction by adding a fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their characteristic FSC and SSC properties and/or positive staining for a platelet-specific marker.
-
Analyze the changes in FSC and SSC to assess shape change. An increase in FSC and SSC can be indicative of shape change and pseudopod formation.
-
Quantify the percentage of platelets positive for activation markers and the mean fluorescence intensity.
-
Visualizations
Signaling Pathway of this compound-Induced Platelet Shape Change
Caption: Signaling cascade of this compound in platelets.
Experimental Workflow for Platelet Shape Change Assay
Caption: General workflow for platelet shape change assay.
Logical Comparison of Platelet Agonists
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Shape Changes and Cytoskeleton Dynamics as Novel Therapeutic Targets for Anti-Thrombotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EP 171's Mechanism of Action: A Comparative Guide to TP-Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EP 171's performance as a thromboxane A2 (TP) receptor agonist and the use of TP-receptor antagonists to confirm its mechanism of action. This document synthesizes experimental data, details key methodologies, and visualizes relevant pathways to support further research and development in this area.
This compound has been identified as a highly potent and specific agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor centrally involved in platelet aggregation and smooth muscle contraction.[1] Its mechanism of action is confirmed through its potent biological effects, which can be competitively antagonized by known TP-receptor antagonists. This guide compares the pharmacological profile of this compound with the established TP-receptor agonist U-46619 and details the experimental approaches used to elucidate its function through the use of TP-receptor antagonists such as EP 092, GR 32191, and BM 13177.
Comparative Potency of TP-Receptor Agonists
This compound demonstrates significantly higher potency compared to the widely used synthetic TP-receptor agonist, U-46619. Experimental data from isolated smooth muscle preparations and human platelet aggregation assays consistently show that this compound elicits responses at much lower concentrations.
| Compound | Preparation | Parameter | Value | Relative Potency (vs. U-46619) |
| This compound | Various Isolated Smooth Muscles | EC50 | 45 - 138 pM[1] | 33 - 167 times more potent[1] |
| Human Platelets (Aggregation) | EC50 | ~1 nM[1] | ~90 times more potent[1] | |
| Human Platelets (Shape Change) | EC50 | ~0.1 nM[1] | - | |
| U-46619 | Human Platelets (Aggregation) | EC50 | ~0.58 - 1.31 µM[2][3] | 1 (Standard) |
| Human Platelets (Shape Change) | EC50 | ~0.013 - 0.035 µM[2] | - |
Confirmation of Mechanism of Action Using TP-Receptor Antagonists
The specific interaction of this compound with the TP-receptor is confirmed by the ability of selective TP-receptor antagonists to block its effects. The potency of these antagonists is often quantified by their pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
| Antagonist | Agonist(s) | Preparation | pA2 Value |
| EP 092 | This compound & U-46619 | Pig Pulmonary Artery | 8.09 & 8.15, respectively[1] |
| GR 32191 | U-46619 | Human Platelets | ~8.2[4] |
| BM 13177 | U-46619 | Human Platelets | - |
The similar pA2 values of EP 092 against both this compound and U-46619 in the pig pulmonary artery strongly indicate that both agonists act on the same receptor.[1] Furthermore, established responses to this compound are slowly reversed by high concentrations of TP-receptor antagonists, including EP 092, GR 32191, and BM 13177, further solidifying its mechanism of action at the TP-receptor.[1][5]
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments are provided below.
Isolated Smooth Muscle Contraction Assay (Guinea Pig Trachea)
This protocol describes the methodology for assessing the contractile response of isolated guinea pig tracheal smooth muscle to TP-receptor agonists and the inhibitory effect of antagonists.
1. Tissue Preparation:
- Euthanize a male Dunkin-Hartley guinea pig (300-500g) by cervical dislocation.
- Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
- Carefully remove adhering connective tissue and fat.
- Cut the trachea into rings of 2-3 mm in width.
- Suspend the tracheal rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
2. Isometric Tension Recording:
- Connect the upper hook to an isometric force transducer.
- Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
- Agonist Dose-Response Curve:
- After equilibration, obtain a cumulative concentration-response curve for the agonist (this compound or U-46619) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner.
- Allow the response to each concentration to stabilize before adding the next.
- Antagonist Inhibition (Schild Analysis):
- After washing out the initial agonist, incubate the tissue with a known concentration of a TP-receptor antagonist (e.g., EP 092, GR 32191, or BM 13177) for a predetermined period (e.g., 30-60 minutes).
- Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat this process with at least two other concentrations of the antagonist.
4. Data Analysis:
- Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., acetylcholine or KCl).
- Plot the log concentration of the agonist against the response to determine the EC50 value.
- To determine the pA2 value, construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[6][7][8][9]
Human Platelet Aggregation Assay
This protocol details the light transmission aggregometry (LTA) method to measure platelet aggregation induced by TP-receptor agonists.
1. Platelet-Rich Plasma (PRP) Preparation:
- Draw venous blood from healthy, drug-free volunteers into tubes containing 3.2% trisodium citrate (9:1 blood to citrate ratio).
- Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
- Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregation Measurement:
- Place a cuvette containing PRP in the heating block of a light transmission aggregometer at 37°C with a stir bar.
- Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
- Allow the PRP to equilibrate for at least 2 minutes.
- Add the TP-receptor agonist (this compound or U-46619) to the PRP and record the change in light transmission for 5-10 minutes.
- To test the effect of an antagonist, pre-incubate the PRP with the antagonist for a specified time before adding the agonist.
3. Data Analysis:
- Quantify platelet aggregation as the maximum percentage change in light transmission.
- Determine the EC50 of the agonist and the IC50 of the antagonist from their respective concentration-response curves.
TP-Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of compounds for the TP-receptor using a radiolabeled ligand.
1. Membrane Preparation:
- Prepare a crude membrane fraction from a source rich in TP-receptors (e.g., human platelets or a cell line overexpressing the receptor).
- Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TP-receptor antagonist (e.g., [125I]-PTA-OH), and varying concentrations of the unlabeled test compound (e.g., this compound, U-46619, or a TP-receptor antagonist).
- To determine non-specific binding, include wells with a high concentration of an unlabeled TP-receptor ligand.
- Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
- Determine the IC50 value of the competitor from the resulting inhibition curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
TP-Receptor Signaling Pathway
Caption: TP-Receptor signaling cascade initiated by agonists like this compound.
Experimental Workflow for Confirming Mechanism of Action
Caption: Workflow for confirming this compound's mechanism of action.
Logical Relationship of Antagonism
Caption: Competitive antagonism at the TP-receptor.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming EP 171's Mechanism of Action: A Comparative Guide to TP-Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EP 171's performance as a thromboxane A2 (TP) receptor agonist and the use of TP-receptor antagonists to confirm its mechanism of action. This document synthesizes experimental data, details key methodologies, and visualizes relevant pathways to support further research and development in this area.
This compound has been identified as a highly potent and specific agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor centrally involved in platelet aggregation and smooth muscle contraction.[1] Its mechanism of action is confirmed through its potent biological effects, which can be competitively antagonized by known TP-receptor antagonists. This guide compares the pharmacological profile of this compound with the established TP-receptor agonist U-46619 and details the experimental approaches used to elucidate its function through the use of TP-receptor antagonists such as EP 092, GR 32191, and BM 13177.
Comparative Potency of TP-Receptor Agonists
This compound demonstrates significantly higher potency compared to the widely used synthetic TP-receptor agonist, U-46619. Experimental data from isolated smooth muscle preparations and human platelet aggregation assays consistently show that this compound elicits responses at much lower concentrations.
| Compound | Preparation | Parameter | Value | Relative Potency (vs. U-46619) |
| This compound | Various Isolated Smooth Muscles | EC50 | 45 - 138 pM[1] | 33 - 167 times more potent[1] |
| Human Platelets (Aggregation) | EC50 | ~1 nM[1] | ~90 times more potent[1] | |
| Human Platelets (Shape Change) | EC50 | ~0.1 nM[1] | - | |
| U-46619 | Human Platelets (Aggregation) | EC50 | ~0.58 - 1.31 µM[2][3] | 1 (Standard) |
| Human Platelets (Shape Change) | EC50 | ~0.013 - 0.035 µM[2] | - |
Confirmation of Mechanism of Action Using TP-Receptor Antagonists
The specific interaction of this compound with the TP-receptor is confirmed by the ability of selective TP-receptor antagonists to block its effects. The potency of these antagonists is often quantified by their pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
| Antagonist | Agonist(s) | Preparation | pA2 Value |
| EP 092 | This compound & U-46619 | Pig Pulmonary Artery | 8.09 & 8.15, respectively[1] |
| GR 32191 | U-46619 | Human Platelets | ~8.2[4] |
| BM 13177 | U-46619 | Human Platelets | - |
The similar pA2 values of EP 092 against both this compound and U-46619 in the pig pulmonary artery strongly indicate that both agonists act on the same receptor.[1] Furthermore, established responses to this compound are slowly reversed by high concentrations of TP-receptor antagonists, including EP 092, GR 32191, and BM 13177, further solidifying its mechanism of action at the TP-receptor.[1][5]
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments are provided below.
Isolated Smooth Muscle Contraction Assay (Guinea Pig Trachea)
This protocol describes the methodology for assessing the contractile response of isolated guinea pig tracheal smooth muscle to TP-receptor agonists and the inhibitory effect of antagonists.
1. Tissue Preparation:
- Euthanize a male Dunkin-Hartley guinea pig (300-500g) by cervical dislocation.
- Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
- Carefully remove adhering connective tissue and fat.
- Cut the trachea into rings of 2-3 mm in width.
- Suspend the tracheal rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
2. Isometric Tension Recording:
- Connect the upper hook to an isometric force transducer.
- Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
- Agonist Dose-Response Curve:
- After equilibration, obtain a cumulative concentration-response curve for the agonist (this compound or U-46619) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner.
- Allow the response to each concentration to stabilize before adding the next.
- Antagonist Inhibition (Schild Analysis):
- After washing out the initial agonist, incubate the tissue with a known concentration of a TP-receptor antagonist (e.g., EP 092, GR 32191, or BM 13177) for a predetermined period (e.g., 30-60 minutes).
- Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat this process with at least two other concentrations of the antagonist.
4. Data Analysis:
- Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., acetylcholine or KCl).
- Plot the log concentration of the agonist against the response to determine the EC50 value.
- To determine the pA2 value, construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[6][7][8][9]
Human Platelet Aggregation Assay
This protocol details the light transmission aggregometry (LTA) method to measure platelet aggregation induced by TP-receptor agonists.
1. Platelet-Rich Plasma (PRP) Preparation:
- Draw venous blood from healthy, drug-free volunteers into tubes containing 3.2% trisodium citrate (9:1 blood to citrate ratio).
- Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
- Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregation Measurement:
- Place a cuvette containing PRP in the heating block of a light transmission aggregometer at 37°C with a stir bar.
- Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
- Allow the PRP to equilibrate for at least 2 minutes.
- Add the TP-receptor agonist (this compound or U-46619) to the PRP and record the change in light transmission for 5-10 minutes.
- To test the effect of an antagonist, pre-incubate the PRP with the antagonist for a specified time before adding the agonist.
3. Data Analysis:
- Quantify platelet aggregation as the maximum percentage change in light transmission.
- Determine the EC50 of the agonist and the IC50 of the antagonist from their respective concentration-response curves.
TP-Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of compounds for the TP-receptor using a radiolabeled ligand.
1. Membrane Preparation:
- Prepare a crude membrane fraction from a source rich in TP-receptors (e.g., human platelets or a cell line overexpressing the receptor).
- Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TP-receptor antagonist (e.g., [125I]-PTA-OH), and varying concentrations of the unlabeled test compound (e.g., this compound, U-46619, or a TP-receptor antagonist).
- To determine non-specific binding, include wells with a high concentration of an unlabeled TP-receptor ligand.
- Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
- Determine the IC50 value of the competitor from the resulting inhibition curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
TP-Receptor Signaling Pathway
Caption: TP-Receptor signaling cascade initiated by agonists like this compound.
Experimental Workflow for Confirming Mechanism of Action
Caption: Workflow for confirming this compound's mechanism of action.
Logical Relationship of Antagonism
Caption: Competitive antagonism at the TP-receptor.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of EP 171 and Endogenous Thromboxane A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic thromboxane A2 (TXA2) mimetic, EP 171, and the endogenous prostanoid, thromboxane A2. The information presented herein is based on experimental data from publicly available scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Endogenous thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis by inducing platelet aggregation and vasoconstriction.[2] Its instability, with a half-life of about 30 seconds in aqueous solution, makes it challenging to study directly.[3] Consequently, stable synthetic analogs are often employed in research to investigate the physiological and pathophysiological roles of TXA2.[3] this compound is a notable example of such a synthetic mimetic, exhibiting high affinity and potency at the thromboxane A2 receptor, also known as the TP receptor.[4][5]
Biochemical and Pharmacological Profile Comparison
This compound is a structurally distinct analog of prostaglandin H2, designed for high potency and stability.[4] In contrast, endogenous TXA2 is an eicosanoid synthesized by activated platelets and other cells.[3] The key distinction lies in their stability, with this compound allowing for more controlled and prolonged experimental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and endogenous TXA2 (or its stable analog U-46619, where direct TXA2 data is unavailable).
| Parameter | This compound | Endogenous Thromboxane A2 (TXA2) | U-46619 (Stable TXA2 Analog) | Reference(s) |
| Receptor Binding Affinity | ||||
| IC50 (Human Platelets) | 2.9 nM | Not widely reported | Not widely reported | [4] |
| Ki (Human Platelets) | ~1 nM (estimated) | Not widely reported | Not widely reported | [4] |
| Kd (Washed Human Platelets) | Not reported | 125 nM | Not reported | [6] |
| Potency (EC50) | ||||
| Platelet Shape Change | 0.1 nM | Not widely reported | 4.8 - 35 nM | [1][4] |
| Platelet Aggregation | 1 nM | 163 ± 21 nM (washed human platelets) | 65 - 1310 nM | [4][6][7] |
| Smooth Muscle Contraction | 45 - 138 pM (on six isolated preps) | Not widely reported | 33-167 times less potent than this compound | [4] |
Table 1: Comparison of Receptor Binding and Potency
| Feature | This compound | Endogenous Thromboxane A2 (TXA2) | Reference(s) |
| Relative Potency | 33-167 times more potent than U-46619 in smooth muscle contraction.[4] | - | [4] |
| ~90 times more potent than U-46619 in activating human platelets.[4] | - | [4] | |
| Receptor Specificity | Higher specificity for TP-receptors than STA2 or U-46619.[4] | Activates TP receptors (TPα and TPβ isoforms).[3] | [3][4] |
| Kinetics of Action | Slow onset and offset of action.[4] | Rapid and transient action due to a short half-life (~30 seconds).[3] | [3][4] |
Table 2: Comparison of Other Pharmacological Properties
Signaling Pathways
Both this compound and endogenous TXA2 exert their effects by activating the G-protein coupled TP receptor. There are two main isoforms of the TP receptor, TPα and TPβ, which are products of alternative splicing of a single gene.[3] Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13, to initiate downstream signaling cascades.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in both platelet activation and smooth muscle contraction.
Simultaneously, coupling to G13 activates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of myosin light chains, resulting in smooth muscle contraction and platelet shape change.
Figure 1: Simplified signaling pathway of the Thromboxane A2 receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then lysed by sonication in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the TP receptor (e.g., [125I]-PTA-OH) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce or inhibit platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate. A baseline light transmission is established.
-
Agonist Addition: The test compound (e.g., this compound or TXA2) is added to the PRP, and the change in light transmission is recorded over time. The extent and rate of aggregation are measured.
-
Data Analysis: Dose-response curves are generated by testing a range of agonist concentrations, and the EC50 value (the concentration that produces 50% of the maximal aggregation response) is determined.
Figure 2: Workflow for a typical platelet aggregation assay.
Isolated Smooth Muscle Contraction Assay
This assay is used to measure the contractile effect of a compound on smooth muscle tissue.
-
Tissue Preparation: A smooth muscle-containing tissue, such as a strip of artery or trachea, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric tension. The tissue is allowed to equilibrate under a resting tension.
-
Agonist Addition: The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, and the resulting increase in tension is recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the contractile response against the agonist concentration. The EC50 value is then determined.
Conclusion
This compound is a highly potent and stable synthetic mimetic of endogenous thromboxane A2. Its enhanced potency and stability make it a valuable pharmacological tool for investigating the roles of the TP receptor in various physiological and pathological processes. In contrast, endogenous TXA2, while physiologically critical, is a labile molecule, making its direct experimental use challenging. The data presented in this guide highlights the significant quantitative differences in the pharmacological profiles of these two compounds, providing a foundation for researchers to select the appropriate tool for their specific experimental needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
A Comparative Analysis of EP 171 and Endogenous Thromboxane A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic thromboxane A2 (TXA2) mimetic, EP 171, and the endogenous prostanoid, thromboxane A2. The information presented herein is based on experimental data from publicly available scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Endogenous thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis by inducing platelet aggregation and vasoconstriction.[2] Its instability, with a half-life of about 30 seconds in aqueous solution, makes it challenging to study directly.[3] Consequently, stable synthetic analogs are often employed in research to investigate the physiological and pathophysiological roles of TXA2.[3] this compound is a notable example of such a synthetic mimetic, exhibiting high affinity and potency at the thromboxane A2 receptor, also known as the TP receptor.[4][5]
Biochemical and Pharmacological Profile Comparison
This compound is a structurally distinct analog of prostaglandin H2, designed for high potency and stability.[4] In contrast, endogenous TXA2 is an eicosanoid synthesized by activated platelets and other cells.[3] The key distinction lies in their stability, with this compound allowing for more controlled and prolonged experimental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and endogenous TXA2 (or its stable analog U-46619, where direct TXA2 data is unavailable).
| Parameter | This compound | Endogenous Thromboxane A2 (TXA2) | U-46619 (Stable TXA2 Analog) | Reference(s) |
| Receptor Binding Affinity | ||||
| IC50 (Human Platelets) | 2.9 nM | Not widely reported | Not widely reported | [4] |
| Ki (Human Platelets) | ~1 nM (estimated) | Not widely reported | Not widely reported | [4] |
| Kd (Washed Human Platelets) | Not reported | 125 nM | Not reported | [6] |
| Potency (EC50) | ||||
| Platelet Shape Change | 0.1 nM | Not widely reported | 4.8 - 35 nM | [1][4] |
| Platelet Aggregation | 1 nM | 163 ± 21 nM (washed human platelets) | 65 - 1310 nM | [4][6][7] |
| Smooth Muscle Contraction | 45 - 138 pM (on six isolated preps) | Not widely reported | 33-167 times less potent than this compound | [4] |
Table 1: Comparison of Receptor Binding and Potency
| Feature | This compound | Endogenous Thromboxane A2 (TXA2) | Reference(s) |
| Relative Potency | 33-167 times more potent than U-46619 in smooth muscle contraction.[4] | - | [4] |
| ~90 times more potent than U-46619 in activating human platelets.[4] | - | [4] | |
| Receptor Specificity | Higher specificity for TP-receptors than STA2 or U-46619.[4] | Activates TP receptors (TPα and TPβ isoforms).[3] | [3][4] |
| Kinetics of Action | Slow onset and offset of action.[4] | Rapid and transient action due to a short half-life (~30 seconds).[3] | [3][4] |
Table 2: Comparison of Other Pharmacological Properties
Signaling Pathways
Both this compound and endogenous TXA2 exert their effects by activating the G-protein coupled TP receptor. There are two main isoforms of the TP receptor, TPα and TPβ, which are products of alternative splicing of a single gene.[3] Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13, to initiate downstream signaling cascades.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in both platelet activation and smooth muscle contraction.
Simultaneously, coupling to G13 activates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of myosin light chains, resulting in smooth muscle contraction and platelet shape change.
Figure 1: Simplified signaling pathway of the Thromboxane A2 receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then lysed by sonication in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the TP receptor (e.g., [125I]-PTA-OH) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce or inhibit platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate. A baseline light transmission is established.
-
Agonist Addition: The test compound (e.g., this compound or TXA2) is added to the PRP, and the change in light transmission is recorded over time. The extent and rate of aggregation are measured.
-
Data Analysis: Dose-response curves are generated by testing a range of agonist concentrations, and the EC50 value (the concentration that produces 50% of the maximal aggregation response) is determined.
Figure 2: Workflow for a typical platelet aggregation assay.
Isolated Smooth Muscle Contraction Assay
This assay is used to measure the contractile effect of a compound on smooth muscle tissue.
-
Tissue Preparation: A smooth muscle-containing tissue, such as a strip of artery or trachea, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric tension. The tissue is allowed to equilibrate under a resting tension.
-
Agonist Addition: The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, and the resulting increase in tension is recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the contractile response against the agonist concentration. The EC50 value is then determined.
Conclusion
This compound is a highly potent and stable synthetic mimetic of endogenous thromboxane A2. Its enhanced potency and stability make it a valuable pharmacological tool for investigating the roles of the TP receptor in various physiological and pathological processes. In contrast, endogenous TXA2, while physiologically critical, is a labile molecule, making its direct experimental use challenging. The data presented in this guide highlights the significant quantitative differences in the pharmacological profiles of these two compounds, providing a foundation for researchers to select the appropriate tool for their specific experimental needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Validating In Vitro Findings of EP 171 in Ex Vivo Tissue Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the high-affinity thromboxane A2 (TXA2) mimetic, EP 171, detailing its in vitro characterization and outlining established ex vivo models for the validation of its potent activity at the thromboxane A2 receptor (TP receptor). Given the limited publicly available ex vivo data for this compound, this document compares its in vitro potency with the widely used TXA2 analogue, U-46619, and presents relevant ex vivo experimental protocols to facilitate the design of validation studies.
Introduction to this compound
This compound is a synthetic prostaglandin H2 analogue distinguished by the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This structural modification results in a compound with exceptionally high agonist potency at TP-receptors.[1] Its in vitro actions are characterized by a slow onset and offset, making it a subject of interest for studies on TP-receptor signaling and function.[1] The primary endogenous agonist for the TP receptor is Thromboxane A2, a highly unstable lipid mediator involved in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[2][3]
In Vitro Comparative Data: this compound vs. U-46619
The following table summarizes the in vitro potency of this compound in comparison to the commonly used TP-receptor agonist, U-46619. The data is derived from studies on isolated smooth muscle preparations and human platelets.
| Parameter | This compound | U-46619 (Alternative) | Tissue/Cell Type | Reference |
| Agonist Potency (EC50) | 45 - 138 pM | 33-167 times less potent than this compound | Various isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery) | [1] |
| Platelet Activation Potency | ~90 times more potent than U-46619 | - | Human blood platelets | [1] |
| Platelet Aggregation (EC50) | ~1 nM | - | Human blood platelets | [1] |
| Platelet Shape Change (EC50) | ~0.1 nM | - | Human blood platelets | [1] |
| TP-Receptor Binding (IC50) | 2.9 nM | - | Intact human platelets | [1] |
Thromboxane A2 (TP) Receptor Signaling Pathway
The activation of the TP receptor by an agonist like this compound initiates a signaling cascade that leads to various cellular responses, primarily through the coupling to Gq/11 and G12/13 proteins.
Figure 1: Simplified signaling pathway of the Thromboxane A2 (TP) receptor.
Ex Vivo Models for Validating TP-Receptor Agonist Activity
Ex Vivo Platelet Aggregation in Whole Blood or Platelet-Rich Plasma (PRP)
This model assesses the pro-aggregatory effect of a compound on platelets in a near-physiological environment.
Objective: To determine the concentration-dependent effect of this compound on platelet aggregation and compare it with a standard agonist like U-46619 or collagen.
Experimental Protocol:
-
Blood Collection: Draw venous blood from healthy human volunteers or animal models (e.g., guinea pig, Rhesus monkey) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma. A second, higher-speed centrifugation of the remaining blood yields platelet-poor plasma (PPP), used as a reference.
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use PPP to set the 100% aggregation mark.
-
Add increasing concentrations of this compound or a comparator agonist to the PRP.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Calculate the EC50 value for this compound and compare it to that of U-46619. The inhibitory effect of a TP-receptor antagonist (e.g., EP 092) can also be assessed to confirm the mechanism of action.[4]
Ex Vivo Vascular Reactivity in Isolated Arterial Rings
This model evaluates the vasoconstrictor effects of a TP-receptor agonist on intact vascular tissue.
Objective: To quantify the contractile response of isolated arteries to this compound and determine its potency and efficacy.
Experimental Protocol:
-
Tissue Preparation: Euthanize an animal model (e.g., rabbit, pig) and dissect a segment of an artery (e.g., aorta, pulmonary artery).
-
Ring Mounting: Cut the artery into rings (2-3 mm) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
Tension Recording: Connect the rings to isometric force transducers to record changes in tension.
-
Experimentation:
-
Allow the rings to equilibrate and then induce a reference contraction (e.g., with potassium chloride).
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound.
-
Record the developed tension at each concentration.
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 and maximum contraction (Emax) for this compound. Compare these values with those obtained for U-46619.
General Experimental Workflow for Ex Vivo Validation
The following diagram illustrates a typical workflow for validating the in vitro findings of a compound like this compound in ex vivo models.
Figure 2: General workflow for ex vivo validation of in vitro findings.
Conclusion
This compound is a highly potent TP-receptor agonist based on in vitro evidence.[1] While direct ex vivo validation studies are not extensively published, established ex vivo models using platelet aggregation and isolated vascular tissues provide a clear path for confirming and expanding upon these initial findings. By employing the detailed protocols outlined in this guide and comparing the results with known TP-receptor agonists like U-46619, researchers can effectively bridge the gap between in vitro characterization and a more comprehensive understanding of this compound's pharmacological profile in a physiological context. This validation is a critical step in the evaluation of its potential for further development.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Validating In Vitro Findings of EP 171 in Ex Vivo Tissue Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the high-affinity thromboxane A2 (TXA2) mimetic, EP 171, detailing its in vitro characterization and outlining established ex vivo models for the validation of its potent activity at the thromboxane A2 receptor (TP receptor). Given the limited publicly available ex vivo data for this compound, this document compares its in vitro potency with the widely used TXA2 analogue, U-46619, and presents relevant ex vivo experimental protocols to facilitate the design of validation studies.
Introduction to this compound
This compound is a synthetic prostaglandin H2 analogue distinguished by the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This structural modification results in a compound with exceptionally high agonist potency at TP-receptors.[1] Its in vitro actions are characterized by a slow onset and offset, making it a subject of interest for studies on TP-receptor signaling and function.[1] The primary endogenous agonist for the TP receptor is Thromboxane A2, a highly unstable lipid mediator involved in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[2][3]
In Vitro Comparative Data: this compound vs. U-46619
The following table summarizes the in vitro potency of this compound in comparison to the commonly used TP-receptor agonist, U-46619. The data is derived from studies on isolated smooth muscle preparations and human platelets.
| Parameter | This compound | U-46619 (Alternative) | Tissue/Cell Type | Reference |
| Agonist Potency (EC50) | 45 - 138 pM | 33-167 times less potent than this compound | Various isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery) | [1] |
| Platelet Activation Potency | ~90 times more potent than U-46619 | - | Human blood platelets | [1] |
| Platelet Aggregation (EC50) | ~1 nM | - | Human blood platelets | [1] |
| Platelet Shape Change (EC50) | ~0.1 nM | - | Human blood platelets | [1] |
| TP-Receptor Binding (IC50) | 2.9 nM | - | Intact human platelets | [1] |
Thromboxane A2 (TP) Receptor Signaling Pathway
The activation of the TP receptor by an agonist like this compound initiates a signaling cascade that leads to various cellular responses, primarily through the coupling to Gq/11 and G12/13 proteins.
Figure 1: Simplified signaling pathway of the Thromboxane A2 (TP) receptor.
Ex Vivo Models for Validating TP-Receptor Agonist Activity
Ex Vivo Platelet Aggregation in Whole Blood or Platelet-Rich Plasma (PRP)
This model assesses the pro-aggregatory effect of a compound on platelets in a near-physiological environment.
Objective: To determine the concentration-dependent effect of this compound on platelet aggregation and compare it with a standard agonist like U-46619 or collagen.
Experimental Protocol:
-
Blood Collection: Draw venous blood from healthy human volunteers or animal models (e.g., guinea pig, Rhesus monkey) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma. A second, higher-speed centrifugation of the remaining blood yields platelet-poor plasma (PPP), used as a reference.
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use PPP to set the 100% aggregation mark.
-
Add increasing concentrations of this compound or a comparator agonist to the PRP.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Calculate the EC50 value for this compound and compare it to that of U-46619. The inhibitory effect of a TP-receptor antagonist (e.g., EP 092) can also be assessed to confirm the mechanism of action.[4]
Ex Vivo Vascular Reactivity in Isolated Arterial Rings
This model evaluates the vasoconstrictor effects of a TP-receptor agonist on intact vascular tissue.
Objective: To quantify the contractile response of isolated arteries to this compound and determine its potency and efficacy.
Experimental Protocol:
-
Tissue Preparation: Euthanize an animal model (e.g., rabbit, pig) and dissect a segment of an artery (e.g., aorta, pulmonary artery).
-
Ring Mounting: Cut the artery into rings (2-3 mm) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
Tension Recording: Connect the rings to isometric force transducers to record changes in tension.
-
Experimentation:
-
Allow the rings to equilibrate and then induce a reference contraction (e.g., with potassium chloride).
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound.
-
Record the developed tension at each concentration.
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 and maximum contraction (Emax) for this compound. Compare these values with those obtained for U-46619.
General Experimental Workflow for Ex Vivo Validation
The following diagram illustrates a typical workflow for validating the in vitro findings of a compound like this compound in ex vivo models.
Figure 2: General workflow for ex vivo validation of in vitro findings.
Conclusion
This compound is a highly potent TP-receptor agonist based on in vitro evidence.[1] While direct ex vivo validation studies are not extensively published, established ex vivo models using platelet aggregation and isolated vascular tissues provide a clear path for confirming and expanding upon these initial findings. By employing the detailed protocols outlined in this guide and comparing the results with known TP-receptor agonists like U-46619, researchers can effectively bridge the gap between in vitro characterization and a more comprehensive understanding of this compound's pharmacological profile in a physiological context. This validation is a critical step in the evaluation of its potential for further development.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Comparative Analysis of Dose-Response Characteristics for the Thromboxane A2 Receptor Agonist EP 171 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response characteristics of EP 171, a high-affinity thromboxane A2 (TP) receptor agonist, with other commonly used TP receptor agonists, U-46619 and STA2. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs by providing a detailed overview of their relative potencies, signaling pathways, and the experimental protocols for their evaluation.
Data Presentation: Comparative Potency of TP Receptor Agonists
The following table summarizes the quantitative dose-response data for this compound and its alternatives, U-46619 and STA2, across various experimental models. The data highlights the exceptional potency of this compound.
| Agonist | Preparation | Parameter | Value | Reference |
| This compound | Isolated Smooth Muscle | EC50 | 45 - 138 pM | [1] |
| Human Platelets (binding) | IC50 | 2.9 nM | [1] | |
| Human Platelets (shape change) | EC50 | 0.1 nM | [1] | |
| Human Platelets (aggregation) | EC50 | 1 nM | [1] | |
| U-46619 | Human Platelets (shape change) | EC50 | 13 nM | [2] |
| Human Platelets (aggregation) | EC50 | 580 nM | [2] | |
| Human Platelets (serotonin release) | EC50 | 540 nM | [3] | |
| Rat Small Airways (bronchoconstriction) | EC50 | 6.9 nM | [4] | |
| Rat Large Airways (bronchoconstriction) | EC50 | 66 nM | [4] | |
| STA2 | Human, Rat, and Rabbit Platelets | - | Potency ranking: this compound > STA2 > U-46619 | [5] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of agonist potency. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This protocol is a standard method for assessing the contractile response of smooth muscle tissues to pharmacological agents.
1. Tissue Preparation:
-
The selected smooth muscle tissue (e.g., aorta, trachea) is carefully dissected from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution.
-
Adherent connective and fatty tissues are removed, and the tissue is cut into rings or strips of a standardized size.
2. Mounting:
-
The tissue preparations are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed support, and the other end is connected to a force-displacement transducer to record isometric tension.
3. Equilibration and Viability Check:
-
Tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
The viability of the tissue is confirmed by inducing a maximal contraction with a high concentration of potassium chloride (KCl).
4. Dose-Response Curve Generation:
-
After a washout period, the agonist (e.g., this compound, U-46619) is added to the organ bath in a cumulative manner, with each subsequent dose added after the response to the previous dose has stabilized.
-
The contractile response is recorded, and the data is used to construct a dose-response curve.
5. Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal KCl-induced contraction.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets in a sample of whole blood or platelet-rich plasma.
1. Sample Preparation:
-
Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.
2. Aggregometry:
-
A sample of PRP or whole blood is placed in a cuvette in a lumi-aggregometer and warmed to 37°C with constant stirring.
-
A baseline light transmission is established.
-
The agonist is added to the cuvette, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
3. Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Dose-response curves are generated by testing a range of agonist concentrations, and EC50 values are calculated.
Precision-Cut Lung Slice (PCLS) Bronchoconstriction Assay
This ex vivo method allows for the study of airway smooth muscle contraction in the context of the intact lung tissue microenvironment.
1. PCLS Preparation:
-
Lungs are harvested from a euthanized animal and inflated with a low-melting-point agarose solution.
-
The agarose-filled lungs are then sectioned into thin, uniform slices (typically 200-300 µm) using a vibratome.
2. Culture and Treatment:
-
The PCLS are cultured in a suitable medium.
-
For the assay, individual slices are placed in a well of a multi-well plate, and baseline images of the airway lumen are captured using a microscope.
-
The agonist is added to the culture medium, and images of the airway are captured at set time points to monitor bronchoconstriction.
3. Data Analysis:
-
The cross-sectional area of the airway lumen is measured from the captured images.
-
The degree of bronchoconstriction is expressed as the percentage decrease in the luminal area compared to the baseline.
-
Dose-response curves are constructed, and EC50 values are determined.
Mandatory Visualization: Signaling Pathway of this compound
This compound, as a thromboxane A2 mimetic, exerts its effects by activating the TP receptor, a G-protein coupled receptor. The primary signaling cascades initiated by TP receptor activation are depicted below.
Caption: TP Receptor Signaling Pathway for this compound.
References
- 1. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dose-Response Characteristics for the Thromboxane A2 Receptor Agonist EP 171 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response characteristics of EP 171, a high-affinity thromboxane A2 (TP) receptor agonist, with other commonly used TP receptor agonists, U-46619 and STA2. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs by providing a detailed overview of their relative potencies, signaling pathways, and the experimental protocols for their evaluation.
Data Presentation: Comparative Potency of TP Receptor Agonists
The following table summarizes the quantitative dose-response data for this compound and its alternatives, U-46619 and STA2, across various experimental models. The data highlights the exceptional potency of this compound.
| Agonist | Preparation | Parameter | Value | Reference |
| This compound | Isolated Smooth Muscle | EC50 | 45 - 138 pM | [1] |
| Human Platelets (binding) | IC50 | 2.9 nM | [1] | |
| Human Platelets (shape change) | EC50 | 0.1 nM | [1] | |
| Human Platelets (aggregation) | EC50 | 1 nM | [1] | |
| U-46619 | Human Platelets (shape change) | EC50 | 13 nM | [2] |
| Human Platelets (aggregation) | EC50 | 580 nM | [2] | |
| Human Platelets (serotonin release) | EC50 | 540 nM | [3] | |
| Rat Small Airways (bronchoconstriction) | EC50 | 6.9 nM | [4] | |
| Rat Large Airways (bronchoconstriction) | EC50 | 66 nM | [4] | |
| STA2 | Human, Rat, and Rabbit Platelets | - | Potency ranking: this compound > STA2 > U-46619 | [5] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of agonist potency. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This protocol is a standard method for assessing the contractile response of smooth muscle tissues to pharmacological agents.
1. Tissue Preparation:
-
The selected smooth muscle tissue (e.g., aorta, trachea) is carefully dissected from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution.
-
Adherent connective and fatty tissues are removed, and the tissue is cut into rings or strips of a standardized size.
2. Mounting:
-
The tissue preparations are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed support, and the other end is connected to a force-displacement transducer to record isometric tension.
3. Equilibration and Viability Check:
-
Tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
The viability of the tissue is confirmed by inducing a maximal contraction with a high concentration of potassium chloride (KCl).
4. Dose-Response Curve Generation:
-
After a washout period, the agonist (e.g., this compound, U-46619) is added to the organ bath in a cumulative manner, with each subsequent dose added after the response to the previous dose has stabilized.
-
The contractile response is recorded, and the data is used to construct a dose-response curve.
5. Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal KCl-induced contraction.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets in a sample of whole blood or platelet-rich plasma.
1. Sample Preparation:
-
Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.
2. Aggregometry:
-
A sample of PRP or whole blood is placed in a cuvette in a lumi-aggregometer and warmed to 37°C with constant stirring.
-
A baseline light transmission is established.
-
The agonist is added to the cuvette, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
3. Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Dose-response curves are generated by testing a range of agonist concentrations, and EC50 values are calculated.
Precision-Cut Lung Slice (PCLS) Bronchoconstriction Assay
This ex vivo method allows for the study of airway smooth muscle contraction in the context of the intact lung tissue microenvironment.
1. PCLS Preparation:
-
Lungs are harvested from a euthanized animal and inflated with a low-melting-point agarose solution.
-
The agarose-filled lungs are then sectioned into thin, uniform slices (typically 200-300 µm) using a vibratome.
2. Culture and Treatment:
-
The PCLS are cultured in a suitable medium.
-
For the assay, individual slices are placed in a well of a multi-well plate, and baseline images of the airway lumen are captured using a microscope.
-
The agonist is added to the culture medium, and images of the airway are captured at set time points to monitor bronchoconstriction.
3. Data Analysis:
-
The cross-sectional area of the airway lumen is measured from the captured images.
-
The degree of bronchoconstriction is expressed as the percentage decrease in the luminal area compared to the baseline.
-
Dose-response curves are constructed, and EC50 values are determined.
Mandatory Visualization: Signaling Pathway of this compound
This compound, as a thromboxane A2 mimetic, exerts its effects by activating the TP receptor, a G-protein coupled receptor. The primary signaling cascades initiated by TP receptor activation are depicted below.
Caption: TP Receptor Signaling Pathway for this compound.
References
- 1. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for E171 (Titanium Dioxide) in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of E171, commonly known as titanium dioxide (TiO₂), within a laboratory environment. The following protocols are designed to ensure the safety of personnel and compliance with standard laboratory waste management practices. Titanium dioxide is a white, inorganic compound widely used as a pigment. While not classified as a hazardous substance for transport by IATA or IMDG, proper handling and disposal are crucial to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling titanium dioxide, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure, primarily through inhalation of dust particles.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of fine TiO₂ dust, which may cause respiratory tract irritation.[1][2] |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields | To protect eyes from contact with TiO₂ dust.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Although not considered a skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.[1] |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. |
Spill Management Protocol
In the event of a titanium dioxide spill, immediate and appropriate action is necessary to contain the material and prevent dispersal.
Experimental Protocol for Spill Cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize dust inhalation.
-
Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment.
-
Contain the Spill: Prevent the further spread of the powder.
-
Dry Cleanup: Use a scoop or shovel to carefully transfer the spilled material into a suitable, labeled container for waste disposal.[1] Avoid sweeping or any action that could generate dust. A vacuum cleaner equipped with a HEPA filter can also be used for fine particles.[3]
-
Final Cleaning: After the bulk of the material has been removed, wipe the area with a damp cloth to collect any remaining residue.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated cloths, gloves) should be placed in the designated waste container.
Disposal Procedures for E171 (Titanium Dioxide) Waste
Titanium dioxide waste should be disposed of in accordance with local, state, and federal regulations. It is generally not considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all dry titanium dioxide waste, including spilled material and contaminated disposables, in a clearly labeled, sealed container.[1][4] Do not mix with other chemical waste.
-
Container Labeling: The waste container must be labeled as "Titanium Dioxide Waste" or "E171 Waste."
-
Waste Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1] Do not dispose of titanium dioxide down the drain or in regular trash unless explicitly permitted by your institution's guidelines.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of titanium dioxide in a laboratory setting.
Caption: Workflow for E171 (Titanium Dioxide) Disposal.
References
Proper Disposal Procedures for E171 (Titanium Dioxide) in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of E171, commonly known as titanium dioxide (TiO₂), within a laboratory environment. The following protocols are designed to ensure the safety of personnel and compliance with standard laboratory waste management practices. Titanium dioxide is a white, inorganic compound widely used as a pigment. While not classified as a hazardous substance for transport by IATA or IMDG, proper handling and disposal are crucial to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling titanium dioxide, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure, primarily through inhalation of dust particles.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of fine TiO₂ dust, which may cause respiratory tract irritation.[1][2] |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields | To protect eyes from contact with TiO₂ dust.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Although not considered a skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.[1] |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. |
Spill Management Protocol
In the event of a titanium dioxide spill, immediate and appropriate action is necessary to contain the material and prevent dispersal.
Experimental Protocol for Spill Cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize dust inhalation.
-
Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment.
-
Contain the Spill: Prevent the further spread of the powder.
-
Dry Cleanup: Use a scoop or shovel to carefully transfer the spilled material into a suitable, labeled container for waste disposal.[1] Avoid sweeping or any action that could generate dust. A vacuum cleaner equipped with a HEPA filter can also be used for fine particles.[3]
-
Final Cleaning: After the bulk of the material has been removed, wipe the area with a damp cloth to collect any remaining residue.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated cloths, gloves) should be placed in the designated waste container.
Disposal Procedures for E171 (Titanium Dioxide) Waste
Titanium dioxide waste should be disposed of in accordance with local, state, and federal regulations. It is generally not considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all dry titanium dioxide waste, including spilled material and contaminated disposables, in a clearly labeled, sealed container.[1][4] Do not mix with other chemical waste.
-
Container Labeling: The waste container must be labeled as "Titanium Dioxide Waste" or "E171 Waste."
-
Waste Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1] Do not dispose of titanium dioxide down the drain or in regular trash unless explicitly permitted by your institution's guidelines.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of titanium dioxide in a laboratory setting.
Caption: Workflow for E171 (Titanium Dioxide) Disposal.
References
Essential Safety and Handling Guide for EP 171 (Thromboxane A2-Mimetic)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of EP 171, a high-affinity thromboxane A2-mimetic and potent TP-receptor agonist. Given its significant biological activity, meticulous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Information
Potential Hazards:
-
Physiological Effects: Accidental exposure through ingestion, inhalation, or skin absorption may elicit physiological responses due to its potent agonist activity on the TP receptor. These could include effects on the cardiovascular and respiratory systems.
-
Allergic Reactions: As with many complex organic molecules, there is a potential for allergic reactions upon exposure.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE). For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety (EHS) department. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize the risk of exposure when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for procedures with a high risk of splashing. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Work should be conducted in a certified chemical fume hood whenever possible. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and any hazard warnings.
Preparation of Solutions
-
All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Ensure all labware is clean and dry before use.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use the minimum amount of material necessary for the experiment.
-
Avoid the generation of aerosols.
-
Clearly label all solutions containing this compound.
Disposal Plan
-
All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Procedure for In Vitro Platelet Aggregation Assay
The following is a generalized protocol for studying the effects of this compound on platelet aggregation. Researchers should adapt this protocol based on their specific experimental needs and consult relevant literature.
-
Blood Collection: Collect whole blood from consenting donors into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, higher-speed centrifugation of the remaining blood) to a standardized concentration.
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions to the desired final concentrations in a suitable buffer.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmittance over time as platelets aggregate.
-
-
Data Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key stages of handling this compound.
Signaling Pathway of TP Receptor Activation
Caption: A simplified diagram of the TP receptor signaling pathway.
References
Essential Safety and Handling Guide for EP 171 (Thromboxane A2-Mimetic)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of EP 171, a high-affinity thromboxane A2-mimetic and potent TP-receptor agonist. Given its significant biological activity, meticulous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Information
Potential Hazards:
-
Physiological Effects: Accidental exposure through ingestion, inhalation, or skin absorption may elicit physiological responses due to its potent agonist activity on the TP receptor. These could include effects on the cardiovascular and respiratory systems.
-
Allergic Reactions: As with many complex organic molecules, there is a potential for allergic reactions upon exposure.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE). For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety (EHS) department. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize the risk of exposure when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for procedures with a high risk of splashing. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Work should be conducted in a certified chemical fume hood whenever possible. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and any hazard warnings.
Preparation of Solutions
-
All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Ensure all labware is clean and dry before use.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use the minimum amount of material necessary for the experiment.
-
Avoid the generation of aerosols.
-
Clearly label all solutions containing this compound.
Disposal Plan
-
All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Procedure for In Vitro Platelet Aggregation Assay
The following is a generalized protocol for studying the effects of this compound on platelet aggregation. Researchers should adapt this protocol based on their specific experimental needs and consult relevant literature.
-
Blood Collection: Collect whole blood from consenting donors into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, higher-speed centrifugation of the remaining blood) to a standardized concentration.
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions to the desired final concentrations in a suitable buffer.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmittance over time as platelets aggregate.
-
-
Data Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key stages of handling this compound.
Signaling Pathway of TP Receptor Activation
Caption: A simplified diagram of the TP receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
